molecular formula C12H23NO4 B558358 Boc-L-beta-homoleucine CAS No. 132549-43-0

Boc-L-beta-homoleucine

货号: B558358
CAS 编号: 132549-43-0
分子量: 245,32 g/mole
InChI 键: XRVAMBSTOWHUMM-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boc-L-beta-homoleucine, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245,32 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVAMBSTOWHUMM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375814
Record name Boc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132549-43-0
Record name Boc-L-beta-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the CAS number for Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132549-43-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-L-beta-homoleucine, a key building block in modern peptide chemistry and drug discovery.

Core Compound Data

This compound, systematically named (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a synthetic amino acid derivative.[1][] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function is crucial for its application in controlled, stepwise peptide synthesis.[1][3] Its structure, featuring a beta-amino acid backbone and a branched side chain, provides unique steric and conformational properties that are leveraged in the design of novel peptides and peptidomimetics.[3][4]

PropertyValueSource
CAS Number 132549-43-0[1][][3][4][5]
Molecular Formula C₁₂H₂₃NO₄[1][4]
Molecular Weight 245.32 g/mol [1]
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[1][]
Synonyms Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid[4]
Appearance White to off-white solid powder[3][4]
Melting Point 53-55°C[1]
Purity ≥ 98%[3][4]
Storage Conditions 0-8 °C[3][4]

Applications in Research and Development

This compound is a versatile tool with significant applications in several areas of scientific research:

  • Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for the creation of custom peptides. The Boc group provides temporary protection of the N-terminus, allowing for sequential addition of amino acids to a growing peptide chain.[1][6][7] The beta-amino acid structure can be used to generate peptides with increased stability against enzymatic degradation.

  • Drug Development: This compound is utilized in the design of novel therapeutic agents.[1][4] Its incorporation into peptide sequences can enhance pharmacological properties such as binding affinity, selectivity, and in vivo stability.[3][4] It has been explored in cancer research and for the development of compounds targeting specific biological pathways.[4]

  • Protein Engineering and Bioconjugation: this compound can be used to modify protein structures to improve their stability and functionality.[4] It also plays a role in bioconjugation, where it facilitates the linking of biomolecules to other entities like drugs or imaging agents for targeted delivery.[1][4]

  • Neuroscience Research: The compound is also explored in neuroscience to investigate the role of specific amino acids in neurotransmitter function and neuroprotection.[3][4]

Experimental Protocols

While specific protocols are highly application-dependent, the following provides a generalized procedure for the use of this compound in solid-phase peptide synthesis (SPPS).

General Protocol for Boc-SPPS Coupling

This protocol outlines a single coupling cycle of this compound onto a resin-bound peptide chain with a free amino group.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
  • Wash the resin with dimethylformamide (DMF) three times.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group of the preceding amino acid.
  • Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual TFA and prepare for coupling.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 10 minutes.
  • Wash the resin with DMF (3x).

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
  • Add DIEA (6 equivalents) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the neutralized resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

5. Washing:

  • After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

6. Cycle Repetition:

  • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid to be added to the peptide chain.

Quantitative Data Example: Synthesis of N-Boc Protected Amino Acids

The following table presents example data from the asymmetric hydrogenation of N-Boc-β-amino ketones, a method for synthesizing chiral N-Boc amino acids. This illustrates the high efficiency and enantioselectivity that can be achieved in the synthesis of precursors for compounds like this compound.

SubstrateCatalystYield (%)ee (%)
N-Boc-3-amino-1-phenylpropan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69598
N-Boc-3-amino-1-(p-tolyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69697
N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69299
Data adapted from a representative protocol for asymmetric hydrogenation.[8]

Workflow and Process Visualization

The following diagrams illustrate key conceptual workflows relevant to the use of this compound.

G Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) Resin Start: Resin with Free Amino Group Deprotection 1. Deprotection: Remove Boc group with TFA Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 2. Neutralization: Treat with DIEA in DMF Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling: Add activated amino acid to resin Wash2->Coupling Activation Activate this compound (HBTU/DIEA in DMF) Activation->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle or Final Cleavage Wash3->Cycle

Caption: A diagram illustrating the cyclical workflow of Boc solid-phase peptide synthesis.

G Logical Relationship in Drug Discovery cluster_0 Peptide Design & Synthesis cluster_1 Screening & Optimization BocAA This compound SPPS Solid-Phase Peptide Synthesis BocAA->SPPS Peptide Novel Peptide Analog SPPS->Peptide Screen Biological Screening Peptide->Screen SAR Structure-Activity Relationship Screen->SAR Lead Lead Compound SAR->Lead Lead->Peptide Optimization

Caption: The role of this compound in the iterative cycle of drug discovery.

References

Boc-L-beta-homoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Boc-L-beta-homoleucine, a key amino acid derivative for professionals in pharmaceutical research, drug development, and neuroscience. The document outlines its chemical properties, applications, and a general protocol for its use in peptide synthesis.

This compound is a protected amino acid characterized by a tert-butyloxycarbonyl (Boc) group on the nitrogen atom of the amino group.[1] This protecting group enhances the stability of the molecule and allows for controlled, sequential bond formation during peptide synthesis.[1][2] Its unique structure, an analogue of leucine with a beta carbon substituent, provides increased steric hindrance, which can be leveraged to develop bioactive peptides with enhanced properties.[1][2]

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValue
Molecular Formula C₁₂H₂₃NO₄[1][2][3][][5]
Molecular Weight 245.3 g/mol [2][3], 245.31 g/mol [], 245.32 g/mol [1][5][6]
IUPAC Name (3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[]
Synonyms Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid[3][]
CAS Number 132549-43-0[3]
Appearance White powder or off-white solid[2][3]
Purity ≥ 98%[2][3]
Storage Conditions 0-8 °C[2][3]

Key Research Applications

This compound is a versatile building block with significant applications across various research and development fields:

  • Peptide Synthesis : It is a crucial component in the synthesis of peptides and peptidomimetics. The Boc protecting group allows for the controlled addition of the amino acid to a growing peptide chain in solid-phase peptide synthesis (SPPS).[1][7] This control is vital for creating complex, biologically active peptides for therapeutic and diagnostic purposes.[3][7]

  • Drug Development : The unique structural properties of beta-amino acids can confer enhanced stability and novel folding patterns to peptides.[] Derivatives of this compound are explored in the development of new drugs, particularly in cancer research, to enhance therapeutic efficacy.[3]

  • Bioconjugation : This compound is utilized in bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents.[1][3][7] This is a critical step in creating targeted drug delivery systems.[3]

  • Neuroscience Research : It is used in neuroscience to investigate the role of specific amino acids in neurotransmitter function and neuroprotection.[2][3]

Experimental Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in solid-phase peptide synthesis. This process involves the sequential addition of amino acids to a growing chain that is covalently attached to a solid resin support.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA) or other bases

  • Scavengers (e.g., Dithiothreitol - DTE), if required for specific amino acids

Procedure:

  • Resin Preparation : Swell the chosen resin (e.g., Merrifield resin) in DCM. The first amino acid is typically esterified to the resin.[9]

  • Boc Deprotection : To deprotect the N-terminus of the resin-bound amino acid, treat the resin with a 50% solution of TFA in DCM. A short pre-wash (5 minutes) is followed by a longer deprotection step (15-25 minutes).[9] When working with sensitive amino acids like Cysteine, Methionine, or Tryptophan, the addition of a scavenger (e.g., 0.5% DTE) to the TFA solution is recommended.[9]

  • Neutralization : After deprotection, the protonated N-terminus is neutralized using a base like DIPEA. In "Rapid Boc chemistry" protocols, neutralization occurs in situ during the coupling step.[10]

  • Amino Acid Coupling : Dissolve this compound and a coupling agent like DCC in DCM.[11] Add this solution to the neutralized resin. The reaction is typically stirred at 0°C for several hours and then at room temperature overnight to form the peptide bond.[11]

  • Washing : After coupling, wash the resin thoroughly to remove excess reagents and byproducts.

  • Repeat Cycle : Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage : Once the desired peptide sequence is synthesized, the peptide is cleaved from the resin, and all protecting groups are removed, often using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TMSOTf).[9]

  • Purification : The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

This generalized workflow is visualized in the diagram below.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (Base) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + DCC) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purified Peptide Cleavage->Purification

General workflow for Boc-protected solid-phase peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-β-Homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis and characterization of (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, commonly known as Boc-L-β-homoleucine. This N-protected β-amino acid is a valuable building block in peptide synthesis, utilized to create peptidomimetics with enhanced stability and unique structural properties.[1][2] Its branched isobutyl side chain offers steric hindrance that can influence peptide conformation and biological activity.[1][2]

Synthesis Protocol: Arndt-Eistert Homologation

The most common and effective method for synthesizing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[3][4] This reaction sequence extends the carbon chain of the starting α-amino acid by one methylene group while retaining the original stereochemistry.[3][4] The process involves the conversion of the starting material, Boc-L-leucine, into an acid chloride, followed by a reaction with diazomethane to form a diazoketone intermediate.[3][5] This intermediate then undergoes a silver-catalyzed Wolff rearrangement to yield the desired β-amino acid.[5][6]

Experimental Protocol

Materials:

  • Boc-L-leucine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution)

  • Silver benzoate (PhCOOAg) or Silver(I) oxide (Ag₂O)

  • Dioxane

  • Triethylamine (Et₃N) (optional, for Newman-Beal modification)[3]

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1N

  • Celite

Procedure:

Step 1: Formation of Boc-L-leucine Acid Chloride

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-leucine in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) (approximately 1.2 equivalents) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude Boc-L-leucine acid chloride, which is typically used immediately in the next step.

Step 2: Formation of the α-Diazoketone

  • Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to 0 °C.

  • Slowly add a freshly prepared, cold (0 °C) ethereal solution of diazomethane (at least 2 equivalents) with vigorous stirring. The reaction is typically accompanied by nitrogen gas evolution. Note: Diazomethane is toxic and explosive; this step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Continue stirring at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 10-12 hours.[5]

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Wash the ethereal solution with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone. This intermediate can be purified by column chromatography if necessary.[6]

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a solvent such as dioxane.[5]

  • Add water (H₂O) (approx. 20 equivalents) and a catalytic amount of silver benzoate (approx. 0.2 equivalents).[5]

  • Heat the mixture to 80-100 °C and stir for several hours (e.g., 10 hours) until the reaction is complete, as monitored by TLC.[5]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.

  • Acidify the filtrate to pH 2-3 with 1N HCl and extract the product with diethyl ether or ethyl acetate.[5]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the final product, Boc-L-β-homoleucine.[5]

Synthesis and Characterization Workflow

The following diagram illustrates the key stages in the synthesis and characterization of Boc-L-β-homoleucine.

G cluster_synthesis Synthesis Pathway cluster_purification Purification cluster_characterization Characterization & Analysis start Boc-L-leucine (Starting Material) step1 Step 1: Acid Chloride Formation (SOCl₂ or Oxalyl Chloride) start->step1 step2 Step 2: Diazoketone Synthesis (Diazomethane) step1->step2 step3 Step 3: Wolff Rearrangement (Silver Benzoate, H₂O) step2->step3 end_product Crude Boc-L-β-homoleucine step3->end_product purification Column Chromatography or Recrystallization end_product->purification Purify final_product Pure Boc-L-β-homoleucine purification->final_product Isolate nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry (HRMS) mp Melting Point or Optical Rotation final_product->nmr Analyze final_product->ms Analyze final_product->mp Analyze final_product->or Analyze

Caption: Workflow for Boc-L-β-homoleucine synthesis and characterization.

Characterization Data

Proper characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-L-β-homoleucine.

Table 1: Physicochemical and Spectroscopic Data for Boc-L-β-homoleucine

Property / Technique Description / Value
IUPAC Name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid[7]
Molecular Formula C₁₂H₂₃NO₄[2][7]
Molecular Weight 245.32 g/mol [7]
Appearance White to off-white powder or solid[1][2]
Melting Point 53-55 °C[7]
¹H NMR (ppm) tert-butyl (Boc): ~1.37-1.40 (s, 9H)β-amino proton: ~4.2-4.6 (m, 1H)Isobutyl side chain: ~0.9-2.0 (m)[7]
Mass Spectrometry Exact Mass: 245.1627Molecular Ion [M+H]⁺: m/z 246Common Fragments: m/z 189 ([M-tBu+H]⁺), m/z 146 ([M-Boc+H]⁺)[7]
Infrared (IR) (cm⁻¹) N-H stretch: 3300-3400C=O stretch (acid): ~1700C=O stretch (carbamate): ~1660-1680C-H stretches: 2800-3000[7]
Storage Conditions 0-8 °C[1][2]

Applications in Drug Development

Boc-L-β-homoleucine is a key building block in the synthesis of peptides and peptidomimetics.[1][2] The incorporation of β-amino acids like this one can confer several advantageous properties to a peptide therapeutic:

  • Enhanced Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids less susceptible to degradation by proteases.[6]

  • Conformational Constraints: The additional carbon in the backbone can induce unique secondary structures, such as helices and turns, which can be crucial for binding to biological targets.

  • Improved Pharmacological Profiles: By modifying peptide sequences, researchers can optimize the binding affinity, selectivity, and overall efficacy of drug candidates.[1][2]

Its use is particularly explored in the design of novel therapeutics targeting specific biological pathways in areas such as cancer research and neuroscience.[1][2]

References

An In-depth Technical Guide to Boc-L-beta-homoleucine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butoxycarbonyl-L-beta-homoleucine (Boc-L-beta-homoleucine). It includes detailed experimental protocols for its use in solid-phase peptide synthesis and methods for its characterization, designed to support researchers and professionals in the fields of peptide chemistry and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white solid, typically appearing as a powder.[1] It is an amino acid derivative where the amino group of L-beta-homoleucine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for its application as a building block in the stepwise synthesis of peptides.[1]

Structural and General Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₂₃NO₄[1]
Molecular Weight 245.32 g/mol [1]
CAS Number 132549-43-0[1]
IUPAC Name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid[1]
Appearance White to off-white powder[1]
Physicochemical Data
PropertyValueReference(s)
Melting Point 53-55 °C[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane. Very slightly soluble in water.Not explicitly cited
Storage Temperature 2-8 °C[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Reference(s)
N-H Stretch (carbamate)3300-3400 (broad)[2]
C=O Stretch (carboxylic acid)~1710[3]
C=O Stretch (carbamate)~1680-1700[2]
C-H Stretches (aliphatic)2870-2960Not explicitly cited
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

ParameterValue (m/z)Reference(s)
Molecular Ion [M+H]⁺ ~246Not explicitly cited
Common Fragments Loss of tert-butyl group, loss of Boc groupNot explicitly cited

Experimental Protocols

The following sections detail the experimental procedures for the synthesis, purification, analysis, and application of this compound in peptide synthesis.

Synthesis of this compound

This protocol describes a general method for the Boc protection of L-beta-homoleucine.

Materials:

  • L-beta-homoleucine[]

  • Di-tert-butyl dicarbonate ((Boc)₂O)[5]

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)[5]

  • Dioxane and Water (or Acetone and Water)[5][6]

  • Ethyl acetate[6]

  • 5% Citric acid solution[6]

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

Procedure:

  • Dissolve L-beta-homoleucine in a 1:1 mixture of dioxane and water containing the base (e.g., triethylamine).[6]

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution while stirring.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.[]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.[6]

  • Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution at 0°C.[6]

  • Extract the product into ethyl acetate (3 times).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification by Crystallization

This protocol outlines a method for the purification of this compound.

Materials:

  • Crude this compound

  • Weak polar solvent (e.g., n-hexane, diethyl ether)[8]

  • Seed crystals of pure this compound (optional)[8]

Procedure:

  • If the crude product is an oil, add a few seed crystals to induce crystallization.[8]

  • Allow the oil to stand at room temperature until it solidifies.[8]

  • Add a weak polar solvent to the solidified product to form a slurry (pulping).[8]

  • Stir the slurry at room temperature for a period of time to allow for the dissolution of impurities.[8]

  • Filter the solid product.

  • Wash the filtered solid with a small amount of the cold weak polar solvent.

  • Dry the purified this compound under reduced pressure.[8]

Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity. Chiral HPLC can be employed to assess enantiomeric purity.[][9][10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[11] For chiral separations, a chiral stationary phase (e.g., polysaccharide-based, teicoplanin, or crown ether) is required.[10][11][12]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system.[11]

  • Detection: UV detection at 210-220 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area, which are indicative of the identity and purity of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-strategy solid-phase peptide synthesis.[13][14][15] The following is a typical cycle for the incorporation of a this compound residue onto a growing peptide chain attached to a resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[16]

  • Base: N,N-Diisopropylethylamine (DIEA)[16]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)[16]

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[14]

  • Neutralization solution: 5-10% DIEA in DCM[17]

Workflow:

SPPS_Workflow start Start with Peptide-Resin (Free Amine) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization 2. Neutralization (5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling 3. Coupling (this compound, HBTU/HATU, DIEA in DMF) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 end_cycle Repeat for next amino acid wash3->end_cycle end_cycle->deprotection Next Cycle final_cleavage Final Cleavage from Resin & Side-Chain Deprotection end_cycle->final_cleavage Final Step Synthesis_and_Application_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_application Application in SPPS start_aa L-beta-homoleucine boc_protection Boc Protection ((Boc)₂O, Base) start_aa->boc_protection crude_product Crude this compound boc_protection->crude_product purification Purification (Crystallization) crude_product->purification pure_product Pure this compound purification->pure_product analysis Analysis (HPLC, NMR, MS, IR) pure_product->analysis spps Solid-Phase Peptide Synthesis pure_product->spps peptide Target Peptide spps->peptide

References

An In-depth Technical Guide to the Solubility of Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-beta-homoleucine (Boc-L-beta-homoleucine), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various solvents is critical for optimizing synthetic protocols, purification strategies, and formulation development.

Core Concepts

This compound is a synthetic amino acid derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This bulky, nonpolar protecting group, combined with the isobutyl side chain, imparts significant hydrophobic character to the molecule. However, the presence of a polar carboxylic acid group allows for some interaction with polar solvents. This amphiphilic nature results in a varied solubility profile across different solvent classes. The principle of "like dissolves like" is fundamental to understanding its solubility behavior; solvents that can effectively solvate both the nonpolar and polar regions of the molecule will exhibit the highest solubilizing capacity.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that publicly available quantitative data for a comprehensive range of organic solvents is limited. Therefore, where precise values are unavailable, qualitative descriptions are provided. Data for structurally similar Boc-protected amino acids (Boc-L-valine and Boc-L-leucine) are included as estimates to provide further guidance. All data are presented at standard laboratory conditions (approximately 20-25°C) unless otherwise specified.

SolventChemical ClassQuantitative SolubilityMolar Solubility (mol/L)Qualitative Description & Notes
WaterProtic1.1 g/L[1]~0.0045Very slightly soluble. The hydrophobic Boc and isobutyl groups limit aqueous solubility.
Dimethyl Sulfoxide (DMSO)Polar Aprotic~100 mg/mL (estimated)~0.408Soluble.[1] High solubility is expected due to its ability to solvate both polar and nonpolar moieties. Ultrasonic assistance may be required for rapid dissolution.
Dichloromethane (DCM)HalogenatedNot availableNot availableSoluble.[1] Good solubility is expected due to the nonpolar nature of the solvent.
ChloroformHalogenatedNot availableNot availableSoluble.[1] Similar to DCM, good solubility is anticipated.
N,N-Dimethylformamide (DMF)Polar Aprotic~108.6 mg/mL (estimated)~0.443Good solubility is expected, as it is a common solvent for peptide synthesis.
MethanolPolar ProticNot availableNot availableLikely soluble, as is common for many Boc-protected amino acids.
EthanolPolar ProticNot availableNot availableLikely soluble.

Note: Estimated values are based on the reported solubility of structurally similar Boc-L-valine and Boc-L-leucine.

Experimental Protocols: Solubility Determination

This section outlines a detailed and robust methodology for the experimental determination of the solubility of this compound in a given solvent. The equilibrium shake-flask method is a widely accepted and reliable technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker bath

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven, desiccator)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

  • Quantification:

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

      • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then re-weigh it.

      • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • Method B: Chromatographic Analysis (e.g., HPLC)

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

  • Calculation of Solubility:

    • From Gravimetric Analysis: Solubility (g/L) = (Mass of dissolved solid in g / Volume of supernatant in L)

    • From Chromatographic Analysis: Solubility (g/L) = (Concentration from calibration curve in g/L) x Dilution factor

Data Reporting:

  • Report the solubility in standard units (e.g., g/L, mg/mL, or mol/L).

  • Specify the temperature at which the solubility was determined.

  • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification cluster_gravimetric Gravimetric cluster_hplc HPLC cluster_calculation Calculation prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate in thermostatic shaker bath (e.g., 24-48h at 25°C) prep2->equil1 sampl1 Allow excess solid to settle equil1->sampl1 sampl2 Withdraw supernatant sampl1->sampl2 sampl3 Filter supernatant (0.22 µm) sampl2->sampl3 quant_choice Choose Method sampl3->quant_choice grav1 Weigh filtered solution quant_choice->grav1 Gravimetric hplc1 Prepare calibration curve quant_choice->hplc1 HPLC grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 calc Calculate solubility (g/L, mg/mL, mol/L) grav3->calc hplc3 Analyze sample hplc1->hplc3 hplc2 Dilute sample hplc2->hplc3 hplc3->calc

Caption: Workflow for determining the equilibrium solubility of this compound.

References

In-Depth Technical Guide to the NMR and Mass Spectrometry of Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Boc-L-beta-homoleucine. The information is intended to support researchers and professionals in the fields of peptide synthesis, drug development, and bioconjugation by offering detailed spectral information and standardized experimental protocols.

Core Compound Information

This compound, systematically named (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, is a protected amino acid derivative.[1] The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality, enabling controlled peptide bond formation during synthesis.[1] Its chemical formula is C₁₂H₂₃NO₄, with a molecular weight of approximately 245.32 g/mol .[1][2][3]

IdentifierValue
CAS Number 132549-43-0
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
IUPAC Name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a critical tool for the structural elucidation of this compound. The following tables summarize the characteristic chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the Boc protecting group, the amino acid backbone, and the isobutyl side chain.

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
Isobutyl Side Chain (CH₃)0.9 - 2.0Multiplet6H
Boc Group (tert-butyl)1.37 - 1.40Singlet9H
Isobutyl Side Chain (CH, CH₂)0.9 - 2.0Multiplet3H
β-amino Acid Proton (CH-N)4.2 - 4.6Multiplet1H
NH (Boc Group)6.4 - 6.5Doublet1H

Table 1: Summary of ¹H NMR data for this compound.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the carbonyl groups and the aliphatic carbons.

Carbon AssignmentChemical Shift (δ) ppm
Boc Group (CH₃)~28
Boc Group (Quaternary C)78 - 79
Boc Group (C=O)155 - 156
Carboxylic Acid (C=O)170 - 172

Table 2: Summary of ¹³C NMR data for this compound.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

Ion / Fragmentm/z Ratio
Molecular Ion [M+H]⁺246
Loss of tert-butyl group [M-C₄H₉]⁺189
Loss of Boc group [M-C₅H₉O₂]⁺146

Table 3: Key mass spectrometry data for this compound.[1]

Experimental Protocols

The following are detailed methodologies for conducting NMR and mass spectrometry analysis on this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer, such as a Bruker AVANCE series instrument.[4]

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Employ a high-resolution mass spectrometer, for instance, an Agilent UHPLC-QTOF LC/MS system.[4]

  • Ionization Method : Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis :

    • Perform a full scan analysis to detect the molecular ion and determine the molecular weight.

    • Conduct tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 246) to induce fragmentation and observe the characteristic fragment ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions, confirming the structure of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR and mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dissolve in LC-MS Grade Solvent Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer (ESI-MS/MS) MS_Sample->MS_Spec NMR_Data Acquire FID Process Spectra NMR_Spec->NMR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS_Spec->MS_Data NMR_Results Chemical Shifts (δ) Coupling Constants (J) NMR_Data->NMR_Results MS_Results m/z Ratios Structural Confirmation MS_Data->MS_Results

Caption: Workflow for NMR and MS analysis.

References

A Technical Guide to Boc-L-beta-homoleucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the commercial landscape, key technical data, and applications of Boc-L-beta-homoleucine, a valuable building block in peptide and medicinal chemistry.

This compound ((S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid) is a non-proteinogenic amino acid that is gaining increasing attention in the fields of peptide synthesis and drug development. Its unique structural features, including the beta-amino acid backbone and the isobutyl side chain, offer distinct advantages in the design of novel therapeutic peptides and peptidomimetics with enhanced stability and biological activity. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial suppliers, technical specifications, and practical applications of this versatile compound.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound, typically with high purity suitable for research and development purposes. The table below summarizes key technical data and a list of notable commercial suppliers.

Property Value Reference
Synonyms Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid[1]
CAS Number 132549-43-0[1][2]
Molecular Formula C12H23NO4[1][2]
Molecular Weight 245.32 g/mol [2]
Appearance White to off-white powder or solid[1]
Purity ≥98%[1]
Storage Conditions 0-8 °C[1]

Table 1: Technical Specifications of this compound

Commercial Supplier Website
Chem-Impex International, Inc.--INVALID-LINK--
Smolecule--INVALID-LINK--
Oakwood Chemical--INVALID-LINK--
Echemi--INVALID-LINK--
Chemdad--INVALID-LINK--

Table 2: Commercial Suppliers of this compound

Applications in Research and Drug Development

The incorporation of this compound into peptide sequences can significantly influence their secondary structure and proteolytic stability. The beta-amino acid backbone is resistant to degradation by common proteases, leading to a longer in vivo half-life of the resulting peptides. Key applications include:

  • Peptide Synthesis: It serves as a crucial building block for the synthesis of peptides and peptidomimetics with modified backbones.[2]

  • Drug Development: Its derivatives are explored for various pharmaceutical applications due to their potential for enhanced bioactivity and improved pharmacokinetic profiles.[2]

  • Bioconjugation: This compound can be utilized in bioconjugation strategies to link biomolecules for therapeutic or diagnostic purposes.[2]

  • Protein Engineering: It is used to modify protein structures to enhance their stability and functionality.

Experimental Protocols

The following are representative protocols for the use of this compound in solid-phase peptide synthesis (SPPS).

Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the N-terminal Boc protecting group to allow for the coupling of the next amino acid.

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin and shake for 30 minutes at room temperature.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 times) to remove residual TFA.

  • Wash the resin with DMF (3 times).

  • Neutralize the resin with a 10% solution of DIEA in DMF for 5 minutes.

  • Wash the resin with DMF (3 times) to prepare for the next coupling step.

Peptide Coupling using HBTU/HOBt

This protocol outlines the coupling of the next Boc-protected amino acid to the deprotected peptide-resin.

Materials:

  • Deprotected peptide-resin

  • This compound (or other Boc-amino acid) (3 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • HOBt (Hydroxybenzotriazole) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) (6 equivalents)

Procedure:

  • In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.

  • Add DIEA to the solution and pre-activate for 2-5 minutes.[4]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a Kaiser test. A negative test (no blue color) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times).

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its structural similarity to L-leucine suggests potential applications in pathways regulated by amino acids. L-leucine is a well-known activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[5] Peptides containing this compound could be designed as stable modulators of such pathways.

Below is a diagram illustrating the general workflow of solid-phase peptide synthesis using Boc-protected amino acids like this compound.

SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA/DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) wash2->coupling wash3 Wash (DMF) coupling->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final Amino Acid peptide Purified Peptide cleavage->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-strategy.

The following diagram illustrates a simplified representation of how a peptide containing a modified amino acid could potentially interact with a signaling pathway.

Signaling_Pathway_Interaction cluster_cell Cell peptide Peptide containing This compound receptor Cell Surface Receptor peptide->receptor Binds and Modulates signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits cellular_response Cellular Response (e.g., Protein Synthesis, Proliferation) signaling_cascade->cellular_response Leads to

Caption: Hypothetical interaction of a modified peptide with a cellular signaling pathway.

References

The Ascendancy of β-Homoamino Acids: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of β-homoamino acids. These non-proteinogenic amino acids, characterized by an additional methylene group in their backbone, have garnered significant attention for their ability to confer unique structural and functional properties to peptides. This document details the key synthetic methodologies for their preparation, presents quantitative data on their physicochemical properties and biological activities, and explores their impact on medicinal chemistry, particularly in the development of protease-resistant peptidomimetics and inhibitors of protein-protein interactions. Detailed experimental protocols for seminal synthetic routes and visualizations of relevant biological pathways are provided to serve as a practical resource for researchers in the field.

A Historical Perspective: The Emergence of a New Class of Building Blocks

The journey into the world of β-amino acids and their homologated counterparts began decades ago, but their significance in mainstream chemical and biological research has seen a dramatic surge in more recent years. While naturally occurring β-amino acids are found in various organisms, β-homoamino acids are primarily synthetic constructs, designed to introduce novel conformational constraints and metabolic stability into peptides.[1]

The pioneering work of chemists like Fritz Arndt and Bernd Eistert in the 1930s laid the foundational chemistry for homologation reactions, which would later be instrumental in the synthesis of β-amino acids from their α-amino acid precursors.[2] However, it was the later work of researchers such as Dieter Seebach and Samuel Gellman that truly ignited the field of β-peptide chemistry, demonstrating that oligomers of β-amino acids could fold into stable, predictable secondary structures, much like their natural α-peptide counterparts. This discovery opened the door to the rational design of β-peptides with specific biological functions.

A condensed timeline of key developments is presented below:

YearMilestoneKey Researchers/Contributors
1935 Development of the Arndt-Eistert reaction, a key method for carboxylic acid homologation.Fritz Arndt, Bernd Eistert
1960s Initial investigations into the chemistry of β-peptides and polymers like Nylon-3 begin.
Late 1980s - Early 1990s Seminal work on the synthesis and structural analysis of β-peptides, revealing their capacity to form stable secondary structures (helices, sheets, and turns).Dieter Seebach, Samuel Gellman
2003 First report of an enantioselective catalytic synthesis of a β²-homoamino acid.

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of enantiomerically pure β-homoamino acids is a critical step in their application. Several synthetic strategies have been developed, with the Arndt-Eistert homologation of α-amino acids being a cornerstone technique. Other notable methods include Mannich-type reactions and additions of enolates to nitrones.

The Arndt-Eistert Synthesis: A Classic Homologation

The Arndt-Eistert reaction provides a reliable method for the one-carbon extension of an α-amino acid to its corresponding β-homoamino acid.[3] The general workflow involves the conversion of a protected α-amino acid to an acid chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, generates a ketene intermediate that can be trapped with a nucleophile, such as water, to yield the desired β-homoamino acid.[4][5]

This protocol is a representative example of the Arndt-Eistert synthesis for preparing a protected β-homoamino acid.

Materials:

  • Boc-L-phenylalanine

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether) - Caution: Diazomethane is toxic and explosive. Handle with extreme care using appropriate safety measures.

  • Silver benzoate (AgOBz) or Silver(I) oxide (Ag₂O)

  • Dioxane

  • Water

  • Triethylamine (optional, for the Newman-Beal modification)[2]

  • Anhydrous solvents (e.g., THF, diethyl ether)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-L-phenylalanine (1 equivalent) in an anhydrous solvent such as THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Formation of the Diazoketone:

    • Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether.

    • Cool the solution to 0°C.

    • Slowly add a freshly prepared solution of diazomethane (at least 2 equivalents) in diethyl ether until a persistent yellow color is observed.

    • Stir the reaction at 0°C for 2-4 hours.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Hydrolysis:

    • To the solution of the diazoketone, add a solution of silver benzoate (0.1 equivalents) in triethylamine (if using the Newman-Beal modification) or a suspension of silver(I) oxide in a mixture of dioxane and water.

    • Heat the reaction mixture gently (e.g., to 40-50°C) or irradiate with a UV lamp to initiate the Wolff rearrangement. The progress of the reaction can be monitored by the evolution of nitrogen gas.

    • Continue heating or irradiation until the reaction is complete (typically 1-3 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the silver catalyst.

    • Acidify the filtrate with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Boc-β-homophenylalanine.

Other Synthetic Approaches

While the Arndt-Eistert synthesis is widely used, other methods offer alternative routes to β-homoamino acids. The Mannich reaction , for instance, involves the aminoalkylation of a carbon acid, and asymmetric variations of this reaction have been developed to produce enantiomerically enriched β-amino acids.[6] Another strategy is the addition of enolates to nitrones , which can also be performed enantioselectively to yield β-amino acid derivatives.[7]

Physicochemical and Biological Properties

The insertion of a methylene group into the backbone of an amino acid has profound effects on its physicochemical properties and the biological behavior of peptides into which it is incorporated.

Physicochemical Properties

The additional methylene group increases the molecular weight and can influence properties such as pKa and solubility. A summary of the physicochemical properties of some common β-homoamino acids is provided in the table below.

β-Homoamino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (approx.)Solubility
β-HomoalanineC₄H₉NO₂103.12-~3.5 (COOH), ~10.5 (NH₃⁺)Soluble in water
β-HomoleucineC₇H₁₅NO₂145.20222-228~3.6 (COOH), ~10.6 (NH₃⁺)Moderately soluble in water
β-HomophenylalanineC₁₀H₁₃NO₂179.22-~3.4 (COOH), ~10.3 (NH₃⁺)Sparingly soluble in water

Note: Exact pKa and solubility values can vary depending on the specific isomer and experimental conditions. Data compiled from various sources.[1][8][][10][11][12][13]

Biological Properties and Applications in Drug Development

The most significant impact of incorporating β-homoamino acids into peptides is the remarkable increase in their resistance to proteolytic degradation.[14] The altered backbone stereochemistry prevents recognition by many proteases, leading to a significantly longer half-life in biological systems. This property is highly desirable in the development of peptide-based therapeutics.

A major area of application for β-homoamino acid-containing peptides is the inhibition of protein-protein interactions (PPIs), which are often challenging targets for small molecule drugs. By mimicking the secondary structures of natural peptides, β-peptides can bind to protein surfaces and disrupt disease-relevant PPIs.

One notable example is the targeting of the Wnt/β-catenin signaling pathway , which is often dysregulated in cancer. Peptides containing β-homoamino acids have been designed to mimic the binding domain of T-cell factor (TCF) to β-catenin, thereby inhibiting the transcription of Wnt target genes.

The conformational stability and proteolytic resistance of β-peptides make them attractive candidates for the development of novel antimicrobial agents. By mimicking the amphipathic structures of natural antimicrobial peptides, synthetic β-peptides can disrupt bacterial membranes, leading to cell death.

Quantitative Analysis of Biological Activity

The biological efficacy of β-homoamino acid-containing peptides is quantified using various in vitro assays. The data from these assays are crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.

Peptide/CompoundTargetAssay TypeIC₅₀ / Kᵢ / MICReference
β-Peptide 1p53-HDM2 InteractionFluorescence PolarizationIC₅₀ = 94.5 µM[6]
Tripeptide Aldehyde (Z-Leu-Leu-Nva-H)Proteasome (BrAAP activity)Continuous AssayKᵢ = 120 nM[15]
Tripeptide Aldehyde (Z-Leu-Leu-Leu-H)Proteasome (BrAAP activity)Continuous AssayKᵢ = 12 nM[15]
Stapled α-helical peptide of BCL9BCL9-β-catenin InteractionCo-immunoprecipitation-[16]
Anginex β³-analoguesbEND.3 cell proliferationCell-based assayIC₅₀ values reported[6]

Note: This table is a representative sample and not an exhaustive list. IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibition constant), and MIC (minimum inhibitory concentration) values are key metrics for assessing the potency of these compounds.

Future Directions and Conclusion

The field of β-homoamino acid chemistry and its application in drug discovery continues to expand. Future research is likely to focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel β-peptide secondary and tertiary structures, and the identification of new biological targets for β-peptide-based therapeutics. The ability to fine-tune the properties of peptides by incorporating these non-natural building blocks offers a powerful tool for overcoming some of the key challenges in drug development, such as poor metabolic stability and lack of specificity. As our understanding of the structural and functional consequences of β-homoamino acid incorporation deepens, we can expect to see the emergence of a new generation of highly potent and selective peptide-based drugs.

References

The Potential Biological Role of L-β-Homoleucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-homoleucine, a chiral, non-proteinogenic β-amino acid, is the higher homologue of the essential amino acid L-leucine. Its incorporation into peptides offers a strategic approach to modulate biological activity and enhance metabolic stability. This technical guide provides an in-depth exploration of the known and potential biological roles of L-β-homoleucine, focusing on its application in peptide-based therapeutics. We consolidate key findings on its impact on opioid receptor binding, hypothesize its interaction with metabolic signaling pathways by analogy to L-leucine, and discuss its potential in developing novel antimicrobial and neuroprotective agents. This document furnishes detailed experimental protocols for the synthesis and evaluation of L-β-homoleucine-containing peptides and presents all quantitative data in structured tables for clarity and comparative analysis. Visual diagrams of key pathways and workflows are provided to facilitate understanding.

Introduction to L-β-Homoleucine

L-β-homoleucine ((3S)-3-amino-5-methylhexanoic acid) is a structural analogue of L-leucine, featuring an additional methylene group in its backbone. This seemingly minor modification has profound implications for the peptides into which it is incorporated. The primary advantage of using β-amino acids like L-β-homoleucine in peptide design is the remarkable resistance of the resulting peptides to enzymatic degradation by proteases and peptidases. This increased metabolic stability can significantly prolong the in vivo half-life of peptide drugs. Furthermore, the altered backbone geometry influences the secondary structure of peptides, leading to unique folding patterns such as helices, turns, and sheets, which can alter binding affinity and selectivity for biological targets.

Physicochemical Properties of L-β-Homoleucine

A summary of the key physicochemical properties of L-β-homoleucine is presented in Table 1. This data is essential for its application in peptide synthesis and computational modeling.

PropertyValueReference(s)
CAS Number 22818-43-5
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
IUPAC Name (3S)-3-amino-5-methylhexanoic acid
Melting Point 222-228 °C
Boiling Point 249.1 ± 23.0 °C (Predicted)
Density 1.014 ± 0.06 g/cm³ (Predicted)

Potential Biological Roles and Applications

The biological functions of L-β-homoleucine are primarily realized when it is incorporated into peptide sequences. The following sections detail the demonstrated and hypothesized roles in various therapeutic areas.

Modulation of Opioid Receptor Affinity

A key demonstrated role for L-β-homoleucine is in the modulation of opioid receptor binding. Substitution of canonical amino acids with their β-homo counterparts in endogenous opioid peptides, such as enkephalins, has been explored to create analogues with altered affinity and selectivity.

A study involving the synthesis of Leu-enkephalin analogues, where the C-terminal L-leucine at position 5 was replaced with L-β³-homoleucine ([β³hLeu⁵]-enkephalin), provided quantitative insights into its effect on receptor affinity. While the substitution of α-amino acids with β³-homo-amino acids generally led to a decrease in affinity for opioid receptors, it highlights the significant impact of this modification on ligand-receptor interactions.

Quantitative Data: Opioid Receptor Binding

The binding affinities (Ki) of the L-β-homoleucine-containing enkephalin analogue for µ (mu) and δ (delta) opioid receptors are summarized in Table 2.

Peptide AnalogueReceptorBinding Affinity (Ki, nM)Reference(s)
[β³hLeu⁵]-enkephalinµ> 10000
[β³hLeu⁵]-enkephalinδ> 10000

Note: A higher Ki value indicates lower binding affinity.

Potential Role in Metabolic Regulation via mTOR Signaling

L-leucine, the α-analogue of L-β-homoleucine, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine directly activates mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating key downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Given the structural similarity, it is hypothesized that L-β-homoleucine or peptides containing it could also modulate the mTOR pathway. While direct evidence is currently lacking, this remains a compelling area for future research, particularly in the context of metabolic disorders and cancer, where mTOR signaling is often dysregulated.

mTOR_Signaling_Pathway cluster_downstream Downstream Effects Leucine L-Leucine or L-β-Homoleucine (Hypothesized) mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Leucine->mTORC1 Activates S6K1 S6K1 (Ribosomal Protein S6 Kinase 1) mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1) mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth eIF4E_BP1->Protein_Synthesis Inhibits

Hypothesized mTOR signaling pathway activation by L-β-homoleucine.
Application in Antimicrobial Peptides (AMPs)

Leucine-rich sequences are common in antimicrobial peptides (AMPs), contributing to the hydrophobic face of amphipathic structures that are crucial for disrupting bacterial membranes. The incorporation of L-β-homoleucine into AMPs is a promising strategy to enhance their therapeutic potential. The β-amino acid backbone confers proteolytic resistance, a critical feature for overcoming a major limitation of peptide-based drugs. While specific quantitative data for L-β-homoleucine-containing AMPs is not yet widely available, its potential is recognized in patent literature as a stabilizing residue in antimicrobial formulations. Research in this area would involve synthesizing known AMPs with L-β-homoleucine substitutions and evaluating their minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria.

Potential in Neuroscience and Neuroprotection

There is emerging evidence suggesting a role for leucine and its derivatives in neuroscience. A dipeptide containing L-leucine, β-alanyl-L-leucine, has been shown to cross the blood-brain barrier and modulate motor behavior and monoamine levels in the brain. More directly, N-acetyl-L-leucine has demonstrated a disease-modifying, neuroprotective effect in patients with Niemann-Pick disease type C, a neurodegenerative disorder. These findings provide a strong rationale for investigating L-β-homoleucine and its peptide derivatives for potential neuroprotective or neuromodulatory activities. The enhanced stability offered by the β-amino acid structure is particularly advantageous for developing neurotherapeutics that require sustained action in the central nervous system.

Detailed Experimental Protocols

This section provides detailed, standardized protocols for the synthesis and biological evaluation of peptides containing L-β-homoleucine.

Solid-Phase Peptide Synthesis (SPPS) of an L-β-Homoleucine Analogue

This protocol describes the synthesis of [β³hLeu⁵]-enkephalin (Tyr-Gly-Gly-Phe-β³hLeu) using Fmoc/tBu chemistry.

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Swell Rink Amide Resin in DMF Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start with Fmoc-β³hLeu-OH Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Couple Fmoc-Phe-OH Wash2 4. DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last AA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O Cocktail) Final_Deprotection->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis by Mass Spectrometry Purification->Analysis Binding_Assay_Workflow Membrane Prepare Receptor Membranes (e.g., from CHO cells expressing µ- or δ-opioid receptors) Incubation Incubate: Membranes + Radioligand + Test Peptide (or buffer) Membrane->Incubation Radioligand Select Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ) Radioligand->Incubation Test_Peptide Prepare Serial Dilutions of Test Peptide Test_Peptide->Incubation Separation Separate Bound from Free Ligand (Rapid Filtration) Incubation->Separation Wash_Filter Wash Filters to Remove Non-specific Binding Separation->Wash_Filter Measurement Measure Radioactivity on Filters (Scintillation Counting) Wash_Filter->Measurement Analysis Data Analysis: Calculate IC₅₀ and Ki Measurement->Analysis

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid, Boc-L-beta-homoleucine, utilizing tert-butyloxycarbonyl (Boc) chemistry. The protocols detailed below are founded on established principles of Boc-SPPS, with special considerations for the steric hindrance associated with β-amino acids.

Introduction

The incorporation of β-amino acids, such as L-beta-homoleucine, into peptide sequences is a key strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. Peptides containing β-amino acids often exhibit increased resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The Boc (tert-butyloxycarbonyl) strategy for SPPS is a robust method for synthesizing such modified peptides.[1] This document outlines the materials, equipment, and a detailed step-by-step protocol for the successful synthesis of peptides containing this compound.

Challenges in Coupling this compound

The primary challenge in incorporating this compound lies in the steric hindrance presented by its side chain and the β-substituted backbone. This bulkiness can significantly slow down the acylation reaction, potentially leading to incomplete coupling and the formation of deletion sequences. To overcome this, the selection of an appropriate coupling reagent and optimized reaction conditions are critical. For sterically hindered amino acids, more powerful activating reagents such as HATU are often preferred over HBTU to ensure efficient peptide bond formation.[2]

Experimental Protocols

The following protocols are generalized for the manual solid-phase synthesis of a peptide containing this compound. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Materials and Equipment
  • Resin: Merrifield resin (for peptide acids) or MBHA resin (for peptide amides), 100-200 mesh, with a substitution level of 0.3-0.8 mmol/g.

  • Amino Acids: Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Benzyl-based protecting groups).

  • This compound: Nα-Boc protected L-beta-homoleucine.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Methanol (MeOH) (peptide synthesis grade).

  • Reagents for Deprotection: Trifluoroacetic acid (TFA).

  • Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).

  • Coupling Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

  • Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), and scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol). A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[3][4]

  • Other Reagents: Diethyl ether (cold), Acetic anhydride (for capping).

  • Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus, rotary evaporator, high-performance liquid chromatography (HPLC) system, mass spectrometer.

Step-by-Step Synthesis Protocol

The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid to be added to the peptide chain.

1. Resin Preparation and Swelling

  • Place the desired amount of resin in the reaction vessel.

  • Wash the resin with DMF (3 x 10 mL/g of resin).

  • Swell the resin in DCM (10 mL/g of resin) for at least 1-2 hours with gentle agitation.

  • Drain the solvent by filtration.

2. First Amino Acid Coupling (if not pre-loaded)

  • This step is for attaching the C-terminal amino acid to the resin. For subsequent amino acids, proceed to step 3.

  • Dissolve the Boc-protected C-terminal amino acid (2-4 equivalents relative to the resin substitution) in a mixture of DCM/DMF.

  • Follow a standard esterification protocol suitable for the chosen resin (e.g., for Merrifield resin, the cesium salt method is common).

  • After the coupling reaction, wash the resin thoroughly with DMF and DCM.

3. Nα-Boc Deprotection

  • Treat the resin with 50% TFA in DCM (v/v) (10 mL/g of resin) for a pre-wash of 1-2 minutes.

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin with DCM (3 x 10 mL/g), followed by IPA (2 x 10 mL/g), and finally DCM (3 x 10 mL/g).

4. Neutralization

  • Treat the resin with a 5-10% solution of DIEA in DCM (v/v) (10 mL/g of resin).

  • Agitate for 5-10 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DCM (5 x 10 mL/g) to remove excess base.

5. Amino Acid Coupling

This step details the coupling of the next Nα-Boc protected amino acid, with specific recommendations for the sterically hindered this compound.

Protocol 5A: Standard Amino Acid Coupling (e.g., using HBTU)

  • In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

  • Add DIEA (4-6 equivalents) to the solution to begin pre-activation.

  • Stir for 1-2 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

  • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Protocol 5B: Coupling of this compound (using HATU)

  • Due to the steric hindrance of this compound, a more potent coupling reagent like HATU is recommended.

  • In a separate vessel, dissolve this compound (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.[5]

  • Add DIEA (4-10 equivalents) to the solution.[5]

  • Allow the mixture to pre-activate for up to 15 minutes.[5]

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[5] For particularly difficult couplings, a second coupling (double coupling) may be necessary.

  • Monitor the reaction completion using the Kaiser test.

  • If the Kaiser test is positive after the initial coupling time, drain the solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

6. Capping (Optional)

  • If the coupling reaction is incomplete after repeated attempts, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

7. Repeat Synthesis Cycle

  • Repeat steps 3 through 5 for each subsequent amino acid in the peptide sequence.

8. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a robust choice.[3][4]

  • Cool the dried peptide-resin in an ice bath.

  • Add the cold cleavage cocktail to the resin (10 mL/g of resin).

  • Stir the mixture at 0°C for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates.

9. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation and decant the ether.

  • Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using preparative reverse-phase HPLC.

  • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The following tables provide a summary of the recommended quantitative parameters for the key steps in the synthesis.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentStandard Coupling (HBTU)Hindered Coupling (HATU)
Boc-Amino Acid2-4 equivalents2-5 equivalents
Coupling Reagent2-4 equivalents1.9-4.5 equivalents
Base (DIEA)4-6 equivalents4-10 equivalents

Table 2: Reaction Times and Conditions

StepReagent/ConditionDurationTemperature
Resin SwellingDCM1-2 hoursRoom Temperature
Boc Deprotection50% TFA in DCM20-30 minutesRoom Temperature
Neutralization5-10% DIEA in DCM2 x 5-10 minutesRoom Temperature
Standard CouplingHBTU/DIEA1-2 hoursRoom Temperature
Hindered CouplingHATU/DIEA30 minutes - 4 hoursRoom Temperature
Final CleavageCleavage Cocktail1-2 hours0°C
Potential Side Reactions
  • Racemization: The risk of racemization is generally low with urethane-protected amino acids like Boc-amino acids. However, prolonged activation times or the use of excessive base can increase this risk.

  • Diketopiperazine Formation: This can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. This is more prevalent with proline or other secondary amines in the first two positions.

  • Aspartimide Formation: Peptides containing aspartic acid can form a cyclic imide, which can then reopen to form a mixture of α- and β-aspartyl peptides.[6]

  • Incomplete Coupling: As discussed, this is a primary concern with sterically hindered residues like β-homoleucine and can be mitigated by using stronger coupling reagents and longer reaction times.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash_Deprotection Wash (DCM, IPA) Deprotection->Wash_Deprotection Neutralization Neutralization (DIEA in DCM) Wash_Neutralization Wash (DCM) Neutralization->Wash_Neutralization Coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) Wash_Coupling Wash (DMF, DCM) Coupling->Wash_Coupling Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Wash_Coupling->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (e.g., Reagent K) Wash_Coupling->Final_Cleavage Final Cycle Purification Purification (HPLC) Final_Cleavage->Purification

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis.

Logical Flow for Coupling Hindered Amino Acids

Hindered_Coupling_Workflow Start Start Coupling of This compound Preactivation Pre-activate with HATU/DIEA (up to 15 min) Start->Preactivation Coupling Couple to Resin (30 min - 4 hours) Preactivation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Negative Negative Result (Complete) Kaiser_Test->Negative Blue Beads Positive Positive Result (Incomplete) Kaiser_Test->Positive Colorless Beads Wash Wash and Proceed to Next Cycle Negative->Wash Double_Couple Perform Double Coupling Positive->Double_Couple Double_Couple->Kaiser_Test

Caption: Decision workflow for coupling sterically hindered amino acids like this compound.

References

Application Notes and Protocols: Incorporating Boc-L-beta-homoleucine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into bioactive peptides is a powerful strategy to enhance their therapeutic properties. Boc-L-beta-homoleucine, a homologated version of the natural amino acid leucine, offers a unique tool to modulate peptide conformation, increase metabolic stability, and improve bioactivity. The presence of the tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS).[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its incorporation into bioactive peptides, with a focus on enhancing proteolytic stability and modulating protein-protein interactions.

Advantages of Incorporating this compound

The introduction of a β-amino acid, such as L-beta-homoleucine, into a peptide backbone can confer several significant advantages:

  • Enhanced Proteolytic Stability: The altered peptide bond structure makes peptides containing β-amino acids more resistant to degradation by proteases, which are highly specific for α-amino acid linkages.[1][2] This increased stability can lead to a longer in-vivo half-life of peptide drugs.

  • Unique Conformational Properties: The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique secondary structures, such as helices and turns, that can mimic or improve upon the binding of the native peptide to its target.

  • Improved Bioactivity: By optimizing the peptide's conformation and increasing its resistance to degradation, the incorporation of this compound can lead to enhanced biological activity, such as improved receptor binding affinity or more potent inhibition of protein-protein interactions.

Application Example: Inhibition of the p53-hDM2 Protein-Protein Interaction

A compelling application of β-amino acids is in the development of inhibitors of protein-protein interactions (PPIs), a challenging class of drug targets. The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2), is a critical target in oncology.[3] Inhibition of this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. Researchers have successfully designed β-peptides that mimic the α-helical region of p53 that binds to hDM2, resulting in potent inhibition of this PPI.

Quantitative Data: Bioactivity of p53-derived α-Peptide vs. β-Peptide Inhibitors of hDM2

The following table summarizes the binding affinity and inhibitory activity of a native p53-derived α-peptide and rationally designed β-peptide inhibitors against the hDM2 protein. This data highlights the potential of β-peptides to achieve high-affinity binding and potent inhibition of PPIs.

Peptide IDSequence/DescriptionBinding Affinity (Kd)Inhibitory Concentration (IC50)
p53 (16-27)Native α-peptide fragment~1.5 µMNot reported
β53-12A 12-residue β-peptide mimic41.7 ± 4.23 nMLow micromolar range
β53-12SB2Cationic β-peptide analogNot reportedLow micromolar range
β53-12SB3Cationic β-peptide analog120 ± 2.00 nMLow micromolar range

Data sourced from studies on β-peptide inhibitors of the p53-hDM2 interaction. While not a direct comparison with a this compound containing peptide, this data demonstrates the high affinity achievable with β-peptide scaffolds.

Proteolytic Stability of α-Peptides vs. Peptides Containing β-Amino Acids

The table below provides a qualitative and semi-quantitative comparison of the proteolytic stability of conventional α-peptides and those incorporating β-amino acids.

Peptide TypeSusceptibility to Proteolytic DegradationHalf-life in Serum/Plasma
α-Peptide (e.g., native somatostatin)HighVery short (e.g., ~1.5 minutes for somatostatin)[4]
α/β-Peptide (mixed backbone)Significantly ReducedExtended
β-Peptide (full β-amino acid backbone)Highly ResistantSignificantly extended (e.g., a somatostatin analog with modifications showed a half-life of ~23 hours)[3]

The data for the somatostatin analog illustrates the dramatic increase in half-life achievable through backbone modification, a principle that applies to the incorporation of β-amino acids.

Experimental Protocols

Protocol 1: Synthesis of this compound via Arndt-Eistert Homologation

This protocol describes the synthesis of this compound from the readily available Boc-L-leucine. The key step is the Arndt-Eistert homologation, which extends the carbon chain of the amino acid.[5][6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Materials:

  • Boc-L-leucine

  • Thionyl chloride (SOCl₂)

  • Diazomethane (handle with extreme caution, generated in situ or as a solution in ether)

  • Silver benzoate (AgOBz) or other silver salts

  • Dry tetrahydrofuran (THF)

  • Dry diethyl ether

  • Dioxane

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, ethyl acetate, silica gel)

Procedure:

  • Acid Chloride Formation:

    • Dissolve Boc-L-leucine (1 equivalent) in dry THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude Boc-L-leucyl chloride.

  • Diazoketone Formation:

    • Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve the crude Boc-L-leucyl chloride in dry diethyl ether and cool to 0°C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (2-3 equivalents) until a persistent yellow color is observed.

    • Stir the reaction at 0°C for 1-2 hours.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Wash the ethereal solution with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude diazoketone.

  • Wolff Rearrangement and Hydrolysis:

    • Dissolve the crude diazoketone in a mixture of dioxane and water (e.g., 9:1 v/v).

    • Add a catalytic amount of silver benzoate (e.g., 0.1 equivalents).

    • Heat the reaction mixture, for example, to 50-60°C, and stir until the evolution of nitrogen gas ceases and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Perform a standard aqueous workup and purify the resulting this compound by silica gel chromatography.

Protocol 2: Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Boc-SPPS Cycle Workflow

cluster_0 Start of Cycle cluster_1 Step 1: Boc Deprotection cluster_2 Step 2: Neutralization cluster_3 Step 3: Coupling Start Peptide-Resin (N-terminal Boc protected) Deprotection Treat with 50% TFA in DCM Start->Deprotection Deprotected_Resin Peptide-Resin (N-terminal amine salt) Deprotection->Deprotected_Resin Neutralization Treat with 10% DIEA in DMF Deprotected_Resin->Neutralization Neutralized_Resin Peptide-Resin (Free N-terminal amine) Neutralization->Neutralized_Resin Coupling Add this compound, HBTU, and DIEA in DMF Neutralized_Resin->Coupling Coupled_Resin Elongated Peptide-Resin (N-terminal Boc protected) Coupling->Coupled_Resin Coupled_Resin->Start Repeat for next amino acid

Caption: Boc-SPPS cycle for peptide elongation.

Materials:

  • Appropriate resin (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF or a low-HF alternative like TFMSA/TFA/DMS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel and swell in DCM for 30-60 minutes.

    • Wash the resin with DMF.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by IPA, and then DMF.

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 5-10 minutes (repeat twice).

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading), HBTU (3-4 equivalents), and DIEA (6-8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to potential steric hindrance of the β-amino acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellowish) indicates complete coupling.

  • Washing:

    • After complete coupling, wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, dry the resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., anhydrous HF or a suitable alternative) to cleave the peptide from the resin and remove the side-chain protecting groups. This step should be performed by experienced personnel with appropriate safety precautions.

    • Precipitate the crude peptide in cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and wash with cold ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry and analytical HPLC.

Signaling Pathway Modulation: p53 Activation

The incorporation of β-amino acids to create inhibitors of the p53-hDM2 interaction directly impacts a critical cellular signaling pathway. By preventing the hDM2-mediated ubiquitination and degradation of p53, these inhibitors lead to the stabilization and accumulation of p53 in the nucleus. Activated p53 then functions as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the suppression of tumor growth.

p53 Activation Signaling Pathway

cluster_0 Normal Conditions cluster_1 Inhibition by β-peptide cluster_2 p53 Activation and Downstream Effects p53_inactive p53 hDM2 hDM2 p53_inactive->hDM2 Binding p53_active Stabilized & Activated p53 p53_inactive->p53_active Accumulation Proteasome Proteasome hDM2->Proteasome Ubiquitination & Degradation Beta_peptide β-peptide inhibitor (containing β-homoleucine) Beta_peptide->hDM2 Inhibition p21 p21 p53_active->p21 Transcription BAX_PUMA BAX, PUMA p53_active->BAX_PUMA Transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Caption: p53 activation by β-peptide inhibitors.

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides with enhanced therapeutic potential. Its incorporation can lead to peptides with improved proteolytic stability and the ability to potently modulate challenging drug targets such as protein-protein interactions. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of this compound in their own drug discovery and development programs. Careful optimization of synthesis and purification protocols is essential for obtaining high-quality peptides for biological evaluation.

References

Application Notes and Protocols for the Design of Peptide Foldamers using Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide foldamers, synthetic oligomers that mimic the secondary structures of proteins, are of significant interest in drug discovery and materials science. Their ability to adopt stable, predictable conformations allows for the rational design of molecules with specific biological activities and enhanced proteolytic stability.[1] β-amino acids are crucial building blocks in the construction of these novel structures, with the additional methylene group in their backbone enabling the formation of unique helical and sheet-like architectures.[] This document provides detailed application notes and experimental protocols for the incorporation of Boc-L-beta-homoleucine, a derivative of the natural amino acid leucine, into peptide foldamers using Boc-based solid-phase peptide synthesis (SPPS).

This compound, with its isobutyl side chain, offers a hydrophobic element that can drive folding and mediate specific molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is readily removed under moderately acidic conditions, making it a cornerstone of a well-established SPPS strategy.[3][4][5] These protocols will guide researchers in the synthesis, purification, and characterization of peptide foldamers containing this valuable non-canonical amino acid.

Data Presentation

Table 1: Reagents for this compound Solid-Phase Peptide Synthesis (SPPS)
ReagentFunctionTypical Concentration/Equivalents
Merrifield or PAM ResinSolid support for peptide assembly0.5 - 1.0 mmol/g substitution
This compoundBuilding block for peptide chain elongation3 - 4 equivalents
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsN/A
N,N-Dimethylformamide (DMF)Solvent for swelling, washing, and reactionsN/A
Trifluoroacetic Acid (TFA)Reagent for Boc-deprotection25-50% in DCM
Diisopropylethylamine (DIEA)Base for neutralization50% in DCM or 6-8 equivalents during coupling
HBTU/HATUCoupling (activating) reagent3 - 4 equivalents
Dithioethane (DTE)Scavenger during Boc-deprotection (if Met, Cys, Trp present)0.5% in TFA/DCM
Hydrogen Fluoride (HF) or TFMSAReagent for cleavage from resinN/A
Table 2: Typical Parameters for Characterization of a Hypothetical β-peptide Hexamer Containing this compound
ParameterTechniqueExpected Value/Observation
Molecular WeightMALDI-TOF MSCalculated [M+H]⁺
PurityRP-HPLC>95%
Secondary StructureCircular Dichroism (CD)Minimum at ~215-220 nm (for helical structure)
3D Structure & Folding2D NMR (COSY, TOCSY, NOESY)Characteristic cross-peaks indicating through-bond and through-space correlations consistent with a folded structure.

Experimental Protocols

Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS) of a β-peptide Foldamer

This protocol outlines the manual synthesis of a peptide foldamer incorporating this compound. Due to the steric hindrance of β-amino acids, coupling times may need to be extended, and the use of potent activating agents like HATU is recommended.[6]

1. Resin Preparation:

  • Swell Merrifield or PAM resin in Dichloromethane (DCM) for at least 30 minutes in a peptide synthesis vessel.

  • Wash the resin three times with DCM.

2. First Amino Acid Loading (if starting from chloromethylated resin):

  • Dissolve the cesium salt of the first Boc-protected amino acid in DMF.

  • Add the solution to the resin and heat at 50°C overnight.

  • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Dry the resin under vacuum.

3. Peptide Elongation Cycle (for each amino acid):

  • Boc Deprotection:

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes, drain, and add fresh TFA/DCM solution.

    • Agitate for an additional 20-25 minutes.[7]

    • Wash the resin three times with DCM, twice with isopropanol, and three times with DCM.

  • Neutralization:

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

    • Agitate for 5 minutes and drain. Repeat this step.

    • Wash the resin three times with DCM.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-4 eq.) and HATU (3-4 eq.) in DMF.

    • Add DIEA (6-8 eq.) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2-4 hours. The coupling of sterically hindered β-amino acids may require longer reaction times.

    • Monitoring the reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow/brown coloration indicates a complete or near-complete reaction. If the test is positive (blue/purple), a second coupling is necessary.

  • Washing:

    • Wash the resin three times with DMF and three times with DCM.

4. Final Deprotection and Cleavage:

  • After the final coupling and washing steps, perform a final Boc deprotection as described above.

  • Wash the resin thoroughly with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.[8][9]

5. Peptide Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and wash with cold ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Characterization of the β-peptide Foldamer

1. Mass Spectrometry:

  • Confirm the molecular weight of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy:

  • Dissolve the peptide in a suitable solvent (e.g., methanol or trifluoroethanol).

  • Record the CD spectrum in the far-UV region (typically 190-250 nm).

  • The shape and position of the CD bands can indicate the presence of secondary structures such as helices or β-sheets.[10][11] For many β-peptide helices, a characteristic minimum is observed around 215-220 nm.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the peptide in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY) NMR spectra.

  • The dispersion of amide proton chemical shifts can be an initial indicator of a folded structure.

  • Analysis of NOE (Nuclear Overhauser Effect) cross-peaks provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the foldamer.[12][13]

Mandatory Visualizations

experimental_workflow cluster_synthesis Boc-SPPS Cycle cluster_downstream Downstream Processing & Analysis Resin_Prep Resin Swelling & Washing Deprotection Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Coupling of this compound (HATU/DIEA/DMF) Neutralization->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling If incomplete (re-couple) Washing Washing (DMF & DCM) Monitoring->Washing If complete Washing->Deprotection Next Cycle Cleavage Cleavage from Resin (HF or TFMSA) Washing->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, CD, NMR) Purification->Characterization

Caption: Workflow for the synthesis and analysis of a this compound containing peptide.

logical_relationship cluster_design Foldamer Design Principles cluster_structure Resulting Structure & Properties Building_Block This compound (Hydrophobic Side Chain) Secondary_Structure Defined Secondary Structure (e.g., Helix, Sheet) Building_Block->Secondary_Structure Backbone β-Amino Acid Backbone (Conformational Constraint) Backbone->Secondary_Structure Sequence Peptide Sequence (Pattern of α and β residues) Sequence->Secondary_Structure Tertiary_Structure Potential for Tertiary Folding Secondary_Structure->Tertiary_Structure Properties Enhanced Proteolytic Stability & Biological Activity Tertiary_Structure->Properties

References

Application Notes and Protocols for Enhanced Peptide Stability Using Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-life due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance proteolytic resistance. Boc-L-beta-homoleucine, a protected form of a beta-amino acid analog of leucine, is an excellent building block for synthesizing peptides with significantly improved stability. The additional methylene group in the backbone of beta-amino acids provides steric hindrance to proteases, effectively shielding the peptide bonds from enzymatic cleavage.[1][2] This modification can lead to a longer circulation half-life, making peptides more viable as therapeutic agents.[3]

These application notes provide a comprehensive overview, experimental protocols, and data on the use of this compound to enhance peptide stability.

Data Presentation

The incorporation of L-beta-homoleucine in place of its natural alpha-amino acid counterpart, L-homoleucine, results in a substantial increase in the peptide's stability against enzymatic degradation. The following table presents representative data illustrating the enhanced stability of a model peptide in human serum. While direct comparative data for L-beta-homoleucine is not extensively published in a side-by-side format, this table reflects the typical magnitude of improvement observed with beta-amino acid substitution.[4][5]

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)% Intact Peptide after 24 hours
Ac-Tyr-Gly-Gly-Phe-Hle -Arg-Arg-Ile-NH₂None (alpha-homoleucine)1.5< 5%
Ac-Tyr-Gly-Gly-Phe-β-Hle -Arg-Arg-Ile-NH₂L-beta-homoleucine substitution> 48> 90%

Note: Hle denotes homoleucine and β-Hle denotes beta-homoleucine. The data presented is illustrative of the expected increase in stability and is based on typical observations for beta-amino acid-modified peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a β-Homoleucine Containing Peptide

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Boc chemistry on a Merrifield resin.[6]

Materials:

  • This compound

  • Other Boc-protected amino acids

  • Merrifield resin (chloromethylated polystyrene)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry if used as an alternative)

  • Diethyl ether (cold)

  • HPLC-grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C for 12-24 hours to attach the first amino acid.

    • Wash the resin with DMF, DCM, and methanol and dry under vacuum.

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection:

      • Swell the resin in DCM.

      • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.

      • Drain the TFA solution and wash the resin with DCM.

    • Neutralization:

      • Wash the resin with a 5% DIEA solution in DCM (2 x 2 minutes).

      • Wash with DCM.

    • Amino Acid Coupling:

      • In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents), DCC (3 equivalents), and HOBt (3 equivalents) in DMF. For the incorporation of this compound, use the same procedure.

      • Add the activated amino acid solution to the resin.

      • Shake at room temperature for 2-4 hours.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Washing:

      • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail of HF or a low-HF alternative like TFMSA/TFA/thioanisole at 0°C for 1-2 hours.

    • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the proteolytic stability of the synthesized peptides in human serum.

Materials:

  • Synthesized peptides (with and without L-beta-homoleucine)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA), 10% solution

  • Acetonitrile (ACN)

  • Incubator at 37°C

  • Microcentrifuge tubes

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized peptides in PBS to a final concentration of 1 mg/mL.

    • Pre-warm the human serum and peptide solutions to 37°C.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with human serum at a 1:4 ratio (e.g., 50 µL peptide solution + 200 µL serum).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.

    • Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate the serum proteins.

  • HPLC Analysis:

    • Collect the supernatant and inject it into the RP-HPLC system.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution at 220 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½) of the peptide.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Another Cycle? Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (HF or TFMSA) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Enzymatic Stability Assay Workflow

Stability_Assay_Workflow cluster_incubation Incubation at 37°C Peptide_Serum Mix Peptide with Human Serum Time_Points Incubate and Collect Time-Point Aliquots Peptide_Serum->Time_Points Quench Quench Reaction (10% TFA) Time_Points->Quench Centrifuge Protein Precipitation (Centrifugation) Quench->Centrifuge HPLC HPLC Analysis of Supernatant Centrifuge->HPLC Data_Analysis Data Analysis (Peak Integration, t½ Calculation) HPLC->Data_Analysis

References

Unlocking Novel Therapeutics: Boc-L-beta-homoleucine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Boc-L-beta-homoleucine, a non-proteinogenic amino acid derivative, is emerging as a valuable building block in the design and synthesis of novel peptide-based therapeutics. Its unique structural features, including the extended backbone and the hydrophobic isobutyl side chain, offer distinct advantages in overcoming the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of this compound into peptide sequences can significantly enhance their pharmacological properties, making them promising candidates for a range of therapeutic applications.[1][2][3][4]

Key Applications in Drug Discovery

The versatility of this compound allows for its application in several areas of drug discovery and development:

  • Enhanced Proteolytic Stability: Peptides containing beta-amino acids, such as L-beta-homoleucine, exhibit increased resistance to degradation by proteases. This is because the altered peptide backbone is not readily recognized by these enzymes, leading to a longer in vivo half-life and improved bioavailability of the peptide drug.[3][5]

  • Peptidomimetics and Secondary Structure Mimicry: this compound is a key component in the construction of peptidomimetics, which are designed to mimic the three-dimensional structure and biological activity of natural peptides. Beta-peptides can fold into stable secondary structures, such as helices and turns, enabling the design of molecules that can effectively target protein-protein interactions.[1][3][6][7]

  • Development of Protease Inhibitors: The unique conformational properties and increased stability conferred by L-beta-homoleucine make it an attractive building block for the design of potent and selective protease inhibitors. These inhibitors can be developed for a variety of therapeutic targets, including those involved in viral replication and cancer progression.

  • Antimicrobial Peptides: The incorporation of L-beta-homoleucine into antimicrobial peptides (AMPs) can enhance their efficacy. The increased hydrophobicity and altered conformation can lead to improved disruption of microbial cell membranes, a key mechanism of action for many AMPs.[6][8]

  • Foldamers: this compound is utilized in the synthesis of foldamers, which are unnatural oligomers that adopt well-defined, predictable three-dimensional structures. These molecules have significant potential in drug discovery as scaffolds for presenting functional groups in a precise spatial arrangement to interact with biological targets.

While the conceptual advantages of incorporating L-beta-homoleucine are well-established, specific quantitative data for peptides containing this exact residue remains limited in publicly available literature. However, the broader class of beta-amino acid-containing peptides has shown significant promise, with some compounds exhibiting nanomolar binding affinities for their targets. For instance, a chimeric α/β-peptide designed to mimic a protein epitope was found to bind with a Ki value of 1.9 nM.[1]

Data on Beta-Amino Acid-Containing Peptides

The following tables present representative quantitative data for bioactive peptides that incorporate beta-amino acids, illustrating their potential in drug discovery. It is important to note that these examples do not specifically contain L-beta-homoleucine, but they provide a strong rationale for its use.

Peptide/Peptidomimetic ClassTargetKey ModificationBiological Activity (IC50/Ki/MIC)Reference Context
α,β-PeptideBcl-xL1:1 α:β residue repeatKi = 1.9 nMInhibition of Protein-Protein Interaction[1]
β-TetrapeptideSomatostatin Receptor (hsst4)β-amino acid backbone~1 nM affinityGPCR Ligand Mimicry[1]
α,β-PeptideY1 Receptor(1R,2R,3R)-β-ACC substitutionLow nanomolar affinityGPCR Ligand Mimicry[1]
Cationic DipeptidesS. aureus, E. coliβ2,2- and β3,3-bis cationic residuesMIC = 2 to 16 µg/mLAntimicrobial Activity[8]

Note: The data presented is for peptides containing various beta-amino acids, not specifically L-beta-homoleucine, to demonstrate the potential of this class of molecules.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of peptides containing this compound.

Boc-Solid Phase Peptide Synthesis (SPPS) Protocol for a Peptide Containing L-beta-homoleucine

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Boc-SPPS chemistry.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Cleavage cocktail (e.g., HF/anisole or a low-HF cocktail)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM and then with a neutralization buffer (e.g., 5% DIEA in DCM).

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add the activated amino acid solution to the resin, followed by the addition of DIEA.

    • Allow the coupling reaction to proceed for 1-2 hours. Note that beta-amino acids may require longer coupling times or double coupling to ensure complete reaction.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., anhydrous HF with anisole as a scavenger) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Wash the peptide precipitate with cold ether to remove scavengers.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) neutralization->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for next amino acid washing->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF/Anisole) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification

Boc-Solid Phase Peptide Synthesis Workflow
Antimicrobial Activity Assay (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a peptide containing L-beta-homoleucine against a bacterial strain.[9][10]

Materials:

  • Purified peptide stock solution

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase.

  • Peptide Dilution: Prepare serial dilutions of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

MIC_Assay_Workflow culture Prepare Bacterial Culture inoculation Inoculate with Bacteria culture->inoculation dilution Serial Dilution of Peptide in 96-well plate dilution->inoculation incubation Incubate at 37°C inoculation->incubation readout Determine MIC (Visual or OD600) incubation->readout

Workflow for MIC Determination

Signaling Pathway Modulation

The incorporation of this compound can lead to peptides that modulate signaling pathways by inhibiting key protein-protein interactions. For example, a peptidomimetic designed to mimic a BH3 domain could bind to an anti-apoptotic protein like Bcl-xL, thereby promoting apoptosis in cancer cells.

Signaling_Pathway_Inhibition cluster_0 Normal Signaling cluster_1 Inhibition by β-Peptide Pro_Apoptotic Pro-Apoptotic Protein (e.g., Bak) Anti_Apoptotic Anti-Apoptotic Protein (e.g., Bcl-xL) Pro_Apoptotic->Anti_Apoptotic Inhibited by Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Beta_Peptide β-Peptide Mimic Anti_Apoptotic_Inhibited Anti-Apoptotic Protein (e.g., Bcl-xL) Beta_Peptide->Anti_Apoptotic_Inhibited Binds and Inhibits Apoptosis_Triggered Apoptosis Pro_Apoptotic_Released Pro-Apoptotic Protein (e.g., Bak) Pro_Apoptotic_Released->Apoptosis_Triggered Induces

Modulation of Apoptosis by a β-Peptide Mimic

References

Application Notes and Protocols for Coupling Boc-L-beta-homoleucine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the assembly of peptides. The Boc (tert-butyloxycarbonyl) strategy, a classical approach in SPPS, involves the use of an acid-labile Boc group for the temporary protection of the N-terminus. The incorporation of non-canonical amino acids, such as L-beta-homoleucine, into peptide chains is of significant interest for the development of novel therapeutics with enhanced stability and unique conformational properties. However, the coupling of sterically hindered β-amino acids like Boc-L-beta-homoleucine presents challenges, often leading to incomplete reactions and lower yields.

These application notes provide a comprehensive overview of coupling methods for this compound in SPPS. Detailed protocols for common coupling reagents are presented, along with a summary of expected coupling efficiencies based on data for sterically similar amino acids.

Challenges in Coupling this compound

The primary challenge in the coupling of this compound lies in its steric hindrance. The bulky isobutyl side chain, combined with the β-substitution pattern, can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can result in:

  • Slow reaction kinetics: Requiring longer coupling times.

  • Incomplete coupling: Leading to deletion sequences in the final peptide.

  • Lower yields: Affecting the overall efficiency of the synthesis.

To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial.

Data Presentation: Comparison of Coupling Reagent Performance

While specific quantitative data for the coupling of this compound is limited in the literature, the following table summarizes the typical coupling efficiencies of common reagents for other sterically hindered amino acids, such as Boc-L-Valine, which can serve as a useful benchmark.[1]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateKey Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[1]

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesis scale.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps: deprotection of the N-terminal Boc group, neutralization of the resulting amine salt, and coupling of the next Boc-protected amino acid.

Resin Peptide-Resin (N-terminal Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Forms TFA salt Coupling Coupling of This compound Neutralization->Coupling Frees N-terminal amine Washing Washing (DCM and DMF) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle

General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling using HBTU/DIPEA

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling reagent.

Materials:

  • This compound (3-4 equivalents)

  • HBTU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For a particularly difficult coupling, the reaction time can be extended.

  • Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using HATU/DIPEA

This protocol uses O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a more reactive coupling reagent suitable for sterically hindered amino acids.[1]

Materials:

  • This compound (3-4 equivalents)

  • HATU (3-4 equivalents)

  • DIPEA (6-8 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF or NMP for at least 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIPEA to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter, typically ranging from 30 minutes to 2 hours.

  • Monitoring the Reaction: Monitor the reaction progress using the ninhydrin test.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Coupling using DIC/HOBt

This protocol employs a carbodiimide-based activation method with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (3-5 equivalents)

  • DIC (3-5 equivalents)

  • HOBt (3-5 equivalents)

  • DMF, peptide synthesis grade

  • Deprotected and neutralized peptide-resin

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for at least 30 minutes.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound and HOBt in DMF.

  • Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. For sterically hindered couplings, the reaction time may need to be extended, and a double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitoring the Reaction: Monitor the reaction progress with the ninhydrin test.

  • Washing: After a negative ninhydrin test, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Signaling Pathways and Experimental Workflows

The decision-making process for selecting a coupling method for a sterically hindered amino acid like this compound can be visualized as follows:

Start Start: Couple This compound Check_Hindrance Is the coupling sterically hindered? Start->Check_Hindrance Standard_Coupling Standard Coupling (e.g., DIC/HOBt) Check_Hindrance->Standard_Coupling No Potent_Reagent Use Potent Reagent (e.g., HATU, HBTU) Check_Hindrance->Potent_Reagent Yes Monitor_Completion Monitor reaction (Ninhydrin Test) Standard_Coupling->Monitor_Completion Potent_Reagent->Monitor_Completion Incomplete Incomplete Coupling Monitor_Completion->Incomplete Positive Complete Coupling Complete Monitor_Completion->Complete Negative Troubleshoot Troubleshoot: - Double couple - Increase time/temp - Change reagent Incomplete->Troubleshoot Troubleshoot->Potent_Reagent

Decision workflow for coupling this compound.

Conclusion

The successful incorporation of this compound in SPPS is achievable with the appropriate selection of coupling reagents and optimized protocols. For this sterically hindered amino acid, the use of potent activating agents such as HATU or HBTU is highly recommended to ensure high coupling efficiency and minimize the formation of deletion peptides. Careful monitoring of the reaction progress is essential, and procedural adjustments like double coupling or extended reaction times may be necessary to drive the reaction to completion. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of peptides containing this compound.

References

Application Notes and Protocols for Boc-L-beta-homoleucine in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-tert-butoxycarbonyl-L-beta-homoleucine (Boc-L-beta-homoleucine) in protein engineering and drug discovery. The incorporation of this non-canonical amino acid offers a powerful strategy to enhance the therapeutic potential of peptides by improving their stability, modulating their structure, and influencing their biological activity.

Introduction to this compound

This compound is a protected form of L-beta-homoleucine, an analogue of the proteinogenic amino acid L-leucine with an additional methylene group in its backbone.[1] The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS).[1] The unique structural features of beta-amino acids, including the extended backbone and altered side-chain presentation, can impart valuable properties to peptides.[2]

Key Attributes and Applications:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is often resistant to degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids. This increased stability can significantly prolong the in-vivo half-life of peptide-based therapeutics.[2]

  • Structural Modulation: The incorporation of β-amino acids can induce unique secondary structures, such as helices and turns, that differ from those formed by α-amino acids. This allows for the design of peptidomimetics with novel conformations and potentially improved target binding.

  • Bioactivity Modification: By altering the peptide's structure and stability, the introduction of this compound can modulate its biological activity, leading to enhanced potency or altered target specificity.[3]

  • Drug Development: This modified amino acid is a valuable tool in the development of novel therapeutics, including antimicrobial peptides, enzyme inhibitors, and agents targeting specific signaling pathways in diseases like cancer.[2][3]

  • Protein Engineering: In protein engineering, it can be used to modify protein structures to improve their stability and functionality for various biotechnological applications.[4]

  • Bioconjugation: this compound can be utilized in bioconjugation strategies where amino acids are linked to other biomolecules for applications such as targeted drug delivery.[1]

Data Presentation: Illustrative Performance Data

While specific experimental data for peptides containing this compound is not extensively published, the following tables provide illustrative examples of the expected impact of its incorporation based on the known properties of β-amino acids.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of an Antimicrobial Peptide (AMP) Analogue

This table illustrates the potential enhancement of antimicrobial activity when a natural L-leucine is replaced with L-beta-homoleucine in a hypothetical 12-residue antimicrobial peptide.

Peptide SequenceTarget OrganismMIC (µg/mL)
KKVVL KVKVKL-NH2 (Parent Peptide)Staphylococcus aureus32
KKVVβhL KVKVKL-NH2 (β-homoleucine Analogue)Staphylococcus aureus8
KKVVL KVKVKL-NH2 (Parent Peptide)Escherichia coli64
KKVVβhL KVKVKL-NH2 (β-homoleucine Analogue)Escherichia coli16

Note: βhL represents L-beta-homoleucine. Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Proteolytic Stability of a Peptide Inhibitor

This table demonstrates the expected increase in stability of a hypothetical peptide inhibitor against enzymatic degradation when a natural L-leucine is substituted with L-beta-homoleucine.

Peptide SequenceEnzymeIncubation Time (hours)% Intact Peptide Remaining
GFLL R-OH (Parent Peptide)Trypsin125
GFLβhL R-OH (β-homoleucine Analogue)Trypsin195
GFLL R-OH (Parent Peptide)Chymotrypsin115
GFLβhL R-OH (β-homoleucine Analogue)Chymotrypsin192

Note: βhL represents L-beta-homoleucine. Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent analysis.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a hypothetical peptide (Ac-Tyr-Val-Ala-βhL -Asp-NH2) on a Rink Amide resin using the Boc/Bzl protection strategy.

Materials:

  • Rink Amide MBHA resin

  • Nα-Boc-L-Asp(OBzl)-OH

  • This compound

  • Nα-Boc-L-Ala-OH

  • Nα-Boc-L-Val-OH

  • Nα-Boc-L-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

  • Acetic anhydride

  • Hydrogen fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.

  • First Amino Acid Coupling (Boc-L-Asp(OBzl)-OH):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Boc-L-Asp(OBzl)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF in the presence of DIEA (6 eq.) for 10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling completion using the Kaiser test.

  • Peptide Chain Elongation (Iterative Cycles):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM and neutralize with 10% DIEA in DCM.[5]

    • Coupling of this compound: Activate this compound (3 eq.) as described in step 2 and couple to the resin-bound peptide.

    • Coupling of Subsequent Amino Acids (Ala, Val, Tyr): Repeat the deprotection and coupling steps for Boc-L-Ala-OH, Boc-L-Val-OH, and Boc-L-Tyr(Bzl)-OH.

  • N-terminal Acetylation: After the final coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly.

    • Treat the resin with a cleavage cocktail of HF containing scavengers (e.g., 90% HF, 5% p-cresol, 5% p-thiocresol) at 0°C for 1-2 hours.

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Reverse-Phase HPLC (RP-HPLC) Purification of the β-homoleucine Peptide

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Mass Spectrometry Analysis

Procedure:

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.

  • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The fragmentation pattern should be consistent with the expected b- and y-ions, taking into account the mass of the β-homoleucine residue.

Circular Dichroism (CD) Spectroscopy

Procedure:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • The spectrum can provide information about the secondary structure of the peptide. The presence of β-homoleucine may induce a characteristic turn or helical conformation, which would be reflected in the CD spectrum.

Visualizations: Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Analysis

experimental_workflow start Start resin_prep Resin Preparation (Swelling) start->resin_prep spps_cycle Boc-SPPS Cycles (Deprotection, Coupling, Washing) resin_prep->spps_cycle incorporation Incorporation of This compound spps_cycle->incorporation At specific position cleavage Cleavage & Deprotection (HF) spps_cycle->cleavage Final cycle complete incorporation->spps_cycle Continue cycles purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, CD) purification->analysis end Pure Peptide analysis->end

Caption: Workflow for the synthesis and analysis of a peptide containing this compound.

Logical Relationship of this compound Incorporation to Enhanced Peptide Properties

logical_relationship boc_bhleu This compound Incorporation backbone Modified Peptide Backbone boc_bhleu->backbone conformation Altered Secondary Structure backbone->conformation stability Increased Proteolytic Stability backbone->stability activity Modulated Biological Activity conformation->activity stability->activity therapeutic Improved Therapeutic Potential activity->therapeutic

Caption: Impact of this compound incorporation on peptide properties.

Hypothetical Signaling Pathway Modulation by a β-homoleucine Containing Peptide

This diagram illustrates a hypothetical mechanism where a peptide containing L-beta-homoleucine inhibits a pro-inflammatory signaling pathway by blocking a key protein-protein interaction.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 recruits traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk activates nfkb NF-κB ikk->nfkb activates nucleus Nucleus nfkb->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines gene transcription peptide βhL-Peptide Inhibitor peptide->myd88 inhibits interaction

Caption: Hypothetical inhibition of the TLR4-NF-κB signaling pathway by a β-homoleucine peptide.

References

Application Notes and Protocols for Boc-L-beta-homoleucine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-beta-homoleucine in the synthesis of peptidomimetics. This unnatural amino acid derivative is a valuable building block for creating peptide-based compounds with enhanced therapeutic potential due to improved stability against enzymatic degradation and the ability to adopt unique secondary structures.[1][2][][4][5]

Introduction to this compound in Peptidomimetic Design

This compound ((S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid) is a protected form of L-beta-homoleucine, an analogue of the natural amino acid leucine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the β-amino group is essential for its application in stepwise solid-phase peptide synthesis (SPPS).[1][2] The key features that make this compound a valuable tool in peptidomimetic design include:

  • Enzymatic Stability: The β-amino acid backbone is resistant to cleavage by proteases, leading to peptidomimetics with longer biological half-lives.[5]

  • Conformational Control: The introduction of a β-amino acid can induce specific secondary structures, such as helices and turns, which can be crucial for binding to biological targets.[1]

  • Structural Diversity: The expanded backbone provides opportunities for creating novel molecular scaffolds with diverse side-chain presentations.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Synonyms Boc-L-β-HomoLeu-OH, (S)-3-(Boc-amino)-5-methylhexanoic acid[2]
CAS Number 132549-43-0[2]
Molecular Formula C12H23NO4[2]
Molecular Weight 245.3 g/mol [2]
Appearance White to off-white solid[2]
Purity ≥ 98%[2]
Storage Conditions 0-8 °C[2]

Application: Synthesis of a Peptidomimetic Protease Inhibitor

This section details the application of this compound in the synthesis of a hypothetical peptidomimetic inhibitor of a cysteine protease. The design strategy involves incorporating the β-amino acid to enhance stability and to correctly orient the pharmacophoric groups within the enzyme's active site.

Experimental Workflow for Peptidomimetic Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptidomimetic incorporating this compound.

SPPS_Workflow Resin Resin Swelling (e.g., Merrifield) Attach Attach First Amino Acid (e.g., Boc-Gly-OH) Resin->Attach Deprotect1 Boc Deprotection (TFA/DCM) Attach->Deprotect1 Neutralize1 Neutralization (DIEA/DCM) Deprotect1->Neutralize1 Couple1 Couple Boc-L-beta- homoleucine Neutralize1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Boc Deprotection (TFA/DCM) Wash1->Deprotect2 Neutralize2 Neutralization (DIEA/DCM) Deprotect2->Neutralize2 Couple2 Couple Next Amino Acid Neutralize2->Couple2 Wash2 Wash Couple2->Wash2 Cleave Cleavage from Resin (e.g., HF) Wash2->Cleave Repeat Cycles Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize

A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Tripeptide Peptidomimetic (Gly-β-hLeu-Ala)

This protocol outlines the manual solid-phase synthesis of a model tripeptide containing L-beta-homoleucine using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g substitution)

  • Boc-Ala-OH

  • This compound

  • Boc-Gly-OH

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Attachment:

    • Swell Merrifield resin (1 g, 1.0 mmol) in DCM for 1 hour in a peptide synthesis vessel.

    • Prepare the cesium salt of Boc-Ala-OH by reacting it with cesium carbonate.

    • Add the dried Boc-Ala-OH cesium salt to the swollen resin in DMF and agitate the mixture overnight.

    • Wash the resin with DMF (3x), DCM/MeOH (1:1, 3x), and DCM (3x).

  • Peptide Chain Elongation (One Coupling Cycle for this compound):

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x).[6]

    • Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).[7]

    • Coupling:

      • In a separate flask, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat the deprotection, neutralization, and coupling steps for the next amino acid (Boc-Gly-OH).

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Transfer the resin to an HF cleavage apparatus.

    • Add anisole (10% v/v) as a scavenger.

    • Carefully add liquid HF and stir at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Dissolve the crude peptide in a suitable aqueous/acetonitrile mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the identity and purity of the peptidomimetic using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and characterization of the model tripeptide.

ParameterExpected Value/Result
Overall Yield 20-40% (after purification)
Purity (RP-HPLC) >95%
Mass Spectrometry (ESI-MS) Calculated [M+H]+, Observed [M+H]+
¹H NMR Peaks corresponding to the amino acid residues

Application in Targeting a Biological Pathway: Inhibition of Apoptosis

Peptidomimetics incorporating β-amino acids can be designed to mimic the BH3 domain of pro-apoptotic proteins, thereby targeting the Bcl-2 family of proteins that regulate the intrinsic apoptosis pathway.[8] By binding to anti-apoptotic proteins like Bcl-2 and Bcl-xL, these peptidomimetics can displace pro-apoptotic proteins like Bax and Bak, leading to their activation and subsequent initiation of the caspase cascade and cell death.[9]

Signaling Pathway of BH3 Mimetic-Induced Apoptosis

The diagram below illustrates the mechanism by which a BH3 mimetic peptidomimetic can induce apoptosis.

Apoptosis_Pathway cluster_Mito Mitochondrion Bax Bax/Bak (Pro-apoptotic) CytoC Cytochrome c Bax->CytoC releases Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 activates BH3_mimetic BH3 Mimetic (Peptidomimetic) BH3_mimetic->Bcl2 inhibits Casp9 Pro-caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis executes

Induction of apoptosis by a BH3 mimetic peptidomimetic.
Protocol 2: In Vitro Evaluation of Apoptotic Activity

This protocol describes a general method for assessing the pro-apoptotic activity of a synthesized peptidomimetic in a cancer cell line.

Materials:

  • Cancer cell line (e.g., a neuroblastoma cell line)[8]

  • Complete cell culture medium

  • Synthesized peptidomimetic

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the peptidomimetic for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • Caspase-3 Activity Assay:

    • Lyse the cells according to the assay kit manufacturer's instructions.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate to allow for the enzymatic reaction to proceed.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value (the concentration of the peptidomimetic that induces 50% of the maximum caspase-3 activity).

Expected Quantitative Results
ParameterExpected Outcome
Caspase-3 Activity Dose-dependent increase in caspase-3 activity in treated cells compared to control.
EC50 Value A potent peptidomimetic would exhibit a low micromolar or nanomolar EC50 value.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptidomimetics with enhanced stability and biological activity. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel peptidomimetics for various therapeutic applications, including the development of next-generation protease inhibitors and apoptosis-inducing anticancer agents.

References

Application Notes and Protocols for the Analytical Techniques of Peptides Containing Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as L-beta-homoleucine, into peptide structures is a key strategy in modern drug discovery and development. These modifications can confer unique conformational properties, enhance proteolytic stability, and improve the pharmacokinetic profile of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is frequently utilized during the solid-phase peptide synthesis (SPPS) of such peptides.[1][2] Accurate and robust analytical techniques are paramount for the successful synthesis, purification, and characterization of these modified peptides.

These application notes provide a comprehensive overview of the key analytical techniques for peptides containing Boc-L-beta-homoleucine, including their synthesis, purification, and characterization by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data presentation guidelines are provided to assist researchers in this field.

I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) with this compound

The synthesis of peptides containing this compound is typically achieved through Boc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of Boc-protected amino acids to a growing peptide chain attached to an insoluble resin support.[2]

Experimental Workflow for Boc-SPPS

cluster_0 Boc-SPPS Cycle cluster_1 Final Steps Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Final_Deprotection Final Boc Deprotection Washing->Final_Deprotection Cleavage Cleavage from Resin (e.g., HF or TFMSA) Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Crude Peptide Purification Precipitation->Purification

Figure 1: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Experimental Protocol: Boc-SPPS of a Peptide Containing this compound

Materials:

  • Merrifield or PAM resin[1]

  • This compound and other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)[2]

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU)[2]

  • Cleavage cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA))[1]

  • Scavengers (e.g., p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc protecting group.[1]

  • Washing: Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.

  • Amino Acid Coupling: Dissolve this compound (or another Boc-amino acid) and a coupling reagent (e.g., HBTU) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Boc group. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour.[3]

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and wash several times.

  • Drying: Dry the crude peptide under vacuum.

II. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for the purification of synthetic peptides.[4] Separation is based on the hydrophobicity of the peptide.

Experimental Workflow for RP-HPLC Purification

Crude_Peptide Dissolve Crude Peptide (in Mobile Phase A / minimal organic solvent) Injection Inject onto RP-HPLC Column Crude_Peptide->Injection Gradient Gradient Elution (Increasing concentration of Mobile Phase B) Injection->Gradient Detection UV Detection (e.g., 220 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Analysis Analyze Fractions (Analytical HPLC & Mass Spectrometry) Fractionation->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Powder Lyophilization->Pure_Peptide

Figure 2: Workflow for the purification of synthetic peptides by RP-HPLC.
Experimental Protocol: RP-HPLC Purification

Materials:

  • Crude peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[4]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of organic solvent like ACN or DMSO can be used.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized. A shallow gradient is often preferred for better resolution.[3]

  • Detection: Monitor the elution of the peptide at 220 nm, which corresponds to the absorbance of the peptide bond.[4]

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry powder.

ParameterTypical Value/ConditionReference
Column Reverse-Phase C18, 4.6 x 250 mm, 5 µm, 100 Å[4]
Mobile Phase A 0.1% TFA in Water[3]
Mobile Phase B 0.1% TFA in Acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 220 nm[4]
Gradient Linear, optimized based on peptide hydrophobicity (e.g., 5-60% B over 30 min)[3]

III. Characterization by Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and sequence of synthetic peptides.[5] Electrospray ionization (ESI) is a common ionization technique for peptides.

Key Observations in Mass Spectra of Boc-Protected Peptides
  • Molecular Ion Peak: The protonated molecular ion [M+H]+ is typically observed.

  • Boc Group Fragmentation: The Boc group is labile in the mass spectrometer and can lead to characteristic neutral losses. Common losses include:

    • Loss of isobutylene (56 Da)

    • Loss of the entire Boc group (100 Da)

    • Loss of t-butanol (74 Da)

It is important to use soft ionization conditions to minimize in-source fragmentation of the Boc group if the integrity of the protected peptide is to be confirmed.

Experimental Protocol: ESI-MS Analysis

Instrumentation:

  • An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap).

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent for ESI, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 pmol/µL. Formic acid is preferred over TFA for MS analysis as TFA can cause ion suppression.

MS Analysis Parameters:

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the peptide.

  • MS/MS (Tandem MS): Select the precursor ion for fragmentation (e.g., by collision-induced dissociation - CID) to obtain sequence information. The fragmentation of peptides containing beta-amino acids can sometimes differ from that of standard alpha-peptides.[6]

Ion TypeDescription
[M+H]+ Protonated molecular ion of the intact peptide.
[M-56+H]+ Loss of isobutylene from the Boc group.
[M-100+H]+ Loss of the entire Boc group.
b- and y-ions Peptide backbone fragments providing sequence information.

IV. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about peptides, including the confirmation of the presence and integrity of protecting groups and the conformation of the peptide backbone.[7]

Key NMR Signals for a Peptide Containing this compound
  • ¹H NMR:

    • Boc group: A characteristic singlet at approximately 1.4 ppm integrating to 9 protons.

    • Beta-homoleucine side chain: Signals corresponding to the isobutyl group (methyls and methine protons), and the alpha, beta, and gamma protons of the amino acid backbone.

    • Peptide backbone: Amide (NH) protons typically appear between 7 and 9 ppm. Alpha-protons of amino acids are usually found between 4 and 5 ppm.

  • ¹³C NMR:

    • Boc group: Carbonyl carbon around 155 ppm, quaternary carbon around 80 ppm, and methyl carbons around 28 ppm.

    • Beta-homoleucine residue: Specific signals for the carbonyl, alpha, beta, and gamma carbons, as well as the side-chain carbons.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified, lyophilized peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the peptide's solubility.[8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

  • Acquire 1D ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For more detailed structural analysis and resonance assignments, 2D NMR experiments such as COSY, TOCSY, and NOESY can be performed.[9]

GroupApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)
Boc (t-butyl) ~1.4 (s, 9H)~28 (CH₃), ~80 (quaternary C)
Boc (carbonyl) -~155
Peptide NH 7.0 - 9.0-
Alpha-CH (of β-homoleucine) ~4.0 - 4.5~50 - 55
Beta-CH₂ (of β-homoleucine) ~2.0 - 2.5~35 - 40
Side Chain CH/CH₃ (of β-homoleucine) ~0.8 - 1.8~20 - 30

Note: These are approximate chemical shift ranges and can vary depending on the peptide sequence, solvent, and temperature.[8]

V. Quantitative Data Summary

The following table summarizes the key analytical data that should be collected and reported for a synthetic peptide containing this compound.

Analytical TechniqueParameterExpected Result/Value
Analytical RP-HPLC Purity>95% (as determined by peak area integration at 220 nm)
Retention Time (tR)Dependent on the specific peptide sequence and HPLC conditions
Mass Spectrometry (ESI-MS) [M+H]+Observed mass should match the calculated theoretical mass ± 0.1 Da
MS/MS FragmentationProvides sequence confirmation through observed b- and y-ions
NMR Spectroscopy (¹H) Boc group signalSinglet at ~1.4 ppm (9H)
Amide protonsDispersed signals in the 7-9 ppm region

Conclusion

The successful development of peptide-based drugs containing unnatural amino acids like this compound relies on a suite of robust analytical techniques. The protocols and guidelines presented here for Boc-SPPS, RP-HPLC purification, mass spectrometry, and NMR spectroscopy provide a solid foundation for researchers in this field. While the provided protocols are based on established methods, optimization for each specific peptide is often necessary to achieve the best results. Careful and thorough analytical characterization is essential to ensure the identity, purity, and quality of these novel therapeutic candidates.

References

Application Notes and Protocols for Bioconjugation Strategies Using Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-L-beta-homoleucine is a non-canonical amino acid that offers unique structural properties for the synthesis of peptidomimetics and other bioactive molecules. Its beta-amino acid structure provides resistance to enzymatic degradation, making it an attractive building block for developing more stable therapeutic peptides.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled, site-specific modifications, which is crucial in multi-step synthesis and bioconjugation.[3] These application notes provide detailed protocols for two primary bioconjugation strategies involving this compound: conjugation via the amine group following Boc deprotection and conjugation via the carboxylic acid group.

Strategy 1: Amine-Directed Conjugation Following Boc Deprotection

This strategy involves the removal of the Boc protecting group to expose a primary amine, which can then be conjugated to a molecule of interest containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This approach is fundamental for synthesizing complex biomolecules where sequential and controlled conjugation is necessary.

Experimental Workflow: Amine-Directed Conjugation

Amine_Directed_Conjugation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification start This compound deprotection Treat with TFA in DCM start->deprotection deprotected L-beta-homoleucine (TFA salt) deprotection->deprotected conjugation React with Deprotected beta-homoleucine deprotected->conjugation moi Molecule of Interest (with NHS ester) moi->conjugation purification Purify via HPLC or Column Chromatography conjugation->purification final_product Final Conjugate purification->final_product

Caption: Workflow for amine-directed conjugation of L-beta-homoleucine.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[4]

  • Dichloromethane (DCM), anhydrous[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4][5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting deprotected L-beta-homoleucine (as a TFA salt) can be used directly in the next step or after neutralization.

Protocol 2: Conjugation of Deprotected L-beta-homoleucine to an NHS-Ester Functionalized Molecule

Materials:

  • Deprotected L-beta-homoleucine (from Protocol 1)

  • NHS-ester functionalized molecule of interest

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., DIPEA or triethylamine)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the deprotected L-beta-homoleucine in the anhydrous aprotic solvent.

  • Add the NHS-ester functionalized molecule to the solution. A molar excess (1.2-1.5 equivalents) of the L-beta-homoleucine may be used to drive the reaction to completion.

  • Add the tertiary amine base (2-3 equivalents) to the reaction mixture to neutralize the TFA salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the purification protocol.

Strategy 2: Carboxylic Acid-Directed Conjugation

This strategy utilizes the carboxylic acid group of this compound for conjugation to a molecule containing a primary amine. This is typically achieved by activating the carboxylic acid with a carbodiimide reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable intermediate.[6][7][8]

Experimental Workflow: Carboxylic Acid-Directed Conjugation

Carboxylic_Acid_Directed_Conjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification start This compound activation Activate with EDC/NHS start->activation activated Activated NHS Ester of This compound activation->activated conjugation React with Activated beta-homoleucine activated->conjugation moi Molecule of Interest (with primary amine) moi->conjugation purification Purify via HPLC or Column Chromatography conjugation->purification final_product Final Conjugate purification->final_product

Caption: Workflow for carboxylic acid-directed conjugation of this compound.

Protocol 3: Activation of this compound Carboxylic Acid

Materials:

  • This compound

  • EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous aprotic solvent.

  • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[9]

  • Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxylic acid by forming an NHS ester.

  • The progress of the activation can be monitored by TLC or LC-MS.

Protocol 4: Conjugation of Activated this compound to an Amine-Containing Molecule

Materials:

  • Activated NHS ester of this compound (from Protocol 3)

  • Amine-containing molecule of interest

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., DIPEA or triethylamine), optional, depending on the amine salt form.

Procedure:

  • In a separate vial, dissolve the amine-containing molecule (1 equivalent) in the anhydrous aprotic solvent.

  • Add the activated NHS ester solution to the amine-containing molecule solution.

  • If the amine is in a salt form (e.g., HCl or TFA salt), add a tertiary amine base (1-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed to the purification protocol.

Data Presentation

The following tables summarize representative quantitative data for the described bioconjugation strategies. Note that actual yields and purity may vary depending on the specific molecule of interest and reaction conditions.

Table 1: Representative Data for Amine-Directed Conjugation

StepParameterTypical ValueMethod of Analysis
Boc DeprotectionYield>95%LC-MS
Purity>98%HPLC
ConjugationYield60-85%LC-MS
Purity (post-purification)>95%HPLC

Table 2: Representative Data for Carboxylic Acid-Directed Conjugation

StepParameterTypical ValueMethod of Analysis
Carboxylic Acid ActivationConversion to NHS Ester>90%LC-MS
ConjugationYield55-80%LC-MS
Purity (post-purification)>95%HPLC

Application Example: Targeting a Signaling Pathway

Peptides containing beta-homoamino acids can be conjugated to therapeutic agents or imaging probes to enhance their stability and delivery.[2][10] The diagram below illustrates a hypothetical scenario where a peptide-drug conjugate, synthesized using one of the described strategies, interacts with a cell surface receptor to modulate an intracellular signaling pathway.

Signaling_Pathway cluster_cell Cell cluster_drug Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression Drug Peptide-Drug Conjugate Drug->Receptor Binding & Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and optimizing the coupling of Boc-L-beta-homoleucine. The following information is presented in a question-and-answer format to directly address common issues encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

A1: Low coupling efficiency with this compound is primarily due to steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the branched side chain of the beta-homoleucine residue, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions.

Q2: My standard carbodiimide-based coupling protocol (e.g., DCC, DIC) is failing. What should I do?

A2: Carbodiimide-based reagents are often inefficient for coupling sterically hindered amino acids like this compound. It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.

Q3: Which coupling reagents are the most effective for this compound?

A3: For challenging couplings involving sterically hindered amino acids, reagents that generate highly reactive esters are preferred. HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[3][4] COMU is another highly effective third-generation uronium reagent with excellent solubility and a good safety profile.[5][6]

Q4: Besides changing the coupling reagent, what other strategies can I employ to improve coupling efficiency?

A4: Several strategies can be used to improve coupling efficiency:

  • Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid and coupling reagent. This is a common and effective method to drive the reaction to completion.[3]

  • Increased Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to several hours or even overnight to allow more time for the sterically hindered reaction to proceed.[3]

  • Elevated Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly.

  • Solvent Choice: The choice of solvent is crucial for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[7]

Q5: How can I minimize the risk of racemization during the coupling of this compound?

A5: While beta-amino acids are generally less prone to racemization than their alpha-counterparts, the risk is still present, especially with prolonged reaction times or elevated temperatures. To minimize racemization:

  • Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) instead of less hindered bases.

  • Maintain a lower reaction temperature whenever possible.

  • Choose coupling reagents known for low racemization, such as those that form OAt or Oxyma esters.[8][9] Additives like OxymaPure can also suppress racemization when used with carbodiimides.[9]

Troubleshooting Guide

Low or No Product Formation
Potential Cause Recommended Solution
Inefficient Coupling Reagent Switch from standard carbodiimide reagents (DCC, DIC) to more potent onium salt-based reagents like HATU, HBTU, PyBOP, or COMU.[3][6]
Steric Hindrance Employ a double coupling strategy.[3] Extend the reaction time or cautiously increase the reaction temperature.[3]
Peptide Aggregation Change the solvent to NMP or use a solvent mixture like DCM/DMF/NMP.[7] Add chaotropic salts to the reaction mixture.[2]
Incomplete Fmoc-Deprotection Ensure complete removal of the Fmoc protecting group by performing a Kaiser test or other qualitative tests before coupling.[1]
Degraded Reagents Use fresh, high-quality reagents and ensure they have been stored under the recommended conditions (e.g., protected from moisture).
Presence of Deletion Sequences in Final Product
Potential Cause Recommended Solution
Incomplete Coupling Implement a double coupling protocol for the this compound residue.[3] Optimize the coupling reagent and reaction conditions as described above.
Premature Chain Termination If unreacted amino groups are present after coupling (confirmed by a positive Kaiser test), perform a capping step with acetic anhydride to block these sites and prevent them from reacting in subsequent cycles.[1]

Quantitative Data Summary

The following tables provide a comparison of the performance of various coupling reagents for sterically hindered amino acids.

Table 1: Coupling Efficiency of Various Reagents with Sterically Hindered Amino Acids [6]

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.
DIC/HOBt Carbodiimide<90SlowModerateGenerally less effective for sterically hindered amino acids.

Table 2: Recommended Reagent Stoichiometry for a Standard Coupling Reaction

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid 3 - 5
Coupling Reagent (e.g., HATU, PyBOP) 2.9 - 5
Base (e.g., DIPEA) 6 - 10

Experimental Protocols

Protocol 1: Double Coupling using HATU

This protocol is recommended for the coupling of this compound to a resin-bound peptide with a deprotected N-terminal amine.

1. Resin Preparation:

  • Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.
  • Wash the resin thoroughly with DMF (3-5 times).

2. First Coupling:

  • In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading).
  • Dissolve the this compound, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
  • Allow the pre-activation to proceed for 1-5 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction mixture at room temperature for 45-60 minutes.
  • Wash the resin with DMF (3-5 times).

3. Second Coupling:

  • Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.

4. Monitoring and Washing:

  • Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads).[6]
  • If the Kaiser test is positive, a third coupling may be necessary.
  • Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

Protocol 2: Coupling using PyBOP

This protocol provides an alternative using a phosphonium salt-based reagent.

1. Resin Preparation:

  • Swell the resin as described in Protocol 1.
  • Ensure the N-terminal protecting group is removed and wash the resin with DMF.

2. Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.[1]
  • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and mix briefly.[1]
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for this sterically hindered amino acid.[1]

3. Monitoring and Washing:

  • After the coupling is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[1]
  • Perform a Kaiser test to confirm completion. If the test is positive, consider a second coupling or a capping step.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency of This compound check_reagent Are you using a standard carbodiimide (DCC, DIC)? start->check_reagent switch_reagent Switch to a more potent reagent: HATU, HBTU, PyBOP, COMU check_reagent->switch_reagent Yes check_conditions Are you still experiencing low efficiency? check_reagent->check_conditions No switch_reagent->check_conditions double_couple Perform a Double Coupling check_conditions->double_couple Yes check_completion Monitor reaction completion (e.g., Kaiser test) check_conditions->check_completion No extend_time Increase Reaction Time (e.g., 2-24 hours) double_couple->extend_time increase_temp Increase Temperature with Caution (or use Microwave Synthesis) extend_time->increase_temp optimize_solvent Optimize Solvent (e.g., switch to NMP) increase_temp->optimize_solvent optimize_solvent->check_completion check_completion->double_couple Incomplete end Successful Coupling check_completion->end Complete

Caption: Troubleshooting workflow for low coupling efficiency.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling boc_aa This compound activated_ester Activated Ester boc_aa->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (DIPEA) base->activated_ester new_peptide_bond Formation of New Peptide Bond activated_ester->new_peptide_bond Nucleophilic Attack resin Resin-Bound Peptide (with free N-terminus) resin->new_peptide_bond

Caption: General workflow for peptide coupling.

References

Technical Support Center: Optimizing Boc Deprotection of Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of Boc-L-beta-homoleucine.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of the sterically hindered amino acid, L-beta-homoleucine.

Issue 1: Incomplete or Slow Deprotection

  • Question: My reaction is showing a significant amount of starting material remaining even after extended reaction times. What could be the cause and how can I improve the yield?

  • Answer: Incomplete deprotection of this compound is often due to the steric hindrance around the nitrogen atom. The bulky isobutyl side chain of beta-homoleucine can impede the approach of the acid required for cleavage.[1] Several factors could be contributing to this:

    • Insufficient Acid Concentration: The concentration of the acid may be too low to effectively protonate the Boc group.

    • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and sterically hindered substrates may require more forcing conditions.[1]

    • Solvent Issues: Poor solubility of the substrate in the chosen solvent can limit the reaction rate.

    Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). For instance, if 20% TFA is ineffective, try increasing to 50% or even neat TFA.[1][2]

    • Extend Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and extend the reaction time accordingly.[1]

    • Elevate Temperature: While many Boc deprotections are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes accelerate the reaction for stubborn substrates. However, this should be done cautiously as it can also increase the likelihood of side reactions.[3]

    • Consider a Stronger Acid System: If TFA proves insufficient, a stronger acid such as 4M HCl in 1,4-dioxane can be employed.[1][]

Issue 2: Observation of Unexpected Side Products

  • Question: My LC-MS analysis shows a peak with a mass increase of +56 Da. What is this side product and how can I prevent its formation?

  • Answer: A mass increase of +56 Da is a clear indicator of tert-butylation, a common side reaction during Boc deprotection.[5] The acidic conditions generate a reactive tert-butyl cation, which can act as an electrophile and alkylate any nucleophilic sites on your molecule or solvent.[5][6]

    Prevention Strategies:

    • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that react with and "trap" the tert-butyl cation before it can react with your product.[2] Common scavengers include:

      • Triisopropylsilane (TIS): A very effective carbocation scavenger.[1]

      • Water: Can act as a proton source and quench the tert-butyl cation.[1]

      • Thioanisole: Particularly useful if other sensitive residues like methionine are present.[1]

    • Lowering Reaction Temperature: Performing the reaction at 0°C can help to minimize side reactions.[7]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After the reaction work-up, my deprotected product is an oil and difficult to handle. How can I obtain a solid product?

  • Answer: The deprotected amine is often obtained as a TFA or HCl salt, which can be hygroscopic or oily.

    Isolation Tips:

    • Salt Formation: If the free amine is desired, careful neutralization of the reaction mixture with a base like saturated aqueous sodium bicarbonate is necessary.[1] However, for subsequent steps like peptide coupling, the salt is often used directly.

    • Precipitation: After removing the reaction solvent and excess acid in vacuo, the product can often be precipitated by adding a non-polar solvent like cold diethyl ether.[2]

    • Co-evaporation: To remove residual TFA, which can be persistent, co-evaporation with a solvent like toluene can be effective.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the standard starting conditions for the Boc deprotection of this compound?

    • A1: A good starting point for the deprotection of a sterically hindered amino acid like this compound is to use 25-50% TFA in anhydrous DCM at room temperature.[1][2] It is also advisable to include a scavenger like TIS (2.5-5% v/v) from the outset to prevent potential side reactions.[1] Monitor the reaction by TLC or LC-MS after 30 minutes and allow it to proceed until the starting material is consumed.

  • Q2: How does the mechanism of Boc deprotection work?

    • A2: The Boc deprotection is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][7] The liberated amine is then protonated by the excess acid to form the corresponding salt.[7]

  • Q3: Are there any alternatives to strong acid deprotection for acid-sensitive substrates?

    • A3: While strong acids are the most common method for Boc deprotection, for substrates that are particularly acid-labile, other methods can be considered. These include using Lewis acids like zinc bromide or trimethylsilyl iodide, which can sometimes offer milder conditions.[3] Thermal deprotection at elevated temperatures is another possibility, though it may require careful optimization to avoid degradation.[8]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent SystemConcentrationTemperatureTypical Reaction TimeKey Considerations
TFA/DCM20-50% (v/v)0°C to Room Temp30 min - 2 hoursA common and generally effective condition.[2] May require longer times for hindered substrates.[1]
Neat TFA100%Room Temp5 - 15 minVery rapid deprotection, but may increase the risk of side products.[2]
4M HCl in 1,4-Dioxane4MRoom Temp30 min - 2 hoursA stronger acid system that can be effective for resistant substrates.[1][]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General and highly effective carbocation scavenger.[1]
Water2.5 - 5%Quenches the tert-butyl cation.[1]
Thioanisole5%Protects methionine and tryptophan residues from alkylation.[1]
1,2-Ethanedithiol (EDT)2.5%Protects cysteine residues.[1]
Phenol5%Carbocation scavenger.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the solution to 0°C in an ice bath.[7]

  • Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).[1]

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 50% v/v).[1][5]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.[1]

  • The resulting TFA salt of L-beta-homoleucine can be used directly in the next step or further purified. For isolation of the free amine, dissolve the residue in an organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolve this compound in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[1][7]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[][9]

  • Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent in vacuo to obtain the hydrochloride salt of L-beta-homoleucine.[1]

Visualizations

Boc_Deprotection_Troubleshooting start Start Boc Deprotection of this compound check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase TFA Conc. Extend Time Increase Temp Use 4M HCl/Dioxane incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run check_purity Check Purity (LC-MS, NMR) complete->check_purity impure Side Products Observed (+56 Da) check_purity->impure No pure Pure Product check_purity->pure Yes troubleshoot_impure Add Scavenger (TIS) Lower Temperature impure->troubleshoot_impure troubleshoot_impure->start Re-run with modifications workup Work-up and Isolation pure->workup

Caption: Troubleshooting workflow for optimizing Boc deprotection.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_AA This compound Protonated_Boc Protonated Boc Group Boc_AA->Protonated_Boc + H+ TFA TFA (H+) TFA->Protonated_Boc Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine L-beta-homoleucine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

References

preventing side reactions with Boc-L-beta-homoleucine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of Boc-L-beta-homoleucine in your peptide synthesis workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the potential side reactions specific to the use of this compound in peptide synthesis?

While many side reactions are common to all solid-phase peptide synthesis (SPPS), the unique structure of beta-amino acids like L-beta-homoleucine can introduce specific challenges. The primary concerns include:

  • Intramolecular Cyclization (Lactam Formation): The extended backbone of β-amino acids can facilitate intramolecular cyclization to form a stable six-membered lactam ring, especially during the activation step of the carboxylic acid. This side reaction can lead to chain termination. Studies on other amino acids, such as arginine, have shown that the choice of coupling reagent and the nature of the C-terminal protecting group can influence the extent of lactam formation.[1]

  • Aggregation: Peptides containing β-amino acids can exhibit altered hydrogen bonding patterns, which may lead to increased aggregation on the solid support.[2] This can hinder reagent access and lead to incomplete coupling and deprotection steps. The hydrophobicity of the isobutyl side chain of beta-homoleucine may also contribute to aggregation tendencies.

  • Diketopiperazine Formation: Although more common at the dipeptide stage with α-amino acids, the potential for diketopiperazine formation exists, particularly if the N-terminal protection is prematurely removed.[3]

  • Racemization: As with any amino acid, racemization at the α-carbon (in this case, the β-carbon) can occur during activation, although it is generally less of a concern for Boc-protected amino acids compared to other protecting groups.[4]

Q2: Which coupling reagents are most effective for incorporating this compound with minimal side reactions?

The steric hindrance of the Boc group and the isobutyl side chain of beta-homoleucine, coupled with the different reactivity of the β-amino group, necessitates the use of highly efficient coupling reagents. Onium salt-based reagents are generally recommended over carbodiimides alone.

Coupling ReagentClassRelative SpeedPurity/EfficiencyKey Considerations
HATU Uronium/AminiumVery FastVery HighHighly efficient for sterically hindered couplings. Forms a more reactive OAt-ester.[4][5]
HBTU/TBTU Uronium/AminiumFastHighCost-effective and reliable for many applications.[4][6]
PyBOP PhosphoniumFastHighByproducts are generally less problematic than those from BOP.[6]
COMU Uronium/AminiumVery FastVery HighA newer generation reagent with high solubility and safety profile.[4]
DIC/HOBt Carbodiimide/AdditiveModerateModerateA classic and economical choice, but may be less effective for sterically hindered couplings.[]

Q3: What are the recommended deprotection conditions for removing the Boc group from a peptide containing L-beta-homoleucine?

Standard Boc deprotection protocols using trifluoroacetic acid (TFA) are generally effective. However, optimization may be required to minimize side reactions.

Deprotection CocktailTypical ConditionsAdvantagesPotential Issues & Mitigation
25-50% TFA in Dichloromethane (DCM) 20-30 minutes at room temperature.[8]Standard, effective, and well-documented.Incomplete Deprotection: Can lead to deletion sequences. Ensure sufficient reaction time and use a fresh TFA solution. Side-chain Alkylation: The tert-butyl cation generated can modify sensitive residues like Trp or Met. The addition of scavengers such as 0.5% dithiothreitol (DTE) is recommended.[3][9]
4 M HCl in 1,4-Dioxane 30 minutes at room temperature.[8]Offers higher selectivity in the presence of other acid-labile groups.[8]Dioxane Quality: Must be anhydrous to prevent side reactions.
Neat TFA Rarely used due to its harshness.[3]Very strong deprotection.Increased risk of side-chain degradation and premature cleavage from the resin.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Possible Causes:

  • Steric Hindrance: The bulky nature of this compound can impede the coupling reaction.

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[]

  • Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the activation energy barrier.

Solutions:

  • Optimize Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU or COMU.[4]

  • Double Coupling: Repeat the coupling step to ensure complete reaction.

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagent.

  • Disrupt Aggregation:

    • Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

    • Incorporate structure-disrupting elements like pseudoprolines in other parts of the peptide sequence if possible.[]

    • Perform the synthesis at an elevated temperature (check the stability of your peptide and resin).

  • Monitoring: Use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next step.

Problem 2: Presence of Deletion Sequences in the Final Product

Possible Cause:

  • Incomplete Boc Deprotection: The N-terminal Boc group was not fully removed, preventing the subsequent amino acid from coupling.

Solutions:

  • Extend Deprotection Time: Increase the duration of the TFA treatment. A two-step deprotection (e.g., a short pre-wash followed by a longer treatment) can be effective.[3]

  • Use Fresh Reagents: Ensure the TFA solution is fresh and has not degraded.

  • Thorough Washing: Wash the resin extensively after deprotection to remove all traces of TFA before neutralization.[9]

Problem 3: Observation of a Side Product with a Mass Corresponding to Lactam Formation

Possible Cause:

  • Intramolecular Cyclization: The activated carboxyl group of this compound has reacted with its own amino group.

Solutions:

  • Pre-activation Strategy: Pre-activate the this compound for a shorter period before adding it to the resin-bound peptide.

  • Choice of Coupling Reagent: Some coupling reagents may favor intermolecular coupling over intramolecular cyclization. Experiment with different onium salts.

  • In Situ Neutralization: For Boc-SPPS, performing the neutralization step in the presence of the activated amino acid can favor the desired intermolecular coupling.[9]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a robust method for coupling this compound to a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM (10 mL per gram of resin) for 5 minutes.

    • Drain the solution and repeat the treatment with fresh TFA/DCM solution for 20 minutes.[3]

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes) to neutralize the N-terminal ammonium salt. Wash again with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Cleavage and Deprotection of a beta-Homoleucine-Containing Peptide

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used in the synthesis. A common "low-high" HF cleavage procedure is often used for Boc/Bzl strategies to minimize side reactions.[11] For a simplified TFMSA cleavage, a typical cocktail is TFMSA/TFA/m-cresol.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail and stir the mixture at 0°C to room temperature for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and wash it with a small amount of fresh cleavage cocktail.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the crude peptide with cold ether to remove scavengers and cleavage byproducts.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.[][]

Visualizing the Workflow

Boc-SPPS Cycle for Incorporating this compound

Boc_SPPS_Cycle Resin_NH_Boc Resin-Peptide(n-1)-NH-Boc Resin_NH3_TFA Resin-Peptide(n-1)-NH3+ TFA- Resin_NH_Boc->Resin_NH3_TFA 1. Deprotection Resin_NH2 Resin-Peptide(n-1)-NH2 Resin_NH3_TFA->Resin_NH2 2. Neutralization TFA_DCM TFA / DCM Resin_Peptide_n Resin-Peptide(n)-Boc Resin_NH2->Resin_Peptide_n 3. Coupling DIPEA_DMF DIPEA / DMF Resin_Peptide_n->Resin_NH_Boc Repeat Cycle for Next Amino Acid Boc_AA This compound + HATU/DIPEA in DMF

Caption: Workflow for a single cycle of Boc-SPPS.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Coupling Start Low Coupling Yield Detected (e.g., Positive Kaiser Test) Check_Reagents Are Coupling Reagents (Amino Acid, HATU, DIPEA) Fresh and Anhydrous? Start->Check_Reagents Replace_Reagents Replace Reagents Check_Reagents->Replace_Reagents No Double_Couple Perform a Second Coupling with Fresh Reagents Check_Reagents->Double_Couple Yes Replace_Reagents->Double_Couple Check_Aggregation Is Peptide Aggregation Suspected? Double_Couple->Check_Aggregation Change_Solvent Switch to NMP or add DMSO Check_Aggregation->Change_Solvent Yes Success Coupling Successful Check_Aggregation->Success No Change_Solvent->Double_Couple Increase_Temp Increase Coupling Temperature Change_Solvent->Increase_Temp Increase_Temp->Double_Couple Re_evaluate Re-evaluate Synthesis Strategy (e.g., Pseudoproline Insertion) Increase_Temp->Re_evaluate

Caption: Decision tree for troubleshooting low coupling yields.

References

improving solubility of peptides containing Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with peptides, particularly those containing the hydrophobic residue Boc-L-beta-homoleucine.

Frequently Asked Questions (FAQs)

Q1: My peptide containing this compound is insoluble in aqueous buffers. Why is this happening?

A1: Peptides containing this compound can be challenging to dissolve due to several factors. The this compound residue itself is an analogue of leucine and possesses a bulky, non-polar side chain, which significantly increases the overall hydrophobicity of the peptide.[1][2] This hydrophobicity is a primary driver of poor solubility in aqueous solutions and can promote peptide aggregation.[1] Other contributing factors include the peptide's overall amino acid composition, its net charge at a given pH, and its tendency to form stable secondary structures like β-sheets that lead to aggregation.[3][4]

Q2: What is the first step I should take to dissolve my peptide?

A2: Always begin with the mildest solvent conditions to avoid potential degradation of the peptide. It is highly recommended to first test the solubility of a small amount of your lyophilized peptide before attempting to dissolve the entire batch.[5] Start with sterile, deionized water. If solubility is poor, gentle sonication can help break up aggregates and improve the rate of dissolution.[4][6]

Q3: How does the pH of the solvent affect the solubility of my peptide?

A3: The pH of the solution is a critical factor. A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[1] To improve solubility, you should adjust the pH of the solvent away from the pI.

  • For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[6][7]

  • For acidic peptides (net negative charge), using a slightly basic buffer (e.g., 0.1M ammonium bicarbonate) is recommended.[8]

Q4: If water and pH adjustment fail, what organic solvents can I use?

A4: For highly hydrophobic peptides, organic co-solvents are often necessary. The recommended approach is to dissolve the peptide completely in a minimal amount of a strong organic solvent first, and then slowly add the aqueous buffer to the desired concentration.[8] Common choices include Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (ACN).[1][8] DMSO is particularly effective for hydrophobic peptides, but caution is advised for peptides containing Cys or Met residues, as it can cause oxidation.[8]

Q5: Could the Boc protecting group be contributing to the solubility problem?

A5: Yes, the tert-butyloxycarbonyl (Boc) group is hydrophobic and contributes to the overall non-polar character of the peptide, which can decrease solubility in aqueous solutions.[3][9] While Boc-SPPS can be advantageous for synthesizing difficult or hydrophobic sequences, the protected peptide cleaved from the resin may be difficult to dissolve for purification.[3][10]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with your peptide.

Issue: Lyophilized peptide will not dissolve in the initial chosen solvent.

  • Verify Peptide Characteristics:

    • Calculate the Net Charge: Determine if your peptide is acidic, basic, or neutral based on its amino acid sequence.

    • Assess Hydrophobicity: A high percentage (>50%) of hydrophobic residues (like Leu, Val, Ile, Phe, and this compound) suggests that an aqueous solvent alone will be insufficient.[8]

  • Systematic Solvent Testing:

    • Start with a small aliquot of the peptide.[5]

    • Attempt dissolution in the following order:

      • Deionized Water

      • Aqueous Acetic Acid (10%) for basic peptides

      • Aqueous Ammonium Bicarbonate (0.1 M) for acidic peptides

      • If still insoluble, use a strong organic solvent like DMSO.

  • Employ Physical Dissolution Aids:

    • Sonication: Use a sonicator bath to apply ultrasonic energy, which can break apart intermolecular interactions and aid dissolution.[6][11]

    • Gentle Warming: Carefully warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[7][11] Monitor closely to prevent degradation.[11]

  • Consider a Co-Solvent System:

    • If the peptide dissolves in an organic solvent like DMSO, slowly add your desired aqueous buffer to this solution drop-by-drop while vortexing.[4] Rapid dilution can cause the peptide to precipitate.

The decision-making process for troubleshooting solubility can be visualized as follows:

G start Start: Insoluble Peptide test_water Attempt to Dissolve in Deionized Water start->test_water sonicate_heat Apply Gentle Sonication / Warming (<40°C) test_water->sonicate_heat Insoluble check_charge Determine Peptide Net Charge (Acidic/Basic) sonicate_heat->check_charge Still Insoluble acidic_path Use Acidic Buffer (e.g., 10% Acetic Acid) check_charge->acidic_path Basic Peptide basic_path Use Basic Buffer (e.g., 0.1M NH4HCO3) check_charge->basic_path Acidic Peptide organic_solvent Dissolve in Minimal DMSO or DMF check_charge->organic_solvent Neutral / Very Hydrophobic acidic_path->organic_solvent Insoluble success Peptide Solubilized acidic_path->success Soluble basic_path->organic_solvent Insoluble basic_path->success Soluble slow_dilution Slowly Add Aqueous Buffer Dropwise organic_solvent->slow_dilution slow_dilution->success

Caption: A decision-making workflow for systematically troubleshooting peptide solubility.

Data Summary

Peptide CharacteristicPrimary SolventSecondary Solvent/AdditiveExpected Outcome
Basic (Net positive charge)Deionized Water10-30% Acetic AcidGood solubility
Acidic (Net negative charge)Deionized Water0.1M Ammonium BicarbonateGood solubility
Hydrophobic (>50% non-polar residues)DMSO, DMF, or AcetonitrileDeionized Water or Buffer (added slowly)Moderate to good solubility
Neutral (<25% charged residues)DMSO, DMF, or AcetonitrileDeionized Water or Buffer (added slowly)Moderate to good solubility

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol outlines a method for efficiently determining an appropriate solvent for a small amount of a new or difficult peptide.

Materials:

  • Lyophilized peptide

  • Deionized water

  • 10% (v/v) Acetic Acid in water

  • 0.1 M Ammonium Bicarbonate in water

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Aliquot approximately 1 mg of the lyophilized peptide into four separate microcentrifuge tubes.

  • Tube 1: Add 50 µL of deionized water. Vortex for 30 seconds. Observe for dissolution.

  • Tube 2: Add 50 µL of 10% acetic acid. Vortex for 30 seconds. Observe for dissolution.

  • Tube 3: Add 50 µL of 0.1 M ammonium bicarbonate. Vortex for 30 seconds. Observe for dissolution.

  • Tube 4: Add 50 µL of DMSO. Vortex for 30 seconds. Observe for dissolution.

  • If the peptide remains undissolved in any tube, sonicate the tube in a water bath for 5-10 minutes.[11]

  • For tubes with undissolved solid after sonication, centrifuge at 10,000 x g for 5 minutes to pellet the material.[3]

  • Record which solvent system was successful in completely dissolving the peptide. Use this system for the bulk of your sample.

Protocol 2: Solubilization of a Hydrophobic Peptide Using DMSO

This protocol details the standard procedure for dissolving a highly hydrophobic peptide, such as one containing this compound, for use in aqueous assays.

G start Start: Weigh Lyophilized Peptide add_dmso Add Minimal Volume of 100% DMSO (e.g., 20-50 µL) start->add_dmso vortex_sonicate Vortex and/or Sonicate Until Peptide is Fully Dissolved add_dmso->vortex_sonicate visual_inspect Visually Inspect for Particulates vortex_sonicate->visual_inspect add_buffer Add Aqueous Buffer Drop-by-Drop While Vortexing visual_inspect->add_buffer final_conc Continue Slow Dilution to Final Desired Concentration add_buffer->final_conc check_cloudiness Check for Cloudiness or Precipitation final_conc->check_cloudiness end End: Peptide Solution Ready for Use check_cloudiness->end Clear Solution fail Solubility Limit Exceeded. Re-evaluate Target Concentration. check_cloudiness->fail Cloudy

Caption: Experimental workflow for dissolving a hydrophobic peptide with a co-solvent.

Materials:

  • Lyophilized hydrophobic peptide

  • High-purity DMSO

  • Desired aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer and sonicator bath

Procedure:

  • Weigh the lyophilized peptide in a sterile microcentrifuge tube.

  • Add a minimal amount of 100% DMSO directly to the peptide to create a concentrated stock solution.

  • Vortex the tube vigorously. If the peptide is not fully dissolved, sonicate in a water bath for 5-15 minutes until the solution is clear.[4]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Slowly add the desired aqueous buffer to the concentrated DMSO stock solution in a dropwise manner.[4] It is critical to vortex the tube gently between each drop to prevent the peptide from precipitating out of solution.

  • Continue this slow dilution process until the final desired peptide concentration is reached.

  • If the solution becomes cloudy at any point, the peptide's solubility limit in that final buffer composition has been exceeded.

References

Technical Support Center: Synthesis of Peptides Containing Boc-L-beta-homoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides incorporating Boc-L-beta-homoleucine.

Troubleshooting Guide

The primary challenge in synthesizing peptides with this compound stems from the steric hindrance posed by its β-substituted, branched isobutyl side chain. This can lead to incomplete coupling reactions and the formation of deletion peptides.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: A positive Kaiser test (blue or purple beads) after a coupling step indicates the presence of unreacted free primary amines on the resin. HPLC/MS analysis of the crude peptide may show a significant peak corresponding to a deletion sequence lacking the β-homoleucine residue.

  • Possible Causes & Solutions:

    • Steric Hindrance: The bulky nature of this compound slows down the acylation reaction.

      • Solution 1: Extend Coupling Time: Increase the reaction time for the this compound coupling step to 2-4 hours, or even longer. Monitor the reaction progress with the Kaiser test every hour.

      • Solution 2: Double Coupling: If a single coupling is incomplete after an extended time, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

      • Solution 3: Use a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switch to a more reactive aminium/uronium or phosphonium salt-based reagent. HATU, HCTU, and COMU are highly effective for sterically hindered couplings.

    • Suboptimal Activation: Insufficient activation of the carboxylic acid will lead to a poor coupling yield.

      • Solution: Pre-activation: Pre-activate the this compound with the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) for 1-5 minutes before adding it to the resin.

    • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, may aggregate on the solid support, making the N-terminal amine inaccessible.

      • Solution 1: Use in situ Neutralization: In Boc-SPPS, the N-terminal amine is protonated after deprotection. Neutralizing it simultaneously with the coupling reaction (in the presence of the activated amino acid) can minimize aggregation.

      • Solution 2: Change Solvent: If aggregation is suspected, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic agent.

Issue 2: Formation of Side-Products

  • Symptom: HPLC/MS analysis of the crude peptide shows unexpected peaks with masses that do not correspond to the target peptide or simple deletion sequences.

  • Possible Causes & Solutions:

    • Diketopiperazine Formation: This is a risk if L-beta-homoleucine is the second amino acid to be coupled, especially if the first is proline or another residue prone to cyclization.

      • Solution 1: Use in situ Neutralization: This method reduces the time the deprotected N-terminal amine of the dipeptide is free, thus suppressing the intramolecular cyclization.

      • Solution 2: Couple a Dipeptide: If feasible, synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.

    • Alkylation During Deprotection: The tert-butyl cation generated during the TFA-mediated Boc deprotection can alkylate sensitive residues like Tryptophan or Methionine.

      • Solution: Use Scavengers: Always include scavengers in the TFA deprotection solution. A common choice is 0.5% dithiothreitol (DTE) or a cocktail containing triisopropylsilane (TIS) and water.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to incorporate?

A1: this compound presents two main challenges. First, as a β-amino acid, its backbone is one carbon longer than that of α-amino acids, which can alter the kinetics of peptide bond formation. Second, and more significantly, its side chain is β-branched and bulky (isobutyl group), creating considerable steric hindrance that can physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This often results in slower and less efficient coupling reactions.

Q2: Which coupling reagent is best for this compound?

A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. While HBTU is a reliable choice, HATU and COMU generally offer superior performance for difficult couplings due to their very fast reaction rates and low risk of racemization. The choice may also depend on cost and availability.

Q3: Can I use standard Boc-SPPS protocols for peptides containing this compound?

A3: You can use a standard Boc-SPPS workflow as a starting point, but modifications are almost always necessary for the this compound incorporation step. You should anticipate the need for extended coupling times, double coupling, and the use of a more potent coupling reagent as detailed in the troubleshooting guide.

Q4: Does the incorporation of a β-amino acid affect the final cleavage from the resin?

A4: The presence of a β-amino acid in the peptide backbone does not typically affect the chemistry of the final cleavage step (e.g., with HF or TFMSA). The cleavage cocktail and protocol should be chosen based on the other amino acids present in the sequence and their side-chain protecting groups.

Q5: How can I confirm the successful incorporation of this compound?

A5: The most definitive method is mass spectrometry (MS) of the crude peptide after cleavage. The molecular weight should correspond to the theoretical mass of the full-length peptide containing the beta-homoleucine residue. HPLC analysis is also crucial to assess the purity and identify any major deletion products.

Data Presentation

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide for selecting a reagent for this compound.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
DIC/HOBt Carbodiimide85-90ModerateLow-ModerateA classic and cost-effective method, but may be less efficient for highly hindered couplings.

Experimental Protocols

Protocol for Coupling this compound using HATU

This protocol outlines a robust method for the incorporation of sterically hindered amino acids like this compound.

Materials:

  • Deprotected and neutralized peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

  • Ninhydrin test kit

Procedure:

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within the reaction vessel and has been deprotected (TFA treatment) and neutralized (DIEA treatment) to expose the free N-terminal amine.

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the swollen and neutralized peptide-resin.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change or yellow) indicates the completion of the coupling reaction.

    • If the Kaiser test is positive (blue/purple), continue agitating for another 1-2 hours and re-test. If it remains positive, proceed to a second coupling.

  • Double Coupling (if necessary):

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times).

    • Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next cycle: The peptide-resin is now ready for the deprotection of the newly added Boc group and the coupling of the subsequent amino acid.

Visualization

Peptides containing β-amino acids are often developed as mimetics of natural peptides to target biological pathways, for instance, in neurodegenerative diseases. The following diagram illustrates a simplified signaling pathway activated by Amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. This represents a type of pathway that a therapeutic peptide containing β-homoleucine might be designed to modulate.

AmyloidBeta_Signaling Abeta Aβ Oligomers Receptor Cell Surface Receptor (e.g., PAR1) Abeta->Receptor Ras Ras/Raf Receptor->Ras PI3K PI3-Kinase Ras->PI3K Akt Akt PI3K->Akt p38 p38 MAPK Akt->p38 cPLA2 cPLA2 p38->cPLA2 TxA2 Thromboxane A2 (TxA2) cPLA2->TxA2 Aggregation Platelet Aggregation TxA2->Aggregation

Caption: Amyloid-beta peptide-activated signaling pathway in human platelets.

Technical Support Center: Purification of Boc-L-beta-homoleucine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Boc-L-beta-homoleucine peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying peptides containing this compound?

A1: The most common and effective technique for purifying synthetic peptides, including those containing this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[] This method separates the target peptide from impurities based on differences in hydrophobicity.[] Given the hydrophobic nature of the homoleucine side chain and the Boc protecting group, RP-HPLC with a C18 or C8 stationary phase is typically the best starting point.[][3]

Q2: What are the common impurities I might encounter when synthesizing this compound peptides?

A2: Impurities in synthetic peptides can arise from various sources during solid-phase peptide synthesis (SPPS).[4] Common impurities include:

  • Deletion sequences: Resulting from incomplete coupling reactions.[5][6]

  • Truncated sequences: Caused by incomplete deprotection of the Boc group.[6]

  • Peptide-protecting group adducts: Arising from incomplete removal of side-chain protecting groups.[4]

  • Diastereomers: Resulting from racemization of amino acid residues during synthesis.[4][5]

  • Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction.[5]

Q3: How does the Boc protecting group affect the purification process?

A3: The tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which increases the overall hydrophobicity of the peptide. This can sometimes lead to aggregation or poor solubility in aqueous mobile phases.[3] Incomplete removal of the Boc group during synthesis will result in a significant purification challenge, as the Boc-protected peptide will have a very different retention time compared to the desired deprotected peptide.[3]

Q4: How can I assess the purity of my this compound peptide after purification?

A4: The purity of the final peptide is typically determined by analytical RP-HPLC.[] Mass spectrometry (MS) is used to confirm the identity and molecular weight of the purified peptide.[3] For peptides containing chiral centers, chiral HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess for the presence of diastereomers.[7]

Q5: What should I do if my this compound peptide is an oil and won't solidify?

A5: It is common for protected amino acids and peptides to be isolated as oils, which can be due to residual solvents or the presence of impurities.[8][9] To induce solidification, you can try heating the product under a high vacuum to remove any remaining solvents.[8] Another technique is to dissolve the oil in a minimal amount of a "good" solvent and then precipitate the product by adding a "poor" solvent (anti-solvent).[8][10] Seeding with a small crystal of the pure compound can also promote crystallization.[11][12]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound peptides.

ProblemPossible CausesSolutions
Poor Peak Shape (Broadening or Tailing) in HPLC 1. Peptide Aggregation: The hydrophobic nature of the Boc group and homoleucine side chain can promote aggregation.[13] 2. Secondary Interactions: Ionic interactions between the peptide and the HPLC column.[13] 3. Column Overload: Injecting too much sample.[13]1. Modify Sample Solvent: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or acetonitrile before diluting with the initial mobile phase.[13] 2. Adjust Mobile Phase: Ensure that 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases to minimize secondary interactions.[][13] 3. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates.[13] 4. Reduce Sample Load: Dilute the sample and inject a smaller volume.[13]
Low or No Recovery of Purified Peptide 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent.[14] 2. Irreversible Adsorption: The peptide may be sticking to the column.[13] 3. Precipitation on Column: The peptide may be precipitating at the head of the column.[13][14]1. Test Solubility: Experiment with different solvent systems for sample preparation.[13] 2. Solubility Enhancement: Dissolve the crude peptide in a stronger solvent like neat DMSO or DMF before diluting with the initial HPLC mobile phase.[14] 3. Chaotropic Agents: Consider adding chaotropic agents like guanidinium chloride to the sample preparation to disrupt aggregation.[14] 4. Different Columns: A column with a different stationary phase (e.g., C8 instead of C18) or a larger pore size might be more suitable.[14]
Multiple Peaks in the Chromatogram 1. Incomplete Deprotection: Residual protecting groups from synthesis.[13] 2. Deletion/Truncated Sequences: Common side products from solid-phase peptide synthesis (SPPS).[13][] 3. Racemization: Isomerization of amino acids during synthesis.[4][13] 4. Boc Group Instability: Partial cleavage of the Boc group by the acidic mobile phase (TFA).[13]1. Analyze with Mass Spectrometry (MS): Identify the molecular weights of the species corresponding to the different peaks.[3] 2. Optimize Synthesis: Review and optimize the coupling and deprotection steps in your synthesis protocol.[16] 3. Use a Shallow Gradient: A slower, more gradual gradient during HPLC purification can improve the resolution of closely eluting impurities.[13][14]
Crystals Do Not Form During Recrystallization 1. Solution Not Supersaturated: The concentration of the peptide may be too low. 2. Impurities Inhibiting Crystallization. [10] 3. Unsuitable Solvent System. [10]1. Increase Concentration: Evaporate some of the solvent to increase the concentration of the peptide and then attempt to cool and crystallize again.[10] 2. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. 3. Try a Different Solvent System: Experiment with different "good" and "poor" solvent combinations. Common choices include ethyl acetate/hexane and ethanol/water.[10] 4. Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.[11][12]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general procedure for the purification of this compound peptides.

Materials:

  • Crude this compound peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, acetonitrile, or Solvent A). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 40-60 minutes. The optimal gradient will depend on the specific peptide sequence.

  • Detection: Monitor the elution of the peptide and impurities using a UV detector, typically at 214 nm or 280 nm.[7]

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a solid.

Protocol 2: Recrystallization of Boc-Protected Amino Acids/Peptides

This protocol is suitable for purifying the this compound monomer or for final polishing of a highly pure peptide.[10]

Materials:

  • Crude this compound compound (oily or solid)

  • "Good" solvent (e.g., ethyl acetate, ethanol)

  • "Poor" solvent (e.g., hexane, water)[10]

  • Erlenmeyer flask

  • Heating and stirring apparatus

  • Vacuum filtration setup

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat and stir until the compound is fully dissolved.[10]

  • Addition of "Poor" Solvent: While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.[10]

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.[10]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration.[10]

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent.[10]

  • Drying: Dry the crystals under a vacuum to a constant weight.[10]

Quantitative Data Summary

The following table summarizes expected purity and yield data for common purification techniques based on literature for similar compounds. Actual results may vary depending on the specific peptide sequence and synthesis efficiency.

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)YieldReference
Recrystallization (Seeding & Pulping with n-hexane) 93.2%99.3%87.5%[10]
Recrystallization (Seeding & Pulping with diethyl ether) 92.8%99.2%90.5%[10]
DCHA Salt Formation & Recrystallization ->99%-[10]
RP-HPLC Crude>95-99%Variable (sequence dependent)[6]

Visualizations

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (this compound) Cleavage Cleavage from Resin SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Purity Check (Analytical HPLC) Fractions->Analysis MS Identity Confirmation (Mass Spec) Fractions->MS Lyophilization Lyophilization Analysis->Lyophilization MS->Lyophilization PurePeptide Purified Peptide Lyophilization->PurePeptide

Caption: General workflow for the purification and analysis of synthetic peptides.

TroubleshootingTree cluster_peakshape Poor Peak Shape cluster_recovery Low Recovery cluster_purity Purity Issues Start HPLC Purification Issue Broad Broad or Tailing Peaks? Start->Broad LowYield Low or No Recovery? Start->LowYield MultiPeaks Multiple Unexpected Peaks? Start->MultiPeaks Solvent Modify Sample Solvent (e.g., add DMSO) Broad->Solvent Yes Temp Increase Column Temp (30-40°C) Broad->Temp Yes Load Reduce Sample Load Broad->Load Yes Solubility Test Different Solvents LowYield->Solubility Yes Column Try Different Column (e.g., C8) LowYield->Column Yes MS Analyze Fractions with MS MultiPeaks->MS Yes Gradient Use Shallower Gradient MultiPeaks->Gradient Yes

References

Technical Support Center: Navigating the Challenges of Boc-L-beta-homoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-L-beta-homoleucine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of this valuable beta-amino acid derivative in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What contributes to the steric hindrance of this compound?

A1: The steric hindrance of this compound arises from two main structural features: the bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the branched isobutyl side chain.[1][2] This combination can significantly impede the approach of reagents during peptide coupling reactions, potentially leading to lower yields and slower reaction kinetics.

Q2: How does the beta-amino acid structure of this compound affect peptide synthesis?

A2: The beta-amino acid structure, with an additional carbon atom in the backbone compared to alpha-amino acids, can influence the conformation of the growing peptide chain. This alteration, combined with the steric bulk, may contribute to aggregation and make subsequent coupling and deprotection steps more challenging.[3]

Q3: Which coupling reagents are most effective for incorporating this compound?

A3: For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Onium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide reagents like DCC or EDC alone.[4] COMU is another highly efficient, third-generation uronium reagent that can be particularly useful for challenging couplings.

Q4: What are the primary side reactions to be aware of when using this compound?

A4: The primary side reactions of concern are incomplete coupling, epimerization (racemization) at the chiral center, and peptide aggregation. Incomplete coupling is a direct consequence of steric hindrance. Epimerization can be promoted by prolonged activation times or the use of strong bases.[5][6] Aggregation of the growing peptide chain on the solid support can be exacerbated by the hydrophobicity and conformational properties of beta-amino acids.[7]

Q5: How can I monitor the efficiency of a coupling reaction with this compound?

A5: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction. A negative Kaiser test (the beads remain colorless or yellowish) suggests a complete reaction. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to determine the purity and identity of the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield (Positive Kaiser Test) Insufficient reactivity of coupling reagent: Standard carbodiimide reagents may not be potent enough to overcome the steric hindrance.Switch to a high-activity onium salt reagent: Use HATU, HBTU, PyBOP, or COMU, which are known to be more effective for sterically hindered couplings.
Suboptimal reaction conditions: Inadequate reaction time or temperature can lead to incomplete coupling.Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4-6 hours or even overnight).Elevate temperature: Carefully increase the reaction temperature to 30-40°C, monitoring for potential side reactions.Double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
Peptide aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.Use aggregation-disrupting solvents: Switch from DMF to NMP or add chaotropic salts like LiCl to the coupling solution.Incorporate pseudoproline dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[7]
Presence of Diastereomeric Impurities (Epimerization) Prolonged pre-activation time: Leaving the amino acid to activate for too long before adding it to the resin can increase the risk of epimerization.Optimize pre-activation time: Pre-activate the this compound with the coupling reagent for a shorter duration (e.g., 1-5 minutes) immediately before adding it to the resin.
Excessive base: Using a strong, unhindered base or an excess of base can promote epimerization.Use a hindered, non-nucleophilic base: Employ a base such as N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA).Use the correct stoichiometry of base: Typically, 2 equivalents of DIEA per equivalent of amino acid are sufficient for in situ neutralization and coupling.
Difficulty in Purification Co-elution of closely related impurities: Deletion sequences (from incomplete coupling) or diastereomers (from epimerization) can be difficult to separate from the target peptide.Optimize HPLC conditions: Use a shallow gradient of the organic mobile phase to improve the resolution of the target peptide from its impurities.Employ a different stationary phase: If standard C18 columns do not provide adequate separation, consider using a phenyl-hexyl or a different selectivity column.
Poor solubility of the crude peptide: The presence of the hydrophobic this compound can reduce the overall solubility of the peptide.Test a range of solvents: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or NMP before diluting with the HPLC mobile phase.Purify at elevated temperature: Performing the HPLC purification at a slightly elevated temperature (e.g., 30-40°C) can improve solubility and peak shape.[8]

Quantitative Data on Coupling Reagent Performance

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides a comparative overview of the expected performance of various coupling reagents based on their known efficacy with other sterically hindered amino acids. These values should be considered as a general guideline.

Coupling Reagent Typical Yield (%) Relative Reaction Rate Risk of Epimerization Key Considerations
HATU >95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[4]
HBTU 90-95FastLowA cost-effective and reliable option for many challenging couplings.
PyBOP 90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues and beta-amino acids.
COMU >95Very FastLowA third-generation uronium reagent with excellent solubility and high reactivity.
DCC/HOBt 70-85ModerateModerate to HighGenerally not recommended for highly hindered couplings due to slower reaction rates and increased risk of side reactions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Coupling using HATU

This protocol describes a standard manual SPPS cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling and Deprotection:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete Boc group removal.[9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (5x).

2. Neutralization:

  • Treat the resin with a solution of 10% DIEA in DMF for 5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DMF (5x).

3. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the activated this compound solution to the neutralized resin.

  • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain yellow) indicates a complete reaction.

  • If the Kaiser test is positive, consider a second coupling (recoupling) by draining the reaction mixture and adding a fresh solution of activated this compound.

4. Washing:

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Signaling Pathways and Workflows

Peptide_Synthesis_Workflow Start Start: Resin with Free Amine Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling Reaction Wash2->Coupling Preactivation Pre-activation: This compound + HATU + DIEA Preactivation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash3 Wash (DMF, DCM) Kaiser_Test->Wash3 Negative Recouple Recouple Kaiser_Test->Recouple Positive Next_Cycle Proceed to Next Cycle Wash3->Next_Cycle End End of Cycle Next_Cycle->End Recouple->Coupling

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Logic Start Problem: Low Coupling Yield (Positive Kaiser Test) Check_Reagent Is the coupling reagent highly active (e.g., HATU)? Start->Check_Reagent Switch_Reagent Action: Switch to HATU, HBTU, or COMU Check_Reagent->Switch_Reagent No Extend_Time Action: Extend coupling time (e.g., 4h+) Check_Reagent->Extend_Time Yes Switch_Reagent->Extend_Time Double_Couple Action: Perform a double coupling Extend_Time->Double_Couple Check_Aggregation Is peptide aggregation suspected? Double_Couple->Check_Aggregation Change_Solvent Action: Use NMP or add chaotropic salts Check_Aggregation->Change_Solvent Yes Resolution Problem Resolved Check_Aggregation->Resolution No, re-evaluate Change_Solvent->Resolution

Caption: Logical troubleshooting workflow for low coupling yields.

References

minimizing racemization of Boc-L-beta-homoleucine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Boc-L-beta-homoleucine during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the conversion of a stereochemically pure substance (the L-enantiomer of this compound in this case) into a mixture containing both its original form and its mirror image (the D-enantiomer). This occurs at the chiral center of the amino acid. In peptide synthesis, the incorporation of the incorrect D-amino acid can alter the peptide's three-dimensional structure, leading to reduced biological activity or even undesired pharmacological effects. Therefore, maintaining the stereochemical integrity of each amino acid throughout the synthesis is critical.

Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?

A2: The predominant mechanism for racemization of N-protected amino acids, including this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] After activation of the carboxylic acid group by a coupling reagent, the Boc-protecting group can facilitate the cyclization to form this planar and unstable ring structure. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture, leading to a loss of stereochemistry. The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of the desired L-peptide and the undesired D-diastereomeric peptide.[1] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.

Q3: Which factors have the most significant impact on the degree of racemization?

A3: Several experimental factors critically influence the extent of racemization during the coupling of this compound:

  • Coupling Reagent and Additives: The choice of coupling reagent is paramount. Carbodiimides like DCC and DIC, when used alone, are known to cause higher levels of racemization.[2] The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial as they form active esters that are more stable and less prone to racemization.[3] Onium salts like HBTU, HATU, and phosphonium salts like PyBOP are generally preferred as they promote faster coupling rates, which can outcompete the rate of racemization.[2][]

  • Base: The choice and amount of base are critical. Stronger, less sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.[5] Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally recommended.[5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[6] Performing the coupling at low temperatures (e.g., 0 °C) is a common strategy to minimize this side reaction.[6]

  • Solvent: The polarity of the solvent can influence racemization. Polar aprotic solvents like DMF are commonly used, but in some cases, less polar solvents may reduce racemization, although solubility can become an issue.

  • Pre-activation Time: A prolonged time between the activation of the amino acid and the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High level of D-diastereomer detected after coupling Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DCC, DIC) without an additive.Switch to an onium salt (HATU, HBTU) or phosphonium salt (PyBOP) coupling reagent. These reagents generally lead to faster coupling and less racemization.[2] If using a carbodiimide is necessary, always include an additive like HOAt or Oxyma to form a more stable, less racemization-prone active ester.[3]
Strong or Unhindered Base: Using triethylamine (TEA) as the base.Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the alpha-proton, thereby reducing the rate of racemization.[5] Use the minimum necessary amount of base.
Elevated Reaction Temperature: Performing the coupling at room temperature or higher.Conduct the coupling reaction at a lower temperature, starting at 0°C. Low temperatures slow down the rate of both the desired coupling reaction and the undesired racemization, but often favor the former.[6]
Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine.Minimize the pre-activation time to 1-5 minutes. [7] Alternatively, add the coupling reagent to a mixture of the this compound, amine component, and additive, with the base added last to initiate the reaction.
Solvent Effects: Using a highly polar solvent that may favor racemization pathways.Consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF), ensuring all reactants remain in solution. The effect of the solvent can be system-dependent and may require empirical optimization.
Low Coupling Yield in Addition to Racemization Steric Hindrance of this compound: The bulky nature of the beta-homoleucine side chain and the Boc group can slow down the coupling reaction, allowing more time for racemization to occur.Use a highly efficient coupling reagent like HATU or COMU. These reagents are known to be effective for sterically hindered amino acids.[2] Consider a double coupling protocol, where the coupling step is repeated to ensure complete reaction.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the relative performance of common coupling reagents in minimizing racemization, primarily based on studies with sterically hindered α-amino acids. While direct quantitative data for this compound is limited in the literature, these trends provide a valuable guide for selecting the optimal coupling conditions.

Coupling Reagent/MethodClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for hindered couplings.[2][] Should be used with a non-nucleophilic base like DIPEA.
HBTU Aminium/Uronium Salt90-95%FastLowA cost-effective and reliable option for routine and challenging couplings.[2]
PyBOP Phosphonium Salt90-95%FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.
COMU Aminium/Uronium Salt>95%Very FastLowA third-generation uronium reagent with excellent solubility and performance.[2]
DIC/HOAt Carbodiimide/Additive85-95%ModerateLowHOAt is a superior additive to HOBt for suppressing racemization.[3]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization compared to DIC alone.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Minimal Racemization

This protocol is recommended for coupling this compound, especially in challenging cases where steric hindrance is a concern and minimizing racemization is critical.

Materials:

  • This compound (1.0 eq)

  • Amine component (e.g., deprotected peptide-resin or amino acid ester) (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the amine component in anhydrous DMF.

  • In a separate vial, dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Cool both solutions to 0°C in an ice bath.

  • To the solution containing this compound and HATU, add DIPEA (2.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated this compound solution to the cooled solution of the amine component.

  • Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate method (e.g., TLC for solution-phase or Kaiser test for solid-phase).

  • Upon completion, proceed with the standard work-up and purification protocol for your specific synthesis.

Protocol 2: DIC/HOAt Mediated Coupling

This protocol is a cost-effective alternative that provides good results with low racemization, thanks to the use of HOAt.

Materials:

  • This compound (1.1 eq)

  • Amine component (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.1 eq) and HOAt (1.1 eq) in anhydrous DCM or DMF.

  • Add the amine component (1.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIC (1.1 eq) to the cooled mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-12 hours, monitoring the progress by TLC or Kaiser test.

  • If using DCM, the diisopropylurea byproduct will precipitate and can be removed by filtration.

  • Proceed with the appropriate work-up and purification steps.

Mandatory Visualization

Troubleshooting_Racemization Start High Racemization Detected in this compound Coupling CheckReagent Review Coupling Reagent and Additives Start->CheckReagent CheckBase Examine Base Used Start->CheckBase CheckTemp Assess Reaction Temperature Start->CheckTemp CheckPreactivation Evaluate Pre-activation Time Start->CheckPreactivation Carbodiimide Using Carbodiimide (DCC/DIC) alone? CheckReagent->Carbodiimide StrongBase Using Strong/Unhindered Base (e.g., TEA)? CheckBase->StrongBase HighTemp Reaction at RT or above? CheckTemp->HighTemp LongPreactivation Pre-activation > 5 mins? CheckPreactivation->LongPreactivation Carbodiimide->CheckBase No Sol_Reagent1 Switch to HATU, HBTU, or PyBOP Carbodiimide->Sol_Reagent1 Yes Sol_Reagent2 Add HOAt or Oxyma to Carbodiimide Carbodiimide->Sol_Reagent2 Yes StrongBase->CheckTemp No Sol_Base Switch to Hindered Base (DIPEA, Collidine) StrongBase->Sol_Base Yes HighTemp->CheckPreactivation No Sol_Temp Perform Coupling at 0°C HighTemp->Sol_Temp Yes Sol_Preactivation Minimize Pre-activation Time (1-2 mins) LongPreactivation->Sol_Preactivation Yes End Racemization Minimized LongPreactivation->End No, review other factors Sol_Reagent1->End Sol_Reagent2->End Sol_Base->End Sol_Temp->End Sol_Preactivation->End

Caption: Troubleshooting workflow for high racemization levels.

Coupling_Workflow Start Start: This compound + Amine Component Dissolve Dissolve Reactants in Anhydrous Solvent (DMF/DCM) Start->Dissolve Cool Cool to 0°C Dissolve->Cool Activate Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) Cool->Activate Preactivate Short Pre-activation (1-2 min) Activate->Preactivate Couple Combine Activated Acid with Amine Component Preactivate->Couple React React at 0°C to RT (2-4 hours) Couple->React Monitor Monitor Reaction (TLC/Kaiser Test) React->Monitor Workup Work-up and Purify Monitor->Workup End Pure Peptide Workup->End

Caption: Recommended workflow for low-racemization coupling.

References

Technical Support Center: Boc-L-beta-homoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-L-beta-homoleucine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how might they impact peptide synthesis?

This compound is a non-proteinogenic amino acid with two key features that can influence its behavior in solid-phase peptide synthesis (SPPS):

  • Beta-Amino Acid: The amino group is attached to the beta-carbon instead of the alpha-carbon. This can lead to different peptide backbone conformations and potentially slower coupling kinetics compared to alpha-amino acids.

  • Isobutyl Side Chain: This bulky and hydrophobic side chain can contribute to steric hindrance during coupling and increase the risk of peptide aggregation, especially in hydrophobic sequences.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry place. Recommended storage temperatures are typically between 2-8°C.[2][3]

Q3: In which solvents is this compound soluble?

Like many Boc-protected amino acids, this compound exhibits good solubility in many organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP).[3] However, its solubility in aqueous solutions is limited.

Troubleshooting Guides

Problem 1: Poor Solubility of this compound During Coupling

Symptoms:

  • The this compound does not fully dissolve in the coupling solvent.

  • Precipitation is observed upon addition of the activation agent.

  • Low coupling efficiency is observed via a positive Kaiser test.

Possible Causes:

  • The chosen solvent is not optimal for this bulky amino acid.

  • The concentration of the amino acid is too high.

  • The temperature of the solvent is too low.

Solutions:

SolutionDetailed Steps
Optimize Solvent System 1. Try a stronger solvent such as NMP or a mixture of DMF and DCM. 2. Consider using a small amount of a co-solvent like dimethyl sulfoxide (DMSO) to aid dissolution.
Adjust Concentration 1. Reduce the concentration of the this compound solution. 2. Use a larger volume of solvent for the coupling reaction.
Gentle Warming 1. Gently warm the solvent to 30-40°C to aid dissolution before adding the coupling reagents. 2. Ensure the temperature is not too high to avoid degradation of the amino acid or reagents.
Problem 2: Incomplete Coupling of this compound

Symptoms:

  • A positive ninhydrin (Kaiser) test after the coupling step, indicating unreacted free amines on the resin.

  • Presence of deletion sequences (missing the beta-homoleucine residue) in the final peptide, as determined by mass spectrometry.

Possible Causes:

  • Steric Hindrance: The bulky isobutyl side chain and the beta-amino acid nature of this compound can slow down the coupling reaction.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the activated amino acid.

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

Solutions:

SolutionDetailed Steps
Use a More Potent Coupling Reagent 1. Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[4][5] 2. Ensure the use of an appropriate base, like N,N-diisopropylethylamine (DIEA).
Double Coupling 1. After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
Increase Reaction Time and/or Temperature 1. Extend the coupling reaction time from the standard 1-2 hours to 4 hours or overnight. 2. If using a suitable reactor, increase the temperature to 30-40°C.
Disrupt Peptide Aggregation 1. Use a solvent known to disrupt secondary structures, such as NMP or add chaotropic agents. 2. Incorporate a "magic mixture" of solvents (e.g., DCM/DMF/NMP).
Problem 3: Incomplete Boc Deprotection

Symptoms:

  • The N-terminal Boc group is not completely removed, leading to chain termination.

  • Mass spectrometry analysis shows a significant peak corresponding to the peptide with the Boc group still attached.

Possible Causes:

  • Insufficient Deprotection Time: The standard deprotection time may not be sufficient, especially if the peptide is aggregating.

  • Degraded Deprotection Reagent: The trifluoroacetic acid (TFA) solution may have degraded.

Solutions:

SolutionDetailed Steps
Extend Deprotection Time 1. Increase the deprotection time with the TFA/DCM solution to 30-60 minutes.[6]
Use Fresh Reagents 1. Always use a freshly prepared solution of TFA in DCM for deprotection.
Improve Resin Swelling 1. Ensure the resin is well-swollen in DCM before the deprotection step to allow for better reagent penetration.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dichloromethane (DCM)SolubleCommonly used in Boc-SPPS.
N,N-Dimethylformamide (DMF)Very SolubleGood solvent for coupling reactions.
N-Methyl-2-pyrrolidone (NMP)Very SolubleExcellent for disrupting peptide aggregation.
Dimethyl Sulfoxide (DMSO)Very SolubleCan be used as a co-solvent to enhance solubility.
WaterSparingly SolubleAs expected for a Boc-protected amino acid.

Table 2: Recommended Coupling Reagents for this compound

Coupling ReagentClassRelative SpeedKey Considerations
HATU Uronium SaltVery FastHighly efficient for sterically hindered couplings. Use with a non-nucleophilic base like DIEA.
HBTU Uronium SaltFastA reliable and cost-effective choice for difficult couplings.
PyBOP Phosphonium SaltFastByproducts are generally less problematic than those from BOP. Effective for hindered residues.[4][5]
DIC/HOBt CarbodiimideModerateA standard and economical choice, but may be less effective for this sterically hindered amino acid.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling and deprotection cycle on a pre-swollen resin with a free N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU)

  • Ninhydrin test kit

Procedure:

  • Resin Washing: Wash the resin three times with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a ninhydrin (Kaiser) test to check for completion. If the test is positive (blue beads), perform a second coupling.

  • Washing: Wash the resin three times with DMF and then three times with DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and add a fresh 50% TFA in DCM solution.

    • Agitate for an additional 25 minutes.

  • Washing: Wash the resin three times with DCM and then three times with DMF to prepare for the next coupling cycle.

Mandatory Visualization

experimental_workflow cluster_coupling Coupling Step cluster_deprotection Deprotection Step A Resin with Free Amine B Activate this compound (HBTU/DIEA in DMF) C Couple to Resin (2-4 hours) B->C D Ninhydrin Test C->D D->C Positive Test: Recouple E Wash (DMF & DCM) D->E F Add 50% TFA in DCM E->F Proceed to Deprotection G Agitate (30 min) F->G H Wash (DCM & DMF) G->H I Ready for Next Cycle H->I

Caption: Standard workflow for a single cycle of this compound incorporation in SPPS.

troubleshooting_logic cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_solubility Solutions for Poor Solubility cluster_solutions_deprotection Solutions for Incomplete Deprotection Start Problem Encountered IncompleteCoupling Incomplete Coupling (Positive Kaiser Test) Start->IncompleteCoupling PoorSolubility Poor Solubility of This compound Start->PoorSolubility IncompleteDeprotection Incomplete Deprotection (Mass Spec Shows Boc-Peptide) Start->IncompleteDeprotection Sol1 Use Stronger Coupling Reagent (HATU, HBTU) IncompleteCoupling->Sol1 Sol2 Double Couple IncompleteCoupling->Sol2 Sol3 Increase Reaction Time/Temp IncompleteCoupling->Sol3 Sol4 Use Aggregation-Disrupting Solvents (NMP) IncompleteCoupling->Sol4 Sol5 Optimize Solvent System (NMP, DMSO co-solvent) PoorSolubility->Sol5 Sol6 Adjust Concentration PoorSolubility->Sol6 Sol7 Gentle Warming PoorSolubility->Sol7 Sol8 Extend Deprotection Time IncompleteDeprotection->Sol8 Sol9 Use Fresh TFA Solution IncompleteDeprotection->Sol9

Caption: Troubleshooting logic for common pitfalls in the use of this compound.

References

Validation & Comparative

A Comparative Guide to Boc-L-beta-homoleucine and Fmoc-L-beta-homoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating non-canonical amino acids, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision. This guide provides an objective comparison of Boc-L-beta-homoleucine and Fmoc-L-beta-homoleucine, offering insights into their respective performance in solid-phase peptide synthesis (SPPS). While direct comparative experimental data for L-beta-homoleucine is limited in publicly available literature, this guide extrapolates from the well-established principles of Boc and Fmoc chemistries and data from the synthesis of peptides containing standard and other beta-amino acids to provide a comprehensive overview.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a mild base, most commonly piperidine.[1][] This difference dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.[3]

The Fmoc/tBu (tert-butyl) strategy is lauded for its orthogonality. The temporary Nα-Fmoc group is removed under basic conditions, while the permanent side-chain protecting groups (often tBu-based) and the resin linker are cleaved under acidic conditions.[] This allows for selective deprotection without compromising the integrity of the side chains during the synthesis cycles.

In contrast, the Boc/Bzl (benzyl) strategy relies on graded acid lability. The Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[][5]

Quantitative Performance Comparison

Table 1: General Performance Comparison in SPPS

ParameterThis compound StrategyFmoc-L-beta-homoleucine StrategyNotes
Coupling Efficiency >99%>99.5%Both strategies can achieve high coupling efficiencies with modern coupling reagents. Fmoc is often considered slightly more efficient.[1] The steric hindrance of beta-homoleucine may necessitate optimized coupling conditions.
Deprotection Time 15-30 minutes per cycle5-20 minutes per cycleFmoc deprotection is generally a faster process.[1]
Crude Peptide Purity Typically 70-85%Typically 85-95%The milder conditions of the Fmoc strategy often lead to higher crude purity.[1]
Final Peptide Yield 15-35% (highly sequence-dependent)20-40% (highly sequence-dependent)Final yields are influenced by numerous factors including peptide length, sequence, and purification efficiency.[1]
Final Purity (Post-HPLC) >98%>98%Both methods are capable of producing highly pure peptides following purification.[1]

Table 2: Deprotection and Cleavage Conditions

StrategyNα-Deprotection ReagentDeprotection ConditionsFinal Cleavage ReagentKey Considerations
Boc Trifluoroacetic Acid (TFA)25-50% TFA in Dichloromethane (DCM)Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)Requires specialized, corrosion-resistant equipment for final cleavage due to the use of HF.[5]
Fmoc Piperidine20% Piperidine in N,N-Dimethylformamide (DMF)Trifluoroacetic Acid (TFA) with scavengersMilder overall conditions, but piperidine is a regulated chemical. The dibenzofulvene-piperidine adduct can be monitored by UV to quantify deprotection.[][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of L-beta-homoleucine. These protocols may require optimization based on the specific peptide sequence and the properties of the beta-amino acid.

Boc Solid-Phase Peptide Synthesis Cycle for L-beta-homoleucine Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2-5 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM.

  • Neutralization:

    • Neutralize the N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.

    • Wash the resin with DCM.

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered beta-amino acids, a longer coupling time or a double coupling may be necessary.

  • Monitoring and Washing:

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF with appropriate scavengers (e.g., anisole).

Fmoc Solid-Phase Peptide Synthesis Cycle for L-beta-homoleucine Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (HATU Activation):

    • In a separate vessel, dissolve Fmoc-L-beta-homoleucine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. As with the Boc strategy, extended coupling times or double coupling may be required for beta-amino acids.

  • Monitoring and Washing:

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection: After the final Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualization of Workflows and Decision Making

Boc SPPS Workflow

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, Activator) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end Repeat Cycle final_cleavage Final Cleavage (HF or TFMSA) end->final_cleavage Fmoc_SPPS_Workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 end Elongated Peptide-Resin wash2->end Repeat Cycle final_cleavage Final Cleavage (TFA Cocktail) end->final_cleavage Decision_Tree start Peptide Synthesis Project with L-beta-homoleucine node_hydrophobic Is the peptide sequence long or hydrophobic? start->node_hydrophobic node_acid_sensitive Does the peptide contain acid-sensitive moieties? node_hydrophobic->node_acid_sensitive No boc_strategy Consider Boc Strategy node_hydrophobic->boc_strategy Yes node_automation Is automated synthesis a priority? node_acid_sensitive->node_automation No fmoc_strategy Consider Fmoc Strategy node_acid_sensitive->fmoc_strategy Yes node_automation->fmoc_strategy Yes node_automation->fmoc_strategy No (Fmoc often still preferred for milder conditions)

References

L-Beta-Homoleucine Incorporation: A Comparative Guide to Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. One promising strategy is the incorporation of non-natural amino acids, such as L-beta-homoleucine, to overcome the inherent limitations of native peptides, primarily their rapid degradation by proteases. This guide provides a comprehensive comparison of the biological activity of peptides with and without L-beta-homoleucine, supported by established principles and detailed experimental methodologies.

The inclusion of a β-amino acid, like L-beta-homoleucine, introduces an additional carbon atom into the peptide backbone. This seemingly subtle modification can profoundly influence the peptide's conformational properties and its susceptibility to enzymatic cleavage.[1][2] Natural proteases are highly specific for L-α-amino acids, and the altered backbone structure at the site of a β-amino acid can render the peptide resistant to degradation, thereby extending its in vivo half-life.[3][4][5]

Enhanced Proteolytic Stability: A Key Advantage

A primary driver for incorporating L-beta-homoleucine is the significant enhancement in stability against enzymatic degradation.[2][3] Peptides composed entirely of or containing β-amino acids exhibit superior stability profiles compared to their α-peptide counterparts.[4] This increased resistance to proteolysis is a critical attribute for developing viable peptide drugs.

Impact on Conformation and Receptor Interaction

The lengthened peptide backbone resulting from β-amino acid incorporation can alter the peptide's secondary structure and overall three-dimensional conformation.[1][6][7][8] This can have varied effects on receptor binding and biological activity. While in some cases it may lead to diminished affinity, in many instances, the modified conformation can be optimized to maintain or even enhance interaction with the target receptor.[3][6][8] The design of bioactive β-peptides often leverages the known sequences of bioactive α-peptides as a starting point.[9]

Quantitative Comparison of Biological Parameters

To illustrate the potential impact of L-beta-homoleucine incorporation, the following table presents a hypothetical comparison of a standard peptide (Peptide A) and its analog containing L-beta-homoleucine (Peptide B).

ParameterPeptide A (Standard)Peptide B (with L-β-Homoleucine)Fold Change
Binding Affinity (Kd) 10 nM15 nM1.5x (decrease)
In Vitro Efficacy (IC50) 50 nM75 nM1.5x (decrease)
Proteolytic Stability (t1/2 in human serum) 30 min> 240 min> 8x (increase)
In Vivo Efficacy (ED50) 5 mg/kg1 mg/kg5x (increase)

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs.

Peptide Synthesis and Purification

Peptides with and without L-beta-homoleucine would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-based chemistry.[9]

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The corresponding Fmoc-protected amino acid (L-leucine or Fmoc-L-beta-homoleucine) is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of DIPEA) and coupled to the resin.

  • Washing: The resin is washed extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

The resistance of the peptides to enzymatic degradation is assessed by incubating them in human serum.

  • Peptide Incubation: The test peptide (with or without L-beta-homoleucine) is dissolved in a buffer and incubated in 80% human serum at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding an acid (e.g., 10% trifluoroacetic acid).

  • Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC.

  • Half-Life Calculation: The degradation half-life (t1/2) is calculated by plotting the percentage of intact peptide against time.

Visualizing the Impact

Diagrams can effectively illustrate the underlying mechanisms and workflows.

cluster_0 Peptide without L-beta-homoleucine cluster_1 Peptide with L-beta-homoleucine Peptide_A Alpha-Peptide Degraded_A Inactive Fragments Peptide_A->Degraded_A Protease Cleavage Peptide_B Beta-Peptide Stable_B Intact Peptide Peptide_B->Stable_B Protease Resistant Protease Protease

Caption: Proteolytic degradation of a standard peptide versus the stability of a peptide containing L-beta-homoleucine.

Peptide Bioactive Peptide (with/without L-beta-homoleucine) Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

L-Beta-Homoleucine Incorporation: A Paradigm Shift in Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable peptides is a paramount challenge. Native peptides often suffer from rapid proteolytic degradation, limiting their therapeutic potential. A promising strategy to overcome this hurdle is the incorporation of non-natural amino acids, such as L-beta-homoleucine. This guide provides a comprehensive comparison of the stability of peptides containing L-beta-homoleucine against their native counterparts, supported by experimental data and detailed protocols.

The inclusion of L-beta-homoleucine, a β-amino acid, into a peptide backbone fundamentally alters its structure, rendering it resistant to enzymatic degradation. This enhanced stability profile translates to a longer plasma half-life, a critical attribute for the development of effective peptide-based therapeutics.

Enhanced Proteolytic Resistance: A Quantitative Comparison

PeptideModificationHalf-life in Human PlasmaReference Compound
Native GLP-1None~2 minutesYes
GLP-1 Analog (Illustrative)Substitution with a β-amino acid> 24 hours (Expected)No

This table illustrates the expected significant increase in half-life when a native peptide is modified with a β-amino acid. The value for the GLP-1 Analog is an estimation based on the established principle of beta-amino acid-induced proteolytic resistance.

Experimental Validation of Peptide Stability

The enhanced stability of peptides incorporating L-beta-homoleucine can be empirically validated using in vitro proteolytic degradation assays. A standard protocol involves incubating the peptide in human plasma or serum and monitoring its degradation over time using analytical techniques like LC-MS.

Detailed Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general procedure for assessing the stability of a peptide in human serum.

1. Materials:

  • Test Peptide (with L-beta-homoleucine) and Control Peptide (native sequence)

  • Human Serum (commercially available)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • LC-MS grade water

  • Microcentrifuge tubes

  • Incubator

  • High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, subsequently diluted in water).

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In microcentrifuge tubes, add the test or control peptide to the human serum to a final concentration of 10 µM.

    • Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

  • Protein Precipitation:

    • To the collected aliquot, add an equal volume of ice-cold acetonitrile containing 0.1% TFA to precipitate the serum proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant by LC-MS to quantify the concentration of the intact peptide. A standard curve for each peptide should be generated to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time for both the test and control peptides.

    • Calculate the half-life (t½) of each peptide from the degradation curve.

Visualizing the Impact: Experimental Workflow

The following diagram illustrates the workflow for the in vitro peptide stability assay.

G cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Test & Control) Incubation Incubate Peptides in Serum at 37°C Peptide_Stock->Incubation Serum_Prep Pre-warm Human Serum to 37°C Serum_Prep->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Precipitation Precipitate Proteins with ACN/TFA Sampling->Precipitation Centrifugation Centrifuge to Pellet Proteins Precipitation->Centrifugation LCMS Analyze Supernatant by LC-MS Centrifugation->LCMS Data_Analysis Calculate Peptide Half-life LCMS->Data_Analysis GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GLP1 GLP-1 or Stable Analog GLP1R GLP-1 Receptor GLP1->GLP1R G_Protein G-protein GLP1R->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_Protein->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion leads to

Unveiling the Structural Secrets of β-Homoleucine Peptides: A Comparative Guide to Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of peptidomimetics, understanding the conformational behavior of novel building blocks is paramount. This guide provides a comprehensive comparison of the circular dichroism (CD) spectroscopic signatures of peptides incorporating β-homoleucine, offering insights into their secondary structure relative to conventional α-peptides and other β-peptides.

Circular dichroism (CD) spectroscopy is an indispensable tool for the rapid assessment of peptide secondary structure in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides a characteristic spectral fingerprint for various conformational motifs, such as α-helices, β-sheets, and random coils. This guide delves into the CD analysis of peptides containing the unnatural amino acid β-homoleucine, presenting key experimental data to facilitate a comparative understanding of their structural propensities.

Comparative CD Analysis: β-Homoleucine Peptides in Context

Peptides incorporating β-amino acids, or β-peptides, are known to adopt unique and stable secondary structures, including various types of helices (e.g., 14-helix, 12-helix) and sheets. The conformational preferences of these peptides are highly dependent on the nature and substitution pattern of the β-amino acid side chains.

A study on a heptapeptide composed of β³-homoleucine (β³-hLeu) residues revealed a distinct CD spectrum in methanol, characterized by a weak minimum at approximately 220 nm and a strong maximum at 203 nm.[1] This signature deviates significantly from the canonical CD spectra of both α-helical peptides and other β-peptides known to form well-defined helices. For instance, a comparable β-peptide where β³-hLeu was replaced with β³-homovaline (β³-hVal) exhibited a classic 14-helical CD spectrum with a strong maximum at 215 nm, highlighting the profound influence of the side chain on the peptide backbone conformation.[1]

To provide a clear comparative framework, the following table summarizes the characteristic CD spectral features of a β-homoleucine-containing peptide alongside those of standard α-helical and β-sheet peptides.

Table 1: Comparative CD Spectral Data of Peptides with Different Secondary Structures

Peptide Type / Secondary StructureKey CD Spectral Features (in Methanol or Aqueous Buffer)Molar Ellipticity [θ] (deg cm²/dmol) at Key WavelengthsReference
β-Homoleucine Peptide Weak Minimum: ~220 nmStrong Maximum: ~203 nmData not quantitatively provided in the source, but the qualitative spectrum is distinct.[1]
α-Helical Peptide (e.g., Poly-L-lysine) Negative Minima: ~222 nm and ~208 nmPositive Maximum: ~192 nm[θ]₂₂₂ ≈ -33,000 to -36,000[θ]₂₀₈ ≈ -30,000 to -33,000[θ]₁₉₂ ≈ +60,000 to +70,000[2]
β-Sheet Peptide (e.g., Poly-L-lysine) Negative Minimum: ~217 nmPositive Maximum: ~195 nm[θ]₂₁₇ ≈ -18,000 to -20,000[θ]₁₉₅ ≈ +20,000 to +30,000[2]
Random Coil (e.g., Poly-L-lysine) Strong Negative Minimum: below 200 nm[θ]₁₉₈ ≈ -40,000[2]

Experimental Protocol for Circular Dichroism (CD) Spectroscopy of Peptides

This section provides a detailed methodology for conducting CD spectroscopy experiments on peptides, ensuring data quality and reproducibility.

1. Sample Preparation:

  • Peptide Purity: Ensure the peptide sample is of high purity (>95%), as impurities can significantly affect the CD spectrum.

  • Solvent Selection: Choose a solvent that does not have high absorbance in the far-UV region (190-250 nm). Common choices include high-purity water, phosphate buffer, or alcohols like methanol and trifluoroethanol (TFE). The choice of solvent can influence peptide conformation.

  • Concentration: Prepare a stock solution of the peptide with a precisely known concentration. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL. Accurate concentration determination is crucial for calculating molar ellipticity.

  • Buffer Preparation: If using a buffer, ensure it is prepared with high-purity reagents and filtered. The buffer should be transparent in the far-UV region. Phosphate buffers at low concentrations (e.g., 10-20 mM) are often suitable. Avoid buffers with high chloride concentrations.

2. Instrumentation and Data Acquisition:

  • Instrument: Use a calibrated circular dichroism spectropolarimeter.

  • Cuvette: A quartz cuvette with a short path length (typically 0.1 cm) is used for far-UV measurements to minimize solvent absorbance.

  • Instrument Purging: Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Blank Measurement: Record a baseline spectrum of the solvent or buffer alone under the same conditions as the sample measurement. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Wavelength Range: Scan from a higher wavelength (e.g., 260 nm) to a lower wavelength (e.g., 190 nm).

    • Scan Speed: A typical scan speed is 50-100 nm/min.

    • Bandwidth: Use a bandwidth of 1.0 nm.

    • Data Pitch: Set the data pitch to 0.1-0.5 nm.

    • Averaging: To improve the signal-to-noise ratio, average multiple scans (typically 3-5).

    • Temperature Control: Maintain a constant temperature using a Peltier temperature controller, as peptide conformation can be temperature-dependent.

3. Data Processing and Analysis:

  • Baseline Correction: Subtract the blank spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation:

    [θ] = (θ * MRW) / (10 * d * c)

    where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues).

    • d is the path length of the cuvette in cm.

    • c is the concentration of the peptide in g/mL.

  • Secondary Structure Estimation: The resulting molar ellipticity spectrum can be analyzed to estimate the percentage of different secondary structure elements using various deconvolution algorithms available in software packages like DichroWeb or BeStSel.

Workflow for CD Spectroscopy Analysis of Peptides

The following diagram illustrates the logical workflow for performing a CD spectroscopy experiment on a peptide sample.

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis peptide_synthesis Peptide Synthesis & Purification concentration_det Accurate Concentration Determination peptide_synthesis->concentration_det sample_scan Sample Spectrum Acquisition concentration_det->sample_scan solvent_prep Solvent/Buffer Preparation blank_scan Blank Spectrum Acquisition solvent_prep->blank_scan instrument_setup Instrument Setup & Purging instrument_setup->blank_scan baseline_correction Baseline Correction blank_scan->baseline_correction sample_scan->baseline_correction molar_ellipticity Conversion to Molar Ellipticity baseline_correction->molar_ellipticity structure_estimation Secondary Structure Estimation molar_ellipticity->structure_estimation

Caption: A flowchart outlining the key steps in the circular dichroism analysis of peptides.

Conclusion

The circular dichroism analysis of peptides containing β-homoleucine reveals a unique conformational signature that distinguishes them from both α-peptides and other β-peptides. The presented data and experimental protocol provide a valuable resource for researchers working on the design and structural characterization of novel peptidomimetics. By understanding the distinct CD spectra of these modified peptides, scientists can gain crucial insights into their folding behavior, which is essential for the development of new therapeutic agents and biomaterials. Further investigations into a wider range of β-homoleucine-containing peptide sequences will undoubtedly continue to expand our understanding of their rich conformational landscape.

References

L-beta-Homoleucine Fortification: A Game-Changer in Peptide Stability Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation, leading to short in-vivo half-lives and diminished therapeutic efficacy. A promising strategy to overcome this hurdle is the incorporation of non-canonical amino acids, such as L-beta-homoleucine. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing L-beta-homoleucine versus their native L-leucine counterparts, supported by established experimental methodologies.

The inclusion of beta-amino acids, like L-beta-homoleucine, into peptide backbones has been shown to confer remarkable resistance to proteolysis.[1][2] This enhanced stability stems from the altered peptide bond structure, which is not readily recognized by the active sites of many common proteases.[3] While direct quantitative comparisons for L-beta-homoleucine are not abundant in publicly available literature, the general principle of significantly increased stability for beta-peptides is well-established.[4][5]

Comparative Analysis of Enzymatic Stability

To illustrate the expected enhancement in stability, the following table presents a representative comparison between a hypothetical native peptide containing L-leucine and its analogue containing L-beta-homoleucine. The data is extrapolated from typical stability enhancements observed for beta-peptides.

Peptide SequenceModificationHalf-life in Human Serum (t½)Fold Increase in StabilityPrimary Cleavage Site
Ac-Tyr-Leu -Gly-Phe-Leu-Arg-Arg-Ile-NH₂Native (α-peptide)~ 15 minutes1xBetween Leu² and Gly³
Ac-Tyr-β-hLeu -Gly-Phe-Leu-Arg-Arg-Ile-NH₂L-beta-homoleucine substitution> 24 hours> 96xMinimal to no cleavage observed

Experimental Protocols

To empirically determine and compare the enzymatic stability of peptides, the following detailed experimental protocols are provided.

In Vitro Peptide Stability Assay in Human Serum

This assay is a standard method to assess the proteolytic stability of a peptide in a biologically relevant matrix.

Materials:

  • Test Peptides (L-leucine and L-beta-homoleucine containing analogues)

  • Human Serum (pooled, sterile-filtered)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., sterile water or PBS) to a final concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human serum and PBS to 37°C.

    • In separate microcentrifuge tubes, add the peptide stock solution to pre-warmed human serum (e.g., to a final peptide concentration of 100 µM). A typical ratio is 1:3 (peptide solution to serum).

    • As a control, incubate the peptide in PBS under the same conditions to monitor for non-enzymatic degradation.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • Analytical Quantification:

    • Analyze the supernatant using a validated reverse-phase HPLC or LC-MS method to quantify the amount of intact peptide remaining.

    • The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in serum.

Identification of Cleavage Products by LC-MS/MS

This method allows for the identification of the specific sites of enzymatic cleavage within the peptide sequence.

Materials:

  • Peptide degradation samples from the stability assay

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Analysis: Inject the supernatant samples from the stability assay onto the LC-MS/MS system.

  • Data Acquisition: Acquire full scan MS data to identify the molecular weights of the parent peptide and any degradation products. Acquire tandem MS (MS/MS) data for the parent peptide and all identified degradation products to obtain fragmentation patterns.

  • Data Analysis:

    • Analyze the MS/MS spectra of the degradation products to determine their amino acid sequences.

    • By comparing the sequences of the fragments to the parent peptide, the exact cleavage sites can be identified.[6][7]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow for assessing peptide stability and the underlying principle of enhanced stability through L-beta-homoleucine incorporation.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_results Results Peptide_L Peptide (L-Leu) Incubate_Serum_L Incubate with Human Serum Peptide_L->Incubate_Serum_L Peptide_B Peptide (β-hLeu) Incubate_Serum_B Incubate with Human Serum Peptide_B->Incubate_Serum_B Quench_L Quench at Time Points Incubate_Serum_L->Quench_L Quench_B Quench at Time Points Incubate_Serum_B->Quench_B HPLC_MS_L HPLC/LC-MS Analysis Quench_L->HPLC_MS_L HPLC_MS_B HPLC/LC-MS Analysis Quench_B->HPLC_MS_B HalfLife_L Determine Half-life (t½) HPLC_MS_L->HalfLife_L HalfLife_B Determine Half-life (t½) HPLC_MS_B->HalfLife_B Compare Compare Stability HalfLife_L->Compare HalfLife_B->Compare

Caption: Experimental workflow for comparing the enzymatic stability of peptides.

Protease_Action cluster_alpha α-Peptide (L-Leucine) cluster_beta β-Peptide (L-beta-Homoleucine) Alpha_Peptide ...-Tyr-Leu-Gly-... Protease_A Protease Alpha_Peptide->Protease_A Recognized Substrate Cleavage_A Cleavage Protease_A->Cleavage_A Fragments_A ...-Tyr-Leu + Gly-... Cleavage_A->Fragments_A Degradation Beta_Peptide ...-Tyr-β-hLeu-Gly-... Protease_B Protease Beta_Peptide->Protease_B Poor Substrate No_Cleavage No Recognition/ Cleavage Protease_B->No_Cleavage Intact_Peptide Intact Peptide No_Cleavage->Intact_Peptide Enhanced Stability

References

Evaluating the Efficacy of Boc-L-beta-homoleucine Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is ongoing. Modification of native peptide sequences with unnatural amino acids is a key strategy to enhance their pharmacological properties. This guide provides a comparative analysis of bioassays used to determine the efficacy of peptides modified with Boc-L-beta-homoleucine, a synthetic amino acid analog of leucine. By incorporating a beta-amino acid structure, this modification can significantly impact a peptide's stability, conformation, and biological activity.

This guide will delve into the common bioassays employed to evaluate these modified peptides, presenting available data, detailed experimental protocols, and visualizations of key cellular pathways and workflows to offer a comprehensive overview for researchers in the field.

Enhanced Proteolytic Stability: A Key Advantage of β-Amino Acid Modification

One of the primary challenges in peptide drug development is their susceptibility to degradation by proteases in the body. The incorporation of β-amino acids, such as β-homoleucine, into a peptide backbone has been shown to confer significant resistance to enzymatic cleavage. This is because proteases are highly specific for the α-amino acid structure of natural peptides.

A study on MUC1-derived glycopeptides demonstrated that substituting multiple α-amino acids with homologous β-amino acids resulted in a substantial increase in their proteolytic stability.[1] While this study did not use β-homoleucine specifically, it highlights the general principle that β-amino acid incorporation can dramatically extend the half-life of peptides, a critical factor for therapeutic efficacy.

Table 1: Proteolytic Stability of α-amino acid vs. β-amino acid Modified Peptides

Peptide ModificationProteaseHalf-life (t½)Fold Increase in Stability
Unmodified (all α-amino acids)Proteinase K~5 min1x
β-amino acid modifiedProteinase K>300 min>60x

Note: Data is illustrative and based on general findings for β-amino acid modified peptides. Specific results for this compound will vary depending on the peptide sequence and the assay conditions.

Assessing Biological Activity: Cytotoxicity and Receptor Binding Bioassays

The ultimate measure of a modified peptide's efficacy lies in its biological activity. This is typically assessed through a battery of in vitro assays, including cytotoxicity assays against cancer cell lines and receptor binding assays to determine the peptide's affinity for its molecular target.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in cancer research to determine the ability of a peptide to kill cancer cells. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.

Table 2: Comparative Cytotoxicity of Modified Peptides (Illustrative Data)

PeptideTarget Cell LineIC50 (µM)
Unmodified PeptideMCF-7 (Breast Cancer)50
This compound Modified Peptide MCF-7 (Breast Cancer) 25
D-amino acid Modified PeptideMCF-7 (Breast Cancer)35

Note: This data is hypothetical and for illustrative purposes. Actual IC50 values will depend on the specific peptide and experimental conditions.

Receptor Binding Assays

For peptides that exert their effect by binding to a specific cell surface receptor, quantifying this interaction is crucial. Receptor binding assays, often utilizing radiolabeled or fluorescently tagged ligands, can determine the binding affinity (Kd) of a peptide for its receptor. A lower Kd value indicates a higher binding affinity. The incorporation of this compound can influence the peptide's conformation, potentially leading to improved binding to its target.[2][3]

Table 3: Receptor Binding Affinity of Modified Peptides (Illustrative Data)

PeptideReceptorBinding Affinity (Kd) (nM)
Unmodified PeptideGPCR Target X100
This compound Modified Peptide GPCR Target X 50
Alanine-scanned MutantGPCR Target X200

Note: This data is hypothetical and for illustrative purposes. Actual Kd values will depend on the specific peptide-receptor interaction.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the cytotoxic effect of peptides on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Peptide stock solutions (unmodified, this compound modified, and other alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptides in cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).

Competitive Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity of a modified peptide to its target receptor.

Materials:

  • Cell membranes or purified receptor preparation expressing the target receptor.

  • Radiolabeled ligand known to bind to the target receptor (e.g., ³H-labeled peptide).

  • Unlabeled competitor peptides (unmodified, this compound modified, etc.).

  • Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Binding buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled competitor peptides.

    • Cell membranes or purified receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor peptide concentration. The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing Cellular Mechanisms and Workflows

To better understand the context of these bioassays, the following diagrams illustrate a typical signaling pathway that a modified peptide might modulate and the general workflow for evaluating peptide efficacy.

Signaling_Pathway Peptide This compound Modified Peptide Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Modulation Second_Messenger cAMP Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Downstream Cellular Response (e.g., Apoptosis) PKA->Downstream Phosphorylation Cascade

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_bioassays Bioassays cluster_analysis Data Analysis Synthesis Solid-Phase Peptide Synthesis (with this compound) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Binding Receptor Binding Assay Characterization->Binding Signaling Signaling Pathway Analysis Characterization->Signaling IC50 IC50 Determination Cytotoxicity->IC50 Kd Kd Calculation Binding->Kd Efficacy Efficacy Comparison Signaling->Efficacy IC50->Efficacy Kd->Efficacy

Caption: General workflow for evaluating the efficacy of modified peptides.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their therapeutic potential. By increasing proteolytic stability and potentially improving receptor binding affinity, this modification can lead to more potent and durable drug candidates. The bioassays and protocols outlined in this guide provide a framework for the systematic evaluation of these modified peptides, enabling researchers to make data-driven decisions in the drug discovery and development process. Further research focusing on direct comparative studies will be crucial to fully elucidate the advantages of this specific modification across a range of peptide therapeutics.

References

structural comparison of peptides with different beta-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of peptides incorporating β-amino acids is paramount for designing novel therapeutics and biomaterials. This guide provides a comprehensive comparison of the structural features of peptides with different β-amino acids, supported by experimental data and detailed methodologies.

Peptides composed of β-amino acids, or β-peptides, exhibit unique structural and functional properties compared to their α-peptide counterparts. The additional carbon in the backbone of β-amino acids imparts a greater conformational flexibility, allowing them to fold into stable, well-defined secondary structures such as helices, sheets, and turns, even in short sequences.[1] This structural diversity, coupled with their inherent resistance to proteolytic degradation, makes β-peptides and α/β-peptides attractive candidates for drug discovery and development.[2][3] They have shown promise in various therapeutic areas, including as antimicrobial agents and inhibitors of protein-protein interactions (PPIs).[2][4]

Comparative Analysis of Secondary Structures

The incorporation of different types of β-amino acids (β², β³, and cyclic) significantly influences the resulting peptide's secondary structure. The substitution pattern on the Cα and Cβ atoms plays a crucial role in dictating the preferred conformation.

Helical Structures

β-Peptides are known to form a variety of helical structures, with the most common being the 14-helix, 12-helix, and 10/12-helix. The stability and handedness of these helices are influenced by the specific β-amino acid residues and their arrangement within the sequence.

Helix Type Defining Hydrogen Bond Typical Dihedral Angles (Φ, Ψ, ω) Residues per Turn Preferred β-Amino Acid Types
14-Helix i → i+3Φ ≈ -90°, Ψ ≈ +140°, ω ≈ 180°~3β³-amino acids
12-Helix i → i+2Φ ≈ -60°, Ψ ≈ -60°, ω ≈ 180°~2.5β²-amino acids, alternating β²/β³
10/12-Helix Alternating i → i+2 and i → i+3Variable~2.7Mixed β²/β³ sequences

Note: Dihedral angles are approximate and can vary based on the specific sequence and solvent conditions. Data compiled from various sources.

β-Turns and Sheets

β-Turns are crucial for changes in chain direction in globular proteins and are also observed in β-peptides. The propensity to form a specific type of β-turn is dependent on the residues at the i+1 and i+2 positions. β-Sheets, formed by hydrogen bonding between adjacent β-strands, are another common secondary structure motif.

Structure Key Features Typical Dihedral Angles (Φ, Ψ) of Central Residues
Type I β-Turn Cα(i) to Cα(i+3) distance < 7Åi+1: Φ ≈ -60°, Ψ ≈ -30°; i+2: Φ ≈ -90°, Ψ ≈ 0°
Type II β-Turn Cα(i) to Cα(i+3) distance < 7Åi+1: Φ ≈ -60°, Ψ ≈ 120°; i+2: Φ ≈ 80°, Ψ ≈ 0°
β-Sheet Inter-strand hydrogen bondsΦ ≈ -140°, Ψ ≈ +130°

Note: Dihedral angles are for α-amino acids but provide a reference for the general backbone conformation.[5] β-amino acid containing turns will have altered dihedral preferences.

Impact on Biological Activity: Inhibition of Protein-Protein Interactions

A significant application of β-peptides is the development of inhibitors for protein-protein interactions (PPIs), which are implicated in numerous diseases. The ability of β-peptides to mimic the secondary structures of α-peptides, such as α-helices, allows them to bind to protein surfaces and disrupt critical interactions.[1][6]

Target PPI Peptide Type Inhibitor Activity (IC₅₀ / Kᵢ) Reference
p53-MDM2α/β-PeptideStapled Peptide7.8 nM (Kᵢ)Not directly cited
Bcl-xL/Bakα/β-Peptide-0.013 µM (Kᵢ)[7]
HIV gp41β-Peptide-1.1 µM (IC₅₀)Not directly cited

Note: This table presents representative data to illustrate the potency of β-peptide based PPI inhibitors. The specific values can vary depending on the assay conditions.

Experimental Protocols

Accurate structural characterization of peptides is essential for understanding their function and for rational design. The following are detailed protocols for the key experimental techniques used in the structural analysis of peptides containing β-amino acids.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should not have a high absorbance in the far-UV region.

    • Prepare a stock solution of the peptide and determine its concentration accurately using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.

    • Prepare a series of dilutions to a final concentration range of 10-100 µM.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements (190-260 nm).

    • Set the instrument parameters: bandwidth (1-2 nm), scan speed (50 nm/min), and data pitch (0.5 nm).

    • Flush the instrument with nitrogen gas to reduce oxygen absorbance below 200 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of each peptide sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ] in deg·cm²·dmol⁻¹) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • l is the path length of the cuvette in cm.

      • n is the number of amino acid residues.

    • Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm.[8] Quantitative estimation can be performed using deconvolution software.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including three-dimensional structures and dynamics of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a deuterated organic solvent (e.g., methanol-d₄) to a concentration of 0.5-5 mM.

    • Adjust the pH of the sample to the desired value (typically between 4 and 6 to slow down amide proton exchange).

    • Filter the sample to remove any particulate matter.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Acquire a series of 1D and 2D NMR experiments:

      • 1D ¹H: To check sample purity and concentration.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times where NOE signals may be weak or absent.

      • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the backbone amides.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.

    • Structural Restraints:

      • Distance Restraints: Derive interproton distance restraints from the intensities of NOESY cross-peaks.

      • Dihedral Angle Restraints: Obtain backbone dihedral angle (φ) restraints from ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra.

      • Hydrogen Bond Restraints: Identify slowly exchanging amide protons by dissolving the peptide in D₂O and monitoring the disappearance of amide signals over time. These protons are likely involved in hydrogen bonds.

  • Structure Calculation and Refinement:

    • Use the collected restraints (distance, dihedral, hydrogen bonds) to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.

    • Refine the calculated structures using molecular dynamics simulations in a simulated water or solvent environment.

    • Validate the quality of the final ensemble of structures using programs like PROCHECK-NMR.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a peptide in the solid state.

Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis.

    • Purify the peptide to >95% purity by reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Start with a peptide concentration of 5-20 mg/mL.

    • Monitor the crystallization trials regularly for the appearance of crystals.

    • Optimize the conditions that produce initial crystals to obtain larger, single, diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at low temperatures.

    • Mount the crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K).

    • Collect X-ray diffraction data using a synchrotron or a home X-ray source.

  • Data Processing and Structure Solution:

    • Process the diffraction images to obtain a set of indexed reflections with their intensities using software like HKL2000 or XDS.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods for small molecules.

    • Build an initial model of the peptide into the electron density map using software like Coot.

  • Structure Refinement and Validation:

    • Refine the atomic coordinates and B-factors of the model against the experimental diffraction data using programs like REFMAC5 or PHENIX.

    • Validate the final structure using tools like PROCHECK to assess its stereochemical quality.

    • Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

Signaling Pathways and Experimental Workflows

The rational design of β-peptide inhibitors often targets key protein-protein interactions in disease-related signaling pathways. Understanding these pathways is crucial for identifying potential targets and for designing effective inhibitors.

p53-MDM2 Signaling Pathway

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in the cell cycle and apoptosis. Inhibition of this interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.

p53_MDM2_Pathway cluster_regulation p53 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression p53_MDM2_complex p53-MDM2 Complex p53->p53_MDM2_complex Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53_MDM2_complex p53_MDM2_complex->p53 ubiquitination & degradation

Caption: The p53-MDM2 negative feedback loop.

Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. The balance between pro-apoptotic (e.g., Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. β-peptides can be designed to mimic the BH3 domain of pro-apoptotic proteins to inhibit the function of anti-apoptotic proteins.[13][14][15][16]

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Cellular Stress Cellular Stress BH3_only BH3-only proteins (e.g., Bim, Bad) Cellular Stress->BH3_only activates Bcl2_anti Anti-apoptotic (e.g., Bcl-2, Bcl-xL) BH3_only->Bcl2_anti inhibits Bax_Bak Pro-apoptotic (e.g., Bax, Bak) BH3_only->Bax_Bak activates Bcl2_anti->Bax_Bak inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Regulation of apoptosis by the Bcl-2 family.

Experimental Workflow for Structural Analysis

A typical workflow for the structural comparison of peptides with different β-amino acids involves a combination of computational modeling and experimental validation.

Experimental_Workflow Peptide_Design Peptide Design & Computational Modeling Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Purification HPLC Purification & Mass Spec Confirmation Synthesis->Purification CD_Spec Circular Dichroism (Secondary Structure) Purification->CD_Spec NMR_Spec NMR Spectroscopy (3D Structure in Solution) Purification->NMR_Spec XRay_Cryst X-ray Crystallography (3D Structure in Solid State) Purification->XRay_Cryst Biological_Assay Biological Activity Assays (e.g., PPI Inhibition) Purification->Biological_Assay Structure_Activity Structure-Activity Relationship (SAR) Analysis CD_Spec->Structure_Activity NMR_Spec->Structure_Activity XRay_Cryst->Structure_Activity Biological_Assay->Structure_Activity

Caption: Workflow for peptide structural analysis.

References

Evaluating the Impact of Boc-L-beta-homoleucine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in peptide and protein engineering. Among these, Boc-L-beta-homoleucine offers a unique combination of a proteinogenic side chain with a modified backbone, providing a means to fine-tune peptide conformation, stability, and biological activity. This guide provides a comparative analysis of the impact of this compound on peptide conformation, supported by experimental data and detailed methodologies.

Introduction to this compound and Peptide Conformation

This compound is a derivative of the natural amino acid leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group and an additional methylene unit in the backbone, classifying it as a β-amino acid. This seemingly subtle modification significantly alters the conformational landscape of a peptide by increasing the flexibility of the backbone. The branched side chain of leucine also introduces steric hindrance, further influencing local and global peptide structure.[1] The incorporation of β-amino acids like this compound is a key strategy in the design of "foldamers," synthetic polymers with predictable, well-defined secondary structures. A significant advantage of peptides containing β-amino acids is their enhanced resistance to proteolytic degradation, a crucial attribute for therapeutic peptides.

Comparative Analysis of Conformational Effects

The introduction of a β-amino acid into a peptide chain can induce the formation of various secondary structures, including helices, sheets, and turns. The specific conformation adopted is influenced by the type of β-amino acid, its position in the sequence, and the surrounding amino acid residues.

Quantitative Conformational Data

While comprehensive comparative studies directly benchmarking this compound against a wide array of other non-natural amino acids are limited, we can compile available data to draw meaningful comparisons. The following table summarizes key conformational parameters for peptides containing this compound and other common non-natural amino acids.

Amino AcidPeptide SequenceMethodKey Conformational FindingsReference
L-β-Homoleucine Boc-Leu-β-HLeu-Leu-OMeX-ray CrystallographyThe β-HLeu residue adopts a backbone conformation with torsion angles φ(2) = -120.9°, μ(2) = 56.7°, and ψ(3) = -133.2°. The peptide backbone of the two leucine residues is in a quasi-extended conformation.[2][2]
α-Aminoisobutyric Acid (Aib) Boc-L-Met-Aib-L-Phe-OMeX-ray Crystallography & ¹H NMRAdopts a type-II β-turn conformation in the solid state with Met and Aib as the corner residues (φ Met = -51.8°, ψ Met = 139.5°; φ Aib = 58.1°, ψ Aib = 37.0°). NMR studies suggest the persistence of this β-turn in solution.[3][3]
α,β-Dehydrophenylalanine (ΔPhe) Boc-L-Val-ΔPhe-ΔPhe-L-Ile-OCH₃X-ray CrystallographyThe peptide adopts a right-handed 3₁₀-helical conformation stabilized by intramolecular hydrogen bonds.[4][4]
β²- and β³-Amino Acids Bim BH3-derived α/β-peptidesCircular Dichroismβ² residues can be helix-destabilizing relative to β³ residues, though the effect is dependent on the side chain identity.[5][5]

Note: The torsion angles for β-amino acids include an additional angle, μ, due to the extra methylene group in the backbone.

Experimental Protocols

Accurate evaluation of peptide conformation relies on a combination of synthesis, purification, and analytical techniques. Below are detailed methodologies for key experiments.

Boc-Solid Phase Peptide Synthesis (SPPS)

Boc-SPPS is a well-established method for the synthesis of peptides.[6][7]

1. Resin Selection and Swelling:

  • Resin: Merrifield resin is commonly used for Boc chemistry.

  • Swelling: The resin is swollen in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF) for 20-30 minutes to ensure optimal reaction conditions.

2. Amino Acid Coupling:

  • Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base such as diisopropylethylamine (DIEA).

  • Activation and Coupling: The incoming Boc-protected amino acid (e.g., this compound) is activated using a coupling reagent like HBTU or HATU and then coupled to the deprotected N-terminus of the peptide chain.

3. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers are added to prevent side reactions.

4. Purification:

  • The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[8]

1. Sample Preparation:

  • The purified peptide is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) at a concentration typically in the millimolar range.

2. Data Acquisition:

  • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:

    • ¹H NMR: To observe the chemical shifts of protons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

3. Data Analysis:

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Dihedral Angle Restraints: The coupling constants (³J-values) between adjacent protons are used to determine dihedral angles (φ, ψ, and for β-amino acids, μ).

  • Structure Calculation: The distance and dihedral angle restraints are used as input for molecular dynamics simulations or other computational methods to generate a family of low-energy structures representing the peptide's conformation in solution.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.

1. Sample Preparation:

  • The purified peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration that gives an absorbance of approximately 1.0 at 190 nm. The buffer itself should not have a significant CD signal in the far-UV region.

2. Data Acquisition:

  • The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • The data is collected as ellipticity (in millidegrees) as a function of wavelength.

3. Data Analysis:

  • The raw data is converted to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, d is the pathlength of the cuvette in cm, and c is the concentration of the peptide in g/mL.

  • The percentage of different secondary structure elements is then estimated by deconvolution of the CD spectrum using various algorithms. For α-helices, characteristic negative bands are observed around 208 and 222 nm, and a positive band around 192 nm.[9]

Visualizing Experimental Workflows

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin_Selection Resin Selection Swelling Resin Swelling Resin_Selection->Swelling Boc_Deprotection Boc Deprotection Swelling->Boc_Deprotection Neutralization Neutralization Boc_Deprotection->Neutralization Coupling Amino Acid Coupling Neutralization->Coupling Coupling->Boc_Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy CD_Spectroscopy CD Spectroscopy Purification->CD_Spectroscopy Computational_Modeling Computational Modeling NMR_Spectroscopy->Computational_Modeling Dihedral & Distance Restraints

Caption: Workflow for peptide synthesis and conformational analysis.

Logical Relationships in Conformational Analysis

Conformational_Analysis_Logic cluster_experimental Experimental Data cluster_derived Derived Information cluster_structure 3D Structure NMR_Data NMR Data (NOEs, J-couplings) Distance_Restraints Distance Restraints NMR_Data->Distance_Restraints Dihedral_Angles Dihedral Angles NMR_Data->Dihedral_Angles CD_Data CD Data (Molar Ellipticity) Secondary_Structure Secondary Structure % CD_Data->Secondary_Structure Peptide_Conformation Peptide Conformation Distance_Restraints->Peptide_Conformation Dihedral_Angles->Peptide_Conformation Secondary_Structure->Peptide_Conformation

Caption: Logic flow from experimental data to 3D peptide structure.

Conclusion

The incorporation of this compound into peptides provides a valuable tool for modulating their conformational properties. The extended and more flexible backbone, combined with the steric bulk of the leucine side chain, can be strategically employed to induce specific secondary structures and enhance proteolytic stability. While direct, extensive comparative data with a wide range of other non-natural amino acids remains an area for further research, the available information clearly demonstrates the significant impact of β-amino acids on peptide conformation. The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and analyze peptides containing this compound, enabling the rational design of novel peptide-based therapeutics and research tools.

References

A Comparative Guide to Coupling Reagents for Boc-L-beta-homoleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant for the successful synthesis of peptides, directly influencing yield, purity, and chiral integrity. This is particularly true for sterically hindered amino acids like Boc-L-beta-homoleucine, where the bulky side chain can impede efficient peptide bond formation. This guide provides an objective comparison of the performance of four commonly used coupling reagents: HBTU, HATU, PyBOP, and COMU, for the incorporation of this compound, supported by generalized experimental data and detailed methodologies.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably epimerization. Due to the limited availability of direct comparative studies on this compound, the following data is extrapolated from studies on other sterically hindered and beta-amino acids.[1][2]

Coupling ReagentClassTypical Yield (%)*Relative Reaction RateRisk of EpimerizationKey Considerations
HBTU Uronium/Aminium Salt85-95FastLowCost-effective and reliable for many standard and somewhat hindered couplings.[3]
HATU Uronium/Aminium Salt>95Very FastVery LowHighly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-ester.[3]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[4]
COMU Uronium/Aminium Salt>95Very FastVery LowA third-generation uronium reagent with high reactivity and a better safety profile than benzotriazole-based reagents.[5][6]

*Note: The typical yields are estimates based on performance with other sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound using the Boc/Bzl strategy.

1. Resin Preparation and Deprotection (Common for all methods)

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat again with 50% TFA in DCM for 20-30 minutes.[7]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[8]

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM or DMF twice for 2 minutes each, followed by washing with DCM (3x).[8]

2. Coupling Protocols

Protocol 2.1: HBTU Mediated Coupling

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (2-4 equivalents), and HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIPEA (4-8 equivalents) to the solution and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[8]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2.2: HATU Mediated Coupling

  • Activation: In a separate vessel, dissolve this compound (2-4 equivalents) and HATU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, a second coupling is recommended.[2]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2.3: PyBOP Mediated Coupling

  • Activation: In a separate vessel, dissolve this compound (2 equivalents) and PyBOP (2 equivalents) in DMF.

  • Add DIPEA (4 equivalents) to the solution and mix.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[9]

Protocol 2.4: COMU Mediated Coupling

  • Activation: In a separate vessel, dissolve this compound (2 equivalents) and COMU (2 equivalents) in DMF.

  • Add DIPEA (4 equivalents) and mix.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 30-90 minutes at room temperature.

  • Monitoring: Perform a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

3. Final Cleavage and Deprotection

  • After the final coupling step and removal of the terminal Boc group, the peptide is cleaved from the resin using a strong acid such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step should be performed by experienced personnel with specialized equipment.[7]

Visualizing the Process

To aid in understanding the experimental workflow and the relationships between the coupling reagents, the following diagrams are provided.

G cluster_workflow General Boc-SPPS Coupling Cycle resin Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) resin->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization coupling Coupling (this compound + Coupling Reagent) neutralization->coupling washing Washing Steps (DCM/DMF) coupling->washing washing->resin Next Cycle or Final Cleavage

Caption: Experimental workflow for a single amino acid coupling cycle in Boc-SPPS.

G CouplingReagents Coupling Reagents Uronium Uronium/Aminium Salts CouplingReagents->Uronium Phosphonium Phosphonium Salts CouplingReagents->Phosphonium HBTU HBTU - Cost-effective - Reliable Uronium->HBTU HATU HATU - High Reactivity - Low Epimerization Uronium->HATU COMU COMU - High Reactivity - Safer Byproducts Uronium->COMU PyBOP PyBOP - Effective for Hindered AA - Non-carcinogenic byproducts Phosphonium->PyBOP

Caption: Logical relationship of different classes of peptide coupling reagents.

References

Safety Operating Guide

Proper Disposal of Boc-L-beta-homoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Boc-L-beta-homoleucine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this non-hazardous but potentially harmful chemical compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. While not classified as a hazardous substance, it may cause respiratory tract irritation if inhaled.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat is mandatory.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust formation and inhalation.[1]

Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment and Cleanup: Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. Do not allow the product to enter drains.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a chemical waste product in accordance with local, state, and federal regulations.

Step 1: Identification and Classification

  • Accurately identify the waste as this compound.

  • Consult the Safety Data Sheet (SDS) to confirm its properties and hazards. Although not federally classified as hazardous, it is prudent to handle it as a chemical waste stream.

Step 2: Segregation of Waste

  • Segregate solid this compound waste from other laboratory waste to prevent accidental mixing with incompatible materials.

  • Store it away from strong oxidizing agents and strong acids.[1]

Step 3: Waste Accumulation and Labeling

  • Collect the waste in a designated, clean, and dry container made of a compatible material.

  • The container must be in good condition and securely sealed.

  • Label the container clearly with "Hazardous Waste" (as a best practice for chemical waste), the full chemical name "this compound," and the date of accumulation.[2]

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.[3]

  • Ensure the storage area is cool, dry, and well-ventilated.

Step 5: Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash unless specifically authorized by your institution's EHS and local regulations.[1][4]

Waste Minimization

In line with prudent laboratory practices, always strive to minimize the generation of chemical waste.[3][5] This can be achieved by:

  • Ordering only the necessary quantities of this compound for your experiments.

  • Maintaining an accurate chemical inventory to avoid ordering duplicates.

  • Considering sharing surplus chemicals with other research groups.

Quantitative Data Summary

PropertyValueReference
CAS Number 132549-43-0[1][6]
Molecular Formula C12H23NO4[1][6]
Appearance White powder or off-white solid[6]
Storage Temperature 0-8 °C[6]

Experimental Protocols

Spill Neutralization: As this compound is a solid and not highly reactive, specific neutralization protocols are generally not required for small spills. The primary method is mechanical cleanup (sweeping).

Container Rinsing: For "empty" containers that held this compound, it is good practice to triple rinse them with a suitable solvent (e.g., water or an organic solvent in which it is soluble) before disposal as regular trash. The rinsate must be collected and disposed of as chemical waste.[5][7]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the chemical disposal process for this compound.

This compound Disposal Workflow cluster_lab_operations Laboratory Operations cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal start Chemical Use waste_gen Waste Generation start->waste_gen collect Collect in Labeled Container waste_gen->collect Segregate Waste spill Spill Event spill->collect Clean up Spill store Store in Designated Waste Area collect->store pickup Arrange for EHS Pickup store->pickup transport Licensed Waste Transport pickup->transport facility Treatment/Disposal Facility transport->facility

Caption: Workflow for the proper disposal of this compound.

Decision Tree for this compound Waste is_waste Is the this compound no longer needed? is_contaminated Is it contaminated? is_waste->is_contaminated Yes retain Retain for future use. is_waste->retain No collect_waste Collect in a labeled hazardous waste container. is_contaminated->collect_waste Yes share Consider sharing with another lab. is_contaminated->share No is_spill Is it a spill residue? is_spill->collect_waste Yes contact_ehs Contact Environmental Health & Safety for pickup. collect_waste->contact_ehs share->collect_waste If no recipient

Caption: Decision-making process for handling unwanted this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-beta-homoleucine
Reactant of Route 2
Reactant of Route 2
Boc-L-beta-homoleucine

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